molecular formula C12H17IN2 B179260 Gramine methiodide CAS No. 5457-31-8

Gramine methiodide

Cat. No.: B179260
CAS No.: 5457-31-8
M. Wt: 316.18 g/mol
InChI Key: STGYYGWMNTXYAJ-UHFFFAOYSA-M
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Description

Gramine methiodide is a quaternary ammonium salt derivative of the naturally occurring indole alkaloid, gramine. As a Research Use Only (RUO) product, it is intended solely for laboratory research and is not approved for diagnostic or therapeutic applications. Gramine and its derivatives have attracted significant research interest due to their diverse biological activities, which include potential antiviral, antibacterial, anti-inflammatory, and antitumor properties . The gramine skeleton is a valuable intermediate in organic and medicinal chemistry synthesis. It is commonly functionalized via nucleophilic displacement reactions or used in the construction of more complex alkaloid-like structures . In neuroscience research, gramine is of interest as a structural analog of tryptamine neurotransmitters and has been studied for its activity on serotonin receptors and as an agonist of the adiponectin receptor 1 (AdipoR1) . Researchers utilize gramine derivatives in various applications, including exploring mechanisms of action, studying protein complexes, and developing novel research tools . The methiodide salt form may offer enhanced solubility or specific reactivity for specialized synthetic routes. This product is strictly for use by qualified professionals in controlled laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-ylmethyl(trimethyl)azanium;iodide
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InChI

InChI=1S/C12H17N2.HI/c1-14(2,3)9-10-8-13-12-7-5-4-6-11(10)12;/h4-8,13H,9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGYYGWMNTXYAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CNC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50202991
Record name Gramine methiodide
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Molecular Weight

316.18 g/mol
Source PubChem
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CAS No.

5457-31-8
Record name Gramine methiodide
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Record name NSC24943
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Record name Gramine methiodide
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Record name (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE
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Record name GRAMINE METHIODIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Gramine Methiodide: Structure, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramine methiodide, the quaternary ammonium salt of the naturally occurring indole alkaloid gramine, serves as a pivotal intermediate in synthetic organic and medicinal chemistry. While the parent compound, gramine, exhibits a spectrum of biological activities, the primary value of this compound lies in its enhanced reactivity as an electrophile. The quaternization of the tertiary amine transforms the dimethylamino group into a superior leaving group, trimethylamine, rendering the indolyl-methyl carbon susceptible to nucleophilic attack. This guide provides an in-depth exploration of the chemical structure of this compound, delineates the critical parameters for its high-purity synthesis, and discusses its mechanistic role as a versatile 3-indolylmethylating agent in the development of complex molecules and potential therapeutic agents.

Introduction: From a Plant Alkaloid to a Synthetic Workhorse

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is an indole alkaloid found in various plant species, including barley (Hordeum vulgare), where it is thought to function as a defense mechanism against herbivores.[1][2][3] Its structure is analogous to the neurotransmitter serotonin and other tryptamines, leading to significant interest in its biological properties, which include potential antiviral, antibacterial, anti-inflammatory, and antitumor activities.[1][2][4]

While gramine itself can be used in certain synthetic transformations, its utility is exponentially increased by converting it to its quaternary ammonium salt, this compound. This conversion is a cornerstone of indole chemistry for a critical reason: it transforms a poor leaving group (dimethylamine) into an excellent, uncharged leaving group (trimethylamine). This activation step unlocks a powerful and reliable method for introducing the 3-indolylmethyl moiety into a wide array of molecular scaffolds, a common structural motif in pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's structure and properties is fundamental to its effective application in research and development.

Chemical Structure

This compound is formally known by its IUPAC name, 1H-indol-3-ylmethyl(trimethyl)azanium;iodide.[5] It consists of a positively charged quaternary ammonium cation and an iodide anion. The cation features the indole ring system connected at the 3-position to a methylene bridge, which in turn is bonded to a nitrogen atom bearing three methyl groups.

Caption: 2D representation of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 1H-indol-3-ylmethyl(trimethyl)azanium;iodide[5]
CAS Number 5457-31-8[5]
Molecular Formula C₁₂H₁₇IN₂[5]
Molecular Weight 316.18 g/mol [5][6]
SMILES C(C)CC1=CNC2=CC=CC=C21.[I-][5]
InChIKey STGYYGWMNTXYAJ-UHFFFAOYSA-M[5]

Synthesis and Mechanistic Considerations

The preparation of pure this compound is not as trivial as a simple mixing of reagents. Historical preparations were often contaminated with by-products, a crucial insight for any researcher intending to use this reagent.[7]

The Quaternization of Gramine

The synthesis is a classic Sₙ2 nucleophilic substitution reaction. The lone pair of electrons on the tertiary dimethylamino group of gramine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide is displaced and subsequently serves as the counter-ion to the newly formed quaternary ammonium salt.[1]

The Challenge of Purity: Causality of By-Product Formation

Early synthetic methods involving the reaction of gramine with methyl iodide in alcoholic solutions often yielded a mixture.[7] This is because the desired product, this compound (IV), is itself a potent alkylating agent. It can react with a second molecule of unreacted gramine (I), leading to the formation of 3,3'-bis-indolylmethyldimethylammonium iodide (V) and trimethylamine. The liberated trimethylamine can then be methylated by methyl iodide to form tetramethylammonium iodide.[7]

This mechanistic insight explains why stoichiometry and the mode of addition are critical. If gramine is not always in the presence of a large excess of methyl iodide, it has the opportunity to react with the product as it is formed.

G Gramine Gramine (I) Product This compound (IV) (Desired Product) Gramine->Product + CH₃I (Sₙ2) SideProduct1 3,3'-bis-indolylmethyldimethyl- ammonium iodide (V) MeI Methyl Iodide (CH₃I) SideProduct2 Tetramethylammonium iodide Product->SideProduct1 + Gramine (I) (Undesired Alkylation) TMA Trimethylamine Product->TMA - Trimethylamine TMA->SideProduct2 + CH₃I

Caption: Synthesis pathway and competing side reactions.

Recommended Protocol for High-Purity Synthesis

To minimize the formation of by-products, the reaction must be controlled to ensure that gramine reacts preferentially with methyl iodide rather than the product. This is achieved by maintaining a large excess of methyl iodide relative to gramine throughout the addition process.

Objective: To synthesize pure (3-indolylmethyl)trimethylammonium iodide (this compound).

Materials:

  • Gramine (1 equivalent)

  • Methyl Iodide (large excess, e.g., 10-20 equivalents)

  • Anhydrous Ether or Absolute Ethanol

  • Reaction flask, dropping funnel, magnetic stirrer, condenser with drying tube

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Reagent Charging: Charge the flask with a large excess of neat methyl iodide.

  • Gramine Solution: Dissolve gramine in a minimal amount of a suitable solvent, such as a nearly saturated solution in anhydrous ether or absolute ethanol.[1][7]

  • Slow Addition: Transfer the gramine solution to a dropping funnel. Add the solution dropwise to the vigorously stirring methyl iodide over a period of 1-2 hours. This slow addition to an excess of the methylating agent is the critical step to ensure high purity.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until precipitation of the product is complete. Gentle warming may be applied if necessary.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold anhydrous ether to remove any unreacted methyl iodide and soluble impurities. The product is quite water-soluble, which can be used to separate it from less soluble by-products like compound V if necessary.[7]

  • Drying: Dry the purified this compound under vacuum to yield a stable, crystalline solid.

Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound stems directly from its structure as a quaternary ammonium salt.

Mechanism: Nucleophilic Displacement of Trimethylamine

The key to this compound's utility is the quaternary trimethylammonium group. It is an excellent leaving group because upon cleavage of the C-N bond, it departs as trimethylamine, a stable, neutral molecule. This facilitates an Sₙ2 reaction where a nucleophile attacks the electrophilic benzylic carbon, displacing trimethylamine.

This reactivity makes this compound a superior electrophile compared to gramine itself, where the departing species would be the strongly basic and anionic dimethylamide, a very poor leaving group.

G cluster_products Reactant This compound TS Sₙ2 Transition State [Nu---CH₂---N⁺(CH₃)₃] Reactant->TS Attack at CH₂ carbon Nucleophile Nucleophile (Nu⁻) Product 3-Substituted Indole (Indole-CH₂-Nu) TS->Product LeavingGroup Trimethylamine (Leaving Group) TS->LeavingGroup C-N bond cleavage Iodide Iodide (I⁻) (Spectator Ion)

Caption: General workflow for nucleophilic substitution.

Role as a 3-Indolylmethylating Agent

This compound is widely employed as an alkylating agent to transfer the 3-indolylmethyl group to a variety of nucleophiles.[1] This strategy is fundamental for the synthesis of:

  • Tryptophan and its derivatives: Reaction with stabilized carbanions derived from malonic esters, followed by hydrolysis and decarboxylation.

  • Heterocyclic compounds: Building complex alkaloids by connecting the indole nucleus to other ring systems.

  • Potential Drug Candidates: Introducing the indole moiety, a known pharmacophore, into new molecular frameworks to explore structure-activity relationships (SAR). The parent gramine skeleton is found in molecules with diverse activities, from antiviral to serotonin receptor modulation.[2][4]

Conclusion

This compound is more than just a methylated derivative of a natural product; it is a strategically activated synthetic intermediate. Its chemical structure, featuring a quaternary ammonium salt, transforms the indolylmethyl moiety into a potent electrophile. By understanding the mechanistic nuances of its synthesis, particularly the methods to avoid by-product formation, researchers can reliably prepare high-purity material. This unlocks its full potential as a versatile 3-indolylmethylating agent, providing a robust and efficient pathway for the construction of complex indole-containing molecules essential for drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6097052, this compound. [Link]

  • Global Substance Registration System. This compound. [Link]

  • PubChemLite. This compound (C12H17N2). [Link]

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916–3919. [Link]

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6890, Gramine. [Link]

  • Wikipedia. Gramine. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

Sources

Gramine Methiodide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Gramine Methiodide, a quaternary ammonium salt derived from the indole alkaloid Gramine. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, biological significance, and practical applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both novice and experienced investigators.

Core Identity and Physicochemical Properties

This compound, systematically known as (3-Indolylmethyl)trimethylammonium iodide, is a key derivative of gramine, an alkaloid found in various plants.[1][2] Its quaternization enhances its utility in various synthetic and biological applications.

The definitive identifier for this compound is its CAS number: 5457-31-8 .[3][4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5457-31-8[3][4][5][6]
Molecular Formula C₁₂H₁₇IN₂[4][5][6]
Molecular Weight 316.18 g/mol [3][5][6]
IUPAC Name 1H-indol-3-ylmethyl(trimethyl)azanium;iodide[3][6]
Synonyms (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE, this compound [MI], NSC-24943[4][5][6]
Appearance Solid (inferred from context)
Melting Point 170-171.5 °C (for a purified sample)[7]
Solubility Quite water-soluble[7]

Synthesis of this compound: A Detailed Protocol

The primary route to synthesizing this compound is through the methylation of gramine using methyl iodide.[3][7] This reaction is a classic example of an Sₙ2 nucleophilic substitution.[3] However, the reaction conditions are critical to prevent the formation of byproducts. A historical challenge in this synthesis has been the formation of a mixture containing 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium iodide, which was previously misidentified as pure this compound.[7]

Optimized Synthesis Protocol

This protocol is designed to yield pure this compound by minimizing the formation of common impurities.[7]

Materials:

  • Gramine (CAS: 87-52-5)[8]

  • Methyl iodide (CAS: 74-88-4)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Dissolve gramine in a minimal amount of absolute ethanol.

  • In a separate reaction vessel, place a large excess of methyl iodide.

  • Slowly add the ethanolic solution of gramine to the neat methyl iodide with continuous stirring. The slow addition to an excess of the methylating agent is crucial to favor the formation of the desired quaternary ammonium salt over side reactions.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove any unreacted methyl iodide and other soluble impurities.

  • The resulting solid is pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Gramine Gramine in Absolute Ethanol Reaction Reaction Vessel (Sₙ2 Nucleophilic Substitution) Gramine->Reaction MeI Excess Methyl Iodide MeI->Reaction Precipitation Precipitation of This compound Reaction->Precipitation Filtration Filtration & Washing (with Diethyl Ether) Precipitation->Filtration Product Pure this compound Filtration->Product

Caption: Optimized synthesis workflow for pure this compound.

Biological Activities and Research Applications

Gramine and its derivatives have garnered significant interest for their diverse biological activities, including potential antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][3][9] While much of the research has focused on the parent compound, gramine, the methiodide salt offers unique properties, such as enhanced solubility, that can be advantageous in certain experimental settings.[3]

Gramine itself is a structural analog of tryptamine neurotransmitters and has been investigated for its effects on serotonin receptors.[3] It has also been identified as an agonist of the adiponectin receptor 1 (AdipoR1).[3] The quaternization to this compound makes it a useful intermediate for introducing the 3-indolylmethyl moiety into other molecules through nucleophilic displacement reactions.[3] This makes it a valuable tool in medicinal chemistry for the construction of more complex, biologically active compounds.[3]

Signaling Pathway Context

While specific signaling pathways for this compound are not extensively detailed in the provided search results, the known activities of gramine suggest potential interactions with pathways regulated by serotonin receptors and AdipoR1. Further research is warranted to elucidate the precise mechanisms of the methiodide derivative.

Experimental Protocol: Nucleophilic Displacement Reaction

This compound serves as an excellent alkylating agent, allowing for the transfer of the 3-indolylmethyl group to various nucleophiles.[3] This protocol outlines a general procedure for such a reaction.

Objective: To synthesize a novel 3-substituted indole derivative using this compound.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a thiol, amine, or carbanion)

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

  • Base (if required to deprotonate the nucleophile, e.g., NaH, K₂CO₃)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base and stir until the deprotonation is complete.

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Slowly add the this compound solution to the solution of the deprotonated nucleophile at an appropriate temperature (this may range from 0 °C to reflux, depending on the reactivity of the nucleophile).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired 3-substituted indole derivative.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Nucleophile Prepare Nucleophile Solution (with base if needed) Start->Prepare_Nucleophile Prepare_GM Prepare this compound Solution Start->Prepare_GM Reaction Combine Solutions & React under Inert Atmosphere Prepare_Nucleophile->Reaction Prepare_GM->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (e.g., Chromatography) Drying->Purification End End: Pure 3-Substituted Indole Purification->End

Caption: General workflow for a nucleophilic displacement reaction using this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. According to the available safety information, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] The parent compound, gramine, is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[10]

Precautionary Measures:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust or fumes.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[11][12]

  • Store in a tightly sealed container in a cool, dry place.

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12][13]

References

  • Global Substance Registration System. This compound. [Link]

  • National Center for Biotechnology Information. This compound | C12H17IN2 | CID 6097052 - PubChem. [Link]

  • Global Substance Registration System. This compound. [Link]

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916–3920. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • American Chemical Society. The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound | Journal of the American Chemical Society. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

  • Wikipedia. Gramine. [Link]

  • National Center for Biotechnology Information. Gramine | C11H14N2 | CID 6890 - PubChem. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. [Link]

Sources

A Comparative Technical Guide to Gramine and Gramine Methiodide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth comparative analysis of gramine, a naturally occurring indole alkaloid, and its quaternary ammonium salt derivative, gramine methiodide. We will explore the fundamental chemical, physical, and biological distinctions that arise from the quaternization of gramine's tertiary amine. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their synthetic utility, reactivity, and pharmacological profiles. Detailed experimental protocols for synthesis and characterization are provided, alongside visual diagrams to elucidate key transformations and mechanistic pathways.

Introduction to Gramine: The Natural Precursor

Gramine, also known as donaxine, is an indole alkaloid found in various plant species, including barley (Hordeum vulgare), giant reed (Arundo donax), and silver maple (Acer saccharinum).[1][2] In these plants, it is believed to play a defensive role against herbivores.[1][3] Biosynthesized from the amino acid tryptophan, gramine's structure is characterized by an indole ring with a dimethylaminomethyl substituent at the C3 position.[3][4][5]

Gramine itself exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][6][7][8] Its structural similarity to neurotransmitters like dimethyltryptamine (DMT) has prompted research into its effects on serotonin receptors, although it does not produce significant psychedelic effects.[1] Furthermore, gramine serves as a valuable and versatile starting material in synthetic organic chemistry for the preparation of more complex molecules like tryptophan, tryptamine derivatives, and potential drug candidates.[2][3][4]

The Transformation: Synthesis and Properties of this compound

This compound is the quaternary ammonium salt formed by the reaction of gramine with methyl iodide.[9] This transformation, a classic SN2 nucleophilic substitution, converts the tertiary amine of gramine into a positively charged quaternary ammonium group with an iodide counter-ion.[9] This seemingly simple methylation has profound consequences on the molecule's properties and reactivity.

The primary method for synthesizing this compound is the direct quaternization of gramine using methyl iodide.[9] This reaction is typically carried out in a suitable solvent like ethanol.[10]

Core Chemical Differences

The key distinction lies in the nitrogen atom of the side chain. In gramine, this nitrogen is a tertiary amine, possessing a lone pair of electrons, making it basic and nucleophilic. In this compound, the nitrogen is part of a quaternary ammonium cation. It lacks a lone pair, is not basic, and carries a formal positive charge. This fundamental change dramatically alters its chemical behavior.

Comparative Analysis: Gramine vs. This compound

Physicochemical Properties

The quaternization of gramine leads to significant changes in its physical properties, primarily due to the introduction of a positive charge and an iodide counter-ion.

PropertyGramineThis compoundRationale for Difference
Molecular Formula C₁₁H₁₄N₂[1]C₁₂H₁₇IN₂[11]Addition of a methyl group (CH₃) and an iodide ion (I⁻).
Molar Mass 174.24 g/mol [1][12]316.18 g/mol [9][11]The addition of methyl iodide (CH₃I) increases the mass.
Melting Point 138-139 °C[1][12]~170-176 °C[10]The ionic nature of the salt leads to stronger intermolecular forces and a higher melting point.
Solubility Soluble in ethanol, ether, chloroform; insoluble in water.[4]Likely more soluble in polar solvents like water due to its ionic nature.The permanent positive charge enhances interactions with polar solvent molecules.
Charge Neutral (tertiary amine)Positively charged (quaternary ammonium salt)Methylation of the tertiary amine results in a quaternary ammonium cation.
Reactivity and Synthetic Utility

The most significant divergence between gramine and this compound is their application in chemical synthesis. This is a direct result of the quaternization transforming the dimethylamino group into an excellent leaving group.

  • Gramine: As a synthetic intermediate, gramine is primarily used after its conversion to this compound. The tertiary amine itself is a poor leaving group.[13] Its synthesis is typically achieved via a Mannich reaction with indole, formaldehyde, and dimethylamine.[2][6][14][15]

  • This compound: The trimethylammonium group -[N(CH₃)₃]⁺ in this compound is an excellent leaving group, readily displaced by nucleophiles.[9] This makes this compound a powerful reagent for introducing the 3-indolylmethyl group into various molecules.[9] Upon reaction, it can undergo nucleophilic substitution or elimination reactions.[9][14] This high reactivity is the cornerstone of its utility in synthesizing tryptophan derivatives and other complex indole alkaloids.[14]

G cluster_gramine Gramine Reactivity cluster_methiodide This compound Reactivity gramine Gramine (Tertiary Amine) poor_lg Poor Leaving Group (-NMe₂) gramine->poor_lg Direct reaction quaternization Quaternization (Sₙ2 Reaction) gramine->quaternization Reacts with CH₃I methiodide This compound (Quaternary Salt) quaternization->methiodide good_lg Excellent Leaving Group (-[NMe₃]⁺) methiodide->good_lg alkylation Alkylating Agent for Nucleophiles (Nu⁻) good_lg->alkylation Displacement caption Reactivity Comparison

A diagram comparing the reactivity of Gramine and this compound.
Biological and Pharmacological Profile

While gramine has been studied for a range of biological activities, there is less specific information available for this compound, which is primarily viewed as a synthetic intermediate.

  • Gramine:

    • Toxicity: It is toxic to many organisms, which underlies its defensive role in plants.[1] The LD50 in mice is reported as 44.6 mg/kg (intravenous).[1] However, recent studies suggest it has relatively low toxicity in humans.[1][16]

    • Receptor Activity: Gramine acts as an agonist of the adiponectin receptor 1 (AdipoR1) and has been investigated for its activity on serotonin receptors.[1][9]

    • Antimicrobial Properties: It shows activity against bacteria such as Escherichia coli and Staphylococcus aureus.[6]

    • Other Activities: Research has explored its potential antiviral, anti-inflammatory, antitumor, and insecticidal properties.[7][8]

  • This compound:

    • Its biological profile is not as well-characterized in the literature. As a charged molecule, its ability to cross cell membranes would be significantly different from gramine, likely impacting its bioavailability and mechanism of action if used directly in biological systems. Its primary role in a pharmacological context is as a precursor in the synthesis of other active compounds.

Experimental Protocols

Synthesis of Gramine via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction of indole.[15][17]

Materials:

  • Indole

  • Glacial acetic acid

  • 40% aqueous solution of dimethylamine

  • 35% aqueous solution of formaldehyde

  • 30% aqueous sodium hydroxide solution

  • Crushed ice

  • Acetone for recrystallization

Procedure:

  • In a flask, dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid.

  • Add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will warm up.

  • Cool the mixture to 30°C.

  • With stirring, add 2 mL of a 35% aqueous solution of formaldehyde and let the mixture stand for 60 minutes.

  • Pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker.

  • While stirring vigorously, make the mixture alkaline by carefully adding about 45 mL of 30% sodium hydroxide solution. It is crucial to maintain a low temperature by ensuring excess ice is present at all times to prevent the formation of a gummy product.

  • Once precipitation is complete, allow any remaining ice to melt.

  • Collect the solid precipitate by suction filtration and wash it with distilled water until the washings are neutral.

  • Dry the product. For purification, gramine can be recrystallized from a minimum volume of hot acetone to yield needles.[17]

Sources

Gramine Methiodide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Gramine methiodide, the quaternary ammonium salt of the indole alkaloid gramine, represents a fascinating molecular entity at the intersection of synthetic chemistry and pharmacology. While its parent compound, gramine, exhibits a broad spectrum of biological activities, the quaternization of its tertiary amine fundamentally alters its pharmacological profile, directing its action towards the cholinergic nervous system. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, primarily focusing on its role as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade. Drawing upon established principles of structure-activity relationships for quaternary ammonium compounds and related indole alkaloids, this document provides a comprehensive overview for researchers and drug development professionals exploring the therapeutic and research potential of this compound.

Introduction: From a Plant Alkaloid to a Cholinergic Probe

Gramine, an indole alkaloid found in various plant species, serves as a versatile scaffold in medicinal chemistry, with derivatives showing antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The methylation of gramine to its quaternary ammonium salt, this compound, dramatically shifts its biological activity. The introduction of a permanent positive charge on the nitrogen atom is a key structural modification that historically has been shown to confer curare-like neuromuscular blocking activity to various alkaloids.[4][5] This guide will elucidate the molecular mechanisms that underpin the pharmacological effects of this compound, with a primary focus on its interaction with the cholinergic system.

The Cholinergic System: The Primary Target of this compound

The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, is fundamental to numerous physiological processes, including muscle contraction, cognition, and autonomic regulation. The actions of ACh are mediated by two main types of receptors: muscarinic and nicotinic receptors. Based on the structural characteristics of this compound, the nicotinic acetylcholine receptors at the neuromuscular junction are its most probable target.

The Neuromuscular Junction: A Site of Precision Signaling

The neuromuscular junction (NMJ) is a specialized synapse where a motor neuron communicates with a muscle fiber, initiating muscle contraction.[6] This process is initiated by the release of ACh from the presynaptic terminal, which then diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle end-plate.[7][8] This binding event triggers the opening of the ion channel associated with the nAChR, leading to an influx of sodium ions and depolarization of the muscle membrane, ultimately resulting in muscle contraction.[7]

Proposed Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors

The primary mechanism of action of this compound is hypothesized to be competitive antagonism at the nicotinic acetylcholine receptors of the neuromuscular junction. This is based on the well-established structure-activity relationship of quaternary ammonium compounds.[4][5]

The Role of the Quaternary Ammonium Group

The positively charged quaternary ammonium head of this compound is structurally analogous to the quaternary ammonium group of acetylcholine. This allows it to bind to the anionic subsite of the nicotinic acetylcholine receptor, which is the binding site for the endogenous ligand, ACh.[9] However, unlike ACh, which is a flexible molecule that induces a conformational change in the receptor to open the ion channel, the bulkier and more rigid structure of this compound is proposed to occupy the binding site without activating the receptor.

By competitively binding to the nAChR, this compound prevents acetylcholine from binding and initiating muscle contraction.[7] This leads to a flaccid paralysis of skeletal muscle, a hallmark of non-depolarizing neuromuscular blocking agents.[7]

Visualization of the Proposed Mechanism

Gramine_Methiodide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle End-Plate) Motor_Neuron Motor Neuron Action Potential ACh_Vesicles Acetylcholine Vesicles Motor_Neuron->ACh_Vesicles triggers ACh_Release ACh_Vesicles->ACh_Release fusion & release ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR binds to Gramine_Methiodide This compound Gramine_Methiodide->nAChR competes with ACh for binding Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open ACh binds Ion_Channel_Blocked Ion Channel Remains Closed nAChR->Ion_Channel_Blocked This compound binds (Competitive Antagonism) Muscle_Contraction Muscle Contraction Ion_Channel_Open->Muscle_Contraction Na+ influx No_Contraction Muscle Paralysis Ion_Channel_Blocked->No_Contraction

Caption: Proposed mechanism of this compound at the neuromuscular junction.

Potential for Acetylcholinesterase Inhibition

While the primary mechanism is likely competitive antagonism at nAChRs, it is also plausible that this compound could exhibit some degree of acetylcholinesterase (AChE) inhibition. AChE is the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating its action.[6] Some quaternary ammonium compounds are known to inhibit AChE. If this compound were to inhibit AChE, it would lead to an accumulation of acetylcholine in the synapse, which could potentially counteract its own neuromuscular blocking effect to some extent, or lead to other cholinergic side effects.[10][11] However, without direct experimental evidence, this remains a secondary and speculative mechanism.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Electrophysiology: Quantifying Neuromuscular Blockade

Objective: To determine the potency and nature of neuromuscular blockade produced by this compound.

Methodology:

  • Preparation: Isolate a phrenic nerve-hemidiaphragm preparation from a rodent (e.g., rat or mouse).

  • Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

  • Recording: Record the isometric twitch contractions of the diaphragm using a force-displacement transducer connected to a data acquisition system.

  • Drug Application: After a stable baseline is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 (the concentration of this compound that produces 50% inhibition of the twitch response).

  • Reversibility: To test for competitive antagonism, after achieving a significant block with this compound, add an acetylcholinesterase inhibitor such as neostigmine to the bath and observe for reversal of the blockade.

Radioligand Binding Assays: Assessing Affinity for Nicotinic Receptors

Objective: To determine the binding affinity of this compound for nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Prepare a membrane fraction rich in nicotinic receptors from a suitable source (e.g., Torpedo electric organ or a cell line expressing nAChRs).

  • Radioligand: Use a radiolabeled nicotinic receptor antagonist (e.g., [³H]-tubocurarine or [¹²⁵I]-α-bungarotoxin).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound and calculate the Ki (inhibitory constant) value.

Acetylcholinesterase Inhibition Assay

Objective: To determine if this compound inhibits acetylcholinesterase activity.

Methodology (Ellman's Assay):

  • Reagents: Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase (e.g., purified enzyme or tissue homogenate).

  • Incubation: In a microplate well, mix the enzyme solution with various concentrations of this compound and pre-incubate for a defined period.

  • Reaction Initiation: Add the substrate (acetylthiocholine) to initiate the enzymatic reaction.

  • Colorimetric Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: Measure the rate of color formation spectrophotometrically at 412 nm.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC50 value.

Structure-Activity Relationship Insights

The neuromuscular blocking activity of quaternary ammonium compounds is highly dependent on their molecular structure. Key features include:

  • The Quaternary Nitrogen: The permanent positive charge is essential for binding to the anionic site of the nAChR.

  • Inter-onium Distance: In bis-quaternary compounds, the distance between the two nitrogen atoms is a critical determinant of potency. While this compound is a mono-quaternary compound, its overall size and the spatial arrangement of the indole ring and the quaternary head will influence its binding affinity.

  • The Indole Moiety: The bulky and hydrophobic indole ring likely contributes to the binding affinity through van der Waals interactions with the receptor.

Further synthesis and evaluation of this compound analogs could provide deeper insights into the specific structural requirements for optimal activity at the nAChR.

Potential Applications and Future Directions

Given its proposed mechanism as a neuromuscular blocking agent, this compound could serve as a valuable research tool for studying the cholinergic nervous system and the structure-function of nicotinic acetylcholine receptors. While its therapeutic potential as a muscle relaxant would require extensive investigation and comparison with existing agents, its unique indole scaffold could provide a starting point for the design of novel cholinergic modulators with improved selectivity and pharmacokinetic profiles.

Future research should focus on:

  • Definitive Experimental Validation: Conducting the aforementioned experiments to confirm and quantify the neuromuscular blocking and potential AChE inhibitory activities of this compound.

  • Subtype Selectivity: Investigating the selectivity of this compound for different subtypes of nicotinic acetylcholine receptors (e.g., muscle vs. neuronal).

  • In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

Conclusion

References

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  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

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Sources

Introduction: The Significance of a Quaternary Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Gramine Methiodide for Researchers and Drug Development Professionals

This compound, the quaternary ammonium salt of the naturally occurring indole alkaloid gramine, serves as a pivotal intermediate in synthetic and medicinal chemistry. Gramine itself is found in various plants, including barley (Hordeum vulgare), and plays a defensive role against herbivores. While gramine and its derivatives exhibit a wide spectrum of biological activities—including potential antiviral, antibacterial, anti-inflammatory, and antitumor properties—this compound's primary value lies not in its own bioactivity, but in its utility as a versatile synthetic precursor.

As a research chemical, its key feature is the quaternary trimethylammonium group, an excellent leaving group that is susceptible to displacement by a wide array of nucleophiles. This reactivity allows for the facile introduction of the 3-indolylmethyl moiety onto other molecules, providing a gateway to the synthesis of more complex, biologically active compounds. This guide offers a comprehensive overview of its synthesis, chemical properties, biological context, and detailed experimental protocols relevant to its application in a research setting.

Synthesis and Chemical Properties: From a Problematic Past to a Pure Precursor

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the dimethylamino group of gramine attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt with iodide as the counter-ion.

Historical Challenges and the Path to Purity

Early attempts to synthesize this compound by reacting gramine with methyl iodide in alcoholic solutions were fraught with complications. These methods did not yield the pure compound but rather a mixture consisting primarily of 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium iodide. This crucial finding by Geissman and Armen in 1952 clarified numerous anomalous observations in the existing literature.

The formation of these by-products occurs because the initially formed this compound can itself react with unreacted gramine, leading to the dimeric impurity, or the displaced trimethylamine can be quaternized by methyl iodide to form tetramethylammonium iodide.

Chemical Properties Summary

The fundamental properties of pure this compound are summarized below.

PropertyValueSource
IUPAC Name 1H-indol-3-ylmethyl(trimethyl)azanium;iodide
CAS Number 5457-31-8
Molecular Formula C₁₂H₁₇IN₂
Molecular Weight 316.18 g/mol
InChIKey STGYYGWMNTXYAJ-UHFFFAOYSA-M
Reactivity and Synthetic Utility

The primary utility of this compound stems from the excellent leaving group potential of the trimethylammonium moiety. It is widely employed as an alkylating agent to transfer the 3-indolylmethyl group to various nucleophiles, including alkoxides, cyanides, and carbanions. This reaction is a cornerstone for functionalizing the C3 position of the indole ring, a common scaffold in pharmacologically active molecules.

Visualizing the Synthesis and Side Reactions

The intended synthesis and the competing side reactions are illustrated below.

This compound Synthesis cluster_main Primary Synthesis Pathway (SN2) cluster_side Competing Side Reactions Gramine Gramine (3-(Dimethylaminomethyl)indole) GM This compound (Target Product) Gramine->GM Attack on CH₃ MeI Methyl Iodide (CH₃I) MeI->GM Provides CH₃⁺ source Gramine2 Gramine (unreacted) Dimer 3,3'-bis-indolylmethyldimethyl- ammonium iodide (By-product 1) Gramine2->Dimer GM2 This compound (product) GM2->Dimer Reacts with TMA Trimethylamine (N(CH₃)₃) Dimer->TMA Displaces TMAI Tetramethylammonium iodide (By-product 2) TMA->TMAI Reacts with MeI2 Methyl Iodide MeI2->TMAI

Caption: The desired SN2 synthesis of this compound and the competing side reactions that can lead to impurities.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. Spectroscopic techniques are fundamental for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure, confirming the presence of the quaternary ammonium group and the integrity of the indole ring.

  • Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups and provide a fingerprint for the compound.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight of the cation and analyze fragmentation patterns to further confirm the structure.

Biological Context and Research Applications

While this compound is primarily a synthetic tool, the impetus for its synthesis is driven by the diverse biological activities of its parent compound, gramine, and the derivatives it helps create.

The Bioactive Potential of the Gramine Scaffold

Gramine and its derivatives have been investigated for a wide range of therapeutic applications.

Biological ActivityDescriptionKey Findings
Antitumor Derivatives have shown the ability to induce cell cycle arrest and mitochondria-mediated apoptosis in cancer cells.Gramine-loaded nanoparticles exhibited an IC₅₀ value of 25 µg/mL against HCT-116 human colon cancer cells.
Neuroscience Gramine is a structural analog of tryptamine neurotransmitters and has been studied for its activity on serotonin receptors.It has been shown to act as an antagonist at the 5-HT₂A receptor.
Anti-Alzheimer's The gramine skeleton is being explored for its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.Inhibition of AChE can increase levels of the neurotransmitter acetylcholine in the brain.
Antimicrobial Various gramine derivatives have demonstrated antiviral, antibacterial, and antifungal properties.Brominated gramine analogues show significantly higher antiviral activity against Tobacco Mosaic Virus than gramine itself.
Anti-inflammatory Gramine can inhibit 5-lipoxygenase (LOX) and scavenge nitric oxide radicals, both of which are involved in inflammatory processes.An IC₂₅ value of 119 µg/mL for LOX inhibition has been reported.
This compound as a Gateway to Novel Compounds

The primary application of this compound is to serve as an electrophile in reactions with various nucleophiles, enabling the synthesis of a library of novel gramine derivatives for biological screening.

Synthetic_Utility cluster_workflow General Nucleophilic Displacement Workflow GM This compound (Electrophile) Product New Gramine Derivative (3-Indolylmethyl-Nu) GM->Product Reacts with Nu Nucleophile (e.g., R-O⁻, CN⁻, R-MgBr) Nu->Product LeavingGroup Trimethylamine (Leaving Group) Product->LeavingGroup displaces

Caption: General workflow illustrating this compound as an alkylating agent for creating new derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. Adherence to standard laboratory safety procedures is mandatory.

Protocol 1: Synthesis of Pure this compound

This protocol is adapted from the improved method described by Geissman and Armen to minimize by-product formation.

Rationale: The slow addition of gramine to a large excess of methyl iodide ensures that the concentration of the product, this compound, remains low relative to the unreacted methyl iodide. This kinetically disfavors the reaction between the product and the remaining gramine starting material, which is the primary pathway for dimer by-product formation.

Materials:

  • Gramine

  • Methyl iodide (large excess)

  • Anhydrous ether or absolute ethanol

  • Reaction flask with dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • Place a large molar excess of neat methyl iodide in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Dissolve gramine in a minimal amount of anhydrous ether to create a nearly saturated solution.

  • Using a dropping funnel, add the gramine solution dropwise to the cold, stirring methyl iodide over a period of 30-60 minutes.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid precipitate by suction filtration.

  • Wash the collected solid with cold, anhydrous ether to remove any unreacted methyl iodide and gramine.

  • Dry the product under vacuum. The resulting solid is pure this compound.

Validation: The purity should be confirmed by NMR spectroscopy and melting point analysis. Pure this compound is quite water-soluble, in contrast to the major by-products.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method used to screen compounds for AChE inhibitory activity, a relevant application for novel gramine derivatives.

Rationale: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed. The produced thiocholine reacts with Ellman's reagent (DTNB) to form a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 405-412 nm. An inhibitor will reduce the rate of this color formation.

AChE_Inhibition_Assay start Start: Prepare Reagents (Buffer, AChE, DTNB, Substrate, Test Compound) incubate Incubate AChE with Test Compound (or Buffer for control) start->incubate add_dtnb Add DTNB (Ellman's Reagent) incubate->add_dtnb initiate Initiate Reaction by adding Substrate (Acetylthiocholine) add_dtnb->initiate measure Measure Absorbance at 412 nm over time using a plate reader initiate->measure calculate Calculate % Inhibition: 100 * (1 - [Rate of Sample / Rate of Control]) measure->calculate end End: Determine IC50 calculate->end

Caption: Experimental workflow for the Ellman's method to determine acetylcholinesterase inhibition.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., a novel gramine derivative)

  • Positive control (e.g., Donepezil)

Procedure:

  • Prepare working solutions of all reagents in Tris-HCl buffer.

  • In the wells of a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of buffer.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE enzyme solution to each well.

  • Mix and incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Determine the reaction rate (V) for each concentration by plotting absorbance versus time.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

  • Plot % inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. This product is intended strictly for research use only (RUO) by qualified professionals in a controlled laboratory setting.

Conclusion and Future Perspectives

This compound is a compound of significant utility, acting as a reliable and versatile precursor for the synthesis of complex indole-based molecules. Its value is intrinsically linked to the vast therapeutic potential of the gramine scaffold. Understanding the nuances of its synthesis to achieve high purity is paramount for its successful application. Future research will undoubtedly continue to leverage this compound as a starting point to develop novel derivatives with enhanced potency and specificity for various biological targets, from cancer cell lines to enzymes implicated in neurodegenerative diseases. The continued exploration of structure-activity relationships within this chemical class promises to yield new therapeutic candidates for a range of human ailments.

References

  • Benchchem. (n.d.). This compound | Research Use Only.
  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916–3919. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Li, N., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. Retrieved from [Link]

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Sable, R. R., Jadhav, G. B., & Udavant, P. B. (2023). Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Journal of Drug Delivery and Therapeutics, 13(11), 60-66. Retrieved from [Link]

  • Alnaim, A. A., et al. (2023). Formulation, Characterization, and Cytotoxic Effect of PVA Incorporated Iron Oxide Nanoparticles of Gramine Using HCT-116 Cell Line. Indian Journal of Pharmaceutical Education and Research, 57(4), 1021-1029. Retrieved from [Link]

  • Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Gramine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Cytotoxicity effect of gramine on HEK293 cells. Retrieved from [Link]

  • Li, N., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. Retrieved from [Link]

  • Li, N., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gramine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (n.d.). This compound. Journal of the American Chemical Society. Retrieved from [Link]

  • Georgiev, G. D., et al. (2024). Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. In Vivo, 38(1), 227-235. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Retrieved from [Link]

  • Uddin, M. N., et al. (2021). Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease. Evidence-Based Complementary and Alternative Medicine, 2021, 6657398. Retrieved from [Link]

  • Filo. (n.d.). Experiment 5: Synthesis of Gramine by Mannich Reaction. Retrieved from [Link]

A Technical Guide to the Historical Synthesis of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical methodologies for the synthesis of gramine methiodide, a key quaternary ammonium salt derived from the indole alkaloid gramine. We will delve into the foundational synthesis of gramine and the subsequent evolution of its methylation, highlighting the chemical principles and experimental nuances that have shaped our understanding of these important reactions.

The Genesis of a Synthesis: The Discovery and First Preparation of Gramine

Gramine, or N,N-dimethyl-1H-indole-3-methanamine, is a naturally occurring alkaloid first isolated in 1935 by Orechoff and Norkina from the Asiatic reed Arundo donax L., who initially named it donaxine.[1] Its discovery spurred interest in its chemical structure and potential biological activities, necessitating the development of a reliable laboratory synthesis.

The first successful chemical synthesis of gramine was reported by Kühn and Stein in 1937.[1] This seminal work laid the foundation for future investigations into gramine and its derivatives. The most direct and enduring method for the synthesis of gramine, however, has been the Mannich reaction.[2][3] This three-component condensation reaction involves indole, formaldehyde, and a secondary amine, in this case, dimethylamine.[3]

The Mannich Reaction: A Cornerstone of Gramine Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[3] In the context of gramine synthesis, the electron-rich indole ring acts as the nucleophile, attacking an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.

The overall transformation can be visualized as follows:

Mannich Reaction for Gramine Synthesis cluster_reactants Reactants Indole Indole Formaldehyde Formaldehyde Iminium Dimethylaminomethyl Iminium Ion (Eschenmoser's Salt Precursor) Formaldehyde->Iminium + H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium + H₂O Gramine Gramine Iminium->Gramine + Indole - H⁺ Byproduct Formation in this compound Synthesis Gramine Gramine Gramine_Methiodide This compound (Desired Product) Gramine->Gramine_Methiodide + MeI MeI Methyl Iodide Byproduct1 3,3'-bis-indolylmethyldimethylammonium iodide Gramine_Methiodide->Byproduct1 + Gramine - Trimethylamine Byproduct2 Tetramethylammonium iodide Trimethylamine Trimethylamine (Intermediate) Trimethylamine->Byproduct2 + MeI

Figure 2: Reaction pathway illustrating the formation of byproducts during the synthesis of this compound.

The Geissman and Armen Method for Pure this compound

To circumvent the formation of these byproducts, Geissman and Armen developed a refined procedure that yielded pure this compound for the first time. The key to their success was controlling the relative concentrations of the reactants.

Experimental Protocol:

  • Reactant Preparation: A nearly saturated solution of gramine in a suitable solvent (e.g., ether) is prepared.

  • Slow Addition: This gramine solution is added slowly to neat methyl iodide. This ensures that the concentration of unreacted gramine is kept to a minimum at all times, thus disfavoring the side reaction where this compound alkylates another molecule of gramine.

  • Alternative Solvent: Another refined method involves reacting gramine with methyl iodide in absolute ethanol.

  • Purification: The resulting pure this compound can be isolated and purified. It is notably more water-soluble than the byproduct mixture.

Summary of Historical Synthesis Methods

The following table summarizes the key historical methods for the synthesis of gramine and this compound, highlighting the evolution of the procedures.

Product Method Key Reagents Solvent/Catalyst Key Innovation/Observation
GramineFirst SynthesisNot specified in detail in readily available abstractsNot specifiedFirst laboratory preparation of the alkaloid. [1]
GramineMannich ReactionIndole, Formaldehyde, DimethylamineGlacial Acetic AcidA robust and widely adopted method for gramine synthesis.
This compoundEarly MethylationGramine, Methyl IodideAlcoholic SolutionOften produced a mixture of byproducts.
This compoundGeissman & ArmenGramine, Methyl IodideEther or Absolute EthanolSlow addition of gramine to excess methyl iodide to yield pure product.

Conclusion

The historical synthesis of this compound is a story of foundational discoveries and subsequent refinements. The development of the Mannich reaction provided a straightforward route to gramine, the essential precursor. The later work of Geissman and Armen was crucial in understanding and overcoming the challenges associated with the quaternization of gramine, ultimately providing a reliable method for the preparation of pure this compound. These historical methods not only provided access to these important compounds for further study but also contributed to a deeper understanding of the underlying principles of organic reactivity.

References

  • Kühn, H., & Stein, O. (1937). Synthese des Gramins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(3), 567-569.
  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • Experiment 5: Synthesis of Gramine by Mannich Reaction. (n.d.). Filo.

Sources

"Gramine methiodide" natural occurrence and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Gramine, its Quaternary Ammonium Salt Gramine Methiodide, and Derivatives: From Natural Occurrence to Synthetic Applications

Introduction

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid that functions as a pivotal defense compound in numerous plant species, most notably in economically important grasses like barley.[1][2] Its presence deters herbivores and inhibits the growth of competing organisms, highlighting its ecological significance.[2][3] While gramine itself possesses a spectrum of biological activities, its synthetic quaternary ammonium salt, this compound, represents a critical gateway for chemical diversification. The conversion of the dimethylamino group into a trimethylammonium iodide creates an excellent leaving group, transforming gramine into a versatile synthetic intermediate for accessing a vast library of 3-substituted indole derivatives.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of gramine, from its biosynthesis in plants to the synthesis and application of its derivatives. We will explore the enzymatic pathways of its formation, detail protocols for its conversion to this compound, and survey the synthesis of advanced derivatives, while critically examining their diverse biological activities. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Part 1: The Natural Precursor - Gramine

Natural Occurrence and Distribution

Gramine is predominantly found in the family Poaceae (grasses), although its presence has been documented in other plant families as well. Its accumulation is highly variable, depending on the plant species, cultivar, age, and environmental conditions.[2][4]

Plant SpeciesFamilyTypical Location & ConcentrationReference(s)
Barley (Hordeum vulgare)PoaceaeLeaves; concentrations can reach up to 8 mg/g dry weight and are influenced by heat stress.[2][4]
Giant Reed (Arundo donax)PoaceaeWidely distributed in the plant.[1][2]
Canary Grasses (Phalaris spp.)PoaceaeKnown to accumulate various indole alkaloids, including gramine.[1][5]
Silver Maple (Acer saccharinum)AceraceaeDocumented presence.[1]
Lupinus hartwegiiFabaceaeSeeds.[2]

The concentration of gramine in barley, a major cereal crop, is of particular interest. It is often highest in young seedlings and tends to decrease as the plant matures.[6] Furthermore, abiotic stressors such as high temperatures can significantly induce gramine accumulation, suggesting its role in stress response.[4]

Biosynthesis of Gramine

The biosynthesis of gramine in barley begins with the essential amino acid tryptophan. The pathway, recently fully elucidated, involves a novel enzymatic rearrangement and subsequent methylation steps.[7][8][9]

The key steps are:

  • Side-Chain Rearrangement: Tryptophan is converted to 3-aminomethylindole (AMI). This crucial step, which long remained a mystery, is catalyzed by a cytochrome P450 monooxygenase (CYP76M57), now named AMI synthase (AMIS). This enzyme facilitates a cryptic oxidative rearrangement, shortening the amino acid side chain.[8]

  • Sequential N-Methylation: The primary amine of AMI is then methylated twice by an N-methyltransferase (NMT) enzyme, using S-adenosyl methionine (SAM) as the methyl donor. The first methylation yields N-methyl-3-aminomethylindole (MAMI), and the second yields the final product, gramine.[4][7]

Gramine Biosynthesis tryptophan Tryptophan ami 3-Aminomethylindole (AMI) tryptophan->ami  AMIS (CYP76M57)   (Oxidative Rearrangement) mami N-Methyl-3-aminomethylindole (MAMI) ami->mami  NMT   (+ CH₃) gramine Gramine mami->gramine  NMT   (+ CH₃)

Figure 1: Biosynthetic pathway of gramine from tryptophan in barley.
Biological Role in Plants

Gramine is a cornerstone of barley's chemical defense arsenal. Its accumulation provides resistance against a variety of biological threats:

  • Anti-herbivore Defense: Gramine is toxic to many grazing animals and acts as a feeding deterrent.[3][4] Its concentration in young, vulnerable shoots is a direct defense mechanism.

  • Insecticidal Properties: The alkaloid is particularly effective against aphids, such as Rhopalosiphum padi. Studies have shown a negative correlation between gramine content in barley leaves and the population growth rate of aphids.[10]

  • Allelopathic Activity: Gramine can be exuded from roots and inhibit the germination and growth of competing plant species, giving gramine-producing plants a competitive advantage.[3]

  • Antimicrobial Effects: Gramine has demonstrated antibacterial and antifungal properties, further contributing to plant health.[3]

Part 2: this compound and Derivatives

While gramine is the natural product, this compound is the workhorse of synthetic chemists. It is a quaternary ammonium salt formed by the reaction of gramine with methyl iodide.

Synthesis of this compound

The preparation of this compound is a straightforward quaternization reaction, an SN2 process where the lone pair of electrons on the tertiary amine nitrogen of gramine attacks the electrophilic methyl group of methyl iodide.

Experimental Protocol: Synthesis of (1H-indol-3-ylmethyl)trimethylammonium iodide (this compound)

  • Materials: Gramine (1.0 eq), methyl iodide (excess, ~1.5-2.0 eq), acetone or acetonitrile (solvent).

  • Procedure:

    • Dissolve gramine in a minimal amount of dry acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Causality: Acetone is a suitable polar aprotic solvent that dissolves gramine and facilitates the SN2 reaction without interfering.

    • Add methyl iodide to the solution. A precipitate may begin to form almost immediately.

    • Stir the reaction mixture at room temperature for 2-4 hours or gently heat to reflux for 30-60 minutes to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white or off-white solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting materials. Causality: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it effective for washing away non-polar impurities.

    • Dry the product under vacuum. The yield is typically quantitative.

  • Self-Validation: The product, this compound, is a stable salt.[11] Its identity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR), which will show the characteristic singlet for the N+(CH₃)₃ group.

This compound as a Synthetic Intermediate

The utility of this compound lies in the transformation of the amino group into a trimethylamine cation, which is an excellent leaving group. This allows for facile nucleophilic displacement at the 3-methylene position of the indole ring, a reaction that is not possible with gramine itself. This opens the door to the synthesis of a wide array of 3-substituted indoles, including tryptophan and its analogs.

Gramine_Reactivity cluster_0 Quaternization cluster_1 Nucleophilic Displacement Gramine Gramine Gramine_Methiodide This compound (N+(CH₃)₃I⁻) Gramine->Gramine_Methiodide + CH₃I Product 3-Substituted Indole (Indole-CH₂-Nu) Gramine_Methiodide->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Leaving_Group N(CH₃)₃

Figure 2: Synthesis and synthetic utility of this compound.
Synthesis of Gramine Derivatives via the Mannich Reaction

Besides using gramine as a starting material, its derivatives can be synthesized directly from indole using the Mannich reaction. This one-pot, three-component condensation of indole, formaldehyde, and a secondary amine is a powerful method for forming C-C bonds and is widely used to produce gramine analogs.[12][13]

Experimental Protocol: General Synthesis of Gramine Analogs via Mannich Reaction

  • Materials: Indole (or substituted indole, 1.0 eq), formaldehyde (aqueous solution, ~1.1 eq), secondary amine (e.g., piperidine, pyrrolidine, ~1.1 eq), acetic acid or zinc chloride (catalyst), ethanol or methanol (solvent).[13]

  • Procedure:

    • In a flask, cool a mixture of the secondary amine and the solvent to 0-5 °C.

    • Slowly add the aqueous formaldehyde solution while maintaining the low temperature. Stir for 15-20 minutes. Causality: This pre-formation of the Eschenmoser's salt-like intermediate under controlled temperature minimizes side reactions.

    • In a separate flask, dissolve the indole in the solvent and add the catalyst (e.g., a catalytic amount of ZnCl₂).

    • Add the cold amine-formaldehyde mixture to the indole solution and allow the reaction to proceed at room temperature for several hours (e.g., 90 minutes to 10 hours, depending on substrates).[13]

    • Monitor the reaction by TLC. Upon completion, the product can be isolated by quenching the reaction with a base (e.g., NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography.

  • Self-Validation: The success of the reaction is confirmed by the appearance of a new product spot on TLC and subsequent characterization by NMR and mass spectrometry. Yields can range from good to excellent (58-98%) depending on the specific substrates and catalyst used.[13]

Part 3: Biological Activities and Applications

The gramine scaffold has proven to be a privileged structure in medicinal chemistry. Both gramine itself and its synthetic derivatives exhibit a wide range of potent biological activities.[2][14]

Pharmacological Activities

Derivatives of gramine have been investigated for numerous therapeutic applications, with modifications to the indole ring or the amino group leading to enhanced potency and selectivity.

Derivative Type / CompoundBiological ActivityQuantitative Data (Example)Reference(s)
Brominated Gramine AnalogsAntiviral (against Tobacco Mosaic Virus)Inhibition rate of 51% at 500 µg/mL.[2]
Gramine-based HybridsAnti-gastric CancerIC₅₀ = 3.74 µM against MGC803 cells.[2]
General Gramine DerivativesAntibacterial, Antifungal, Anti-inflammatoryBroad-spectrum activities reported.[2][14]
GramineAdiponectin Receptor 1 (AdipoR1) AgonistPotential for metabolic disease therapy.[1]

The mechanism of action for these activities is diverse. For instance, the anti-cancer effects of some derivatives are achieved by inducing cell cycle arrest and mitochondria-mediated apoptosis.[2]

Agrochemical Applications

The inherent insecticidal properties of gramine make its derivatives attractive candidates for the development of new crop protection agents.[1] Research has focused on creating analogs with improved potency, stability, and a more favorable environmental profile compared to existing synthetic pesticides. The herbicidal and algicidal activities further broaden their potential use in agriculture and environmental management.[2][3]

Conclusion

Gramine is a naturally synthesized indole alkaloid with a well-defined role in plant defense. While biologically active in its own right, its true value for synthetic science is unlocked through its conversion to this compound. This simple chemical step transforms it into a powerful intermediate, enabling access to a vast chemical space of 3-substituted indoles. The derivatives, accessible both from gramine and through de novo synthesis like the Mannich reaction, have demonstrated significant potential in pharmacology and agrochemistry. Future research will likely focus on optimizing the therapeutic and pesticidal properties of these derivatives, exploring novel mechanisms of action, and developing sustainable methods for their large-scale production.

References

  • Wikipedia. Gramine. [Link]

  • Larson, S. (2007). The biosynthetic pathway to gramine in barley. ResearchGate. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • Le-Wen, L., et al. (2024). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement. Science, 383(6689), 1338-1344. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Figure 2: Synthesis of gramine derivatives 8, 11, 12 and 15. MDPI. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. Gramine. PubChem Compound Summary for CID 6890. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 6097052. [Link]

  • Hanson, A. D., Traynor, P. L., Ditz, K. M., & Reicosky, D. A. (1981). Gramine Accumulation in Leaves of Barley Grown under High-Temperature Stress. Plant Physiology, 68(4), 876–880. [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

  • Zhang, J., et al. (2023). Synthesis of gramine derivatives 32–46. ResearchGate. [Link]

  • Zhang, J., et al. (2023). Synthesis of gramine derivatives 24 and 29. ResearchGate. [Link]

  • Bi, H., et al. (2018). Interaction between the barley allelochemical compounds gramine and hordenine and artificial lipid bilayers mimicking the plant plasma membrane. Scientific Reports, 8(1), 9788. [Link]

  • Ishikawa, E., Kanai, S., & Sue, M. (2023). Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan. Plant Molecular Biology, 111(4-5), 421–429. [Link]

  • Dai, H. G., Li, J. T., & Li, T. S. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Synthetic Communications, 36(13), 1829-1835. [Link]

  • Zuniga, G. E., Salgado, M. S., & Corcuera, L. J. (1985). Effect of gramine of barley seedlings to the aphid Rhopalosiphum padi. Entomologia Experimentalis et Applicata, 40(3), 259-262. [Link]

  • Ghanizadeh, H., & Harrington, K. C. (2017). Herbicide Resistance in Phalaris Species: A Review. Plants, 6(4), 58. [Link]

Sources

Gramine Methiodide: A Cornerstone Electrophile in Indole Alkaloid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of gramine methiodide, a pivotal reagent in the synthesis of indole alkaloids. We will dissect its preparation, elucidate its fundamental reactivity, and present detailed, field-proven protocols for its application, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Introduction: The Strategic Importance of the Indole-3-Methylene Unit

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals, including anti-cancer agents, anti-hypertensives, and neuroactive compounds. A frequent challenge in the synthesis of complex indole alkaloids is the precise and efficient introduction of a carbon substituent at the C3 position. Gramine (N,N-dimethyl-1H-indole-3-methylamine), a naturally occurring alkaloid found in plants like barley, serves as an invaluable precursor for this purpose. While gramine itself can be used in some displacement reactions, its utility is magnified exponentially by converting it into its quaternary ammonium salt, this compound. This transformation converts the dimethylamino group into a trimethylammonium moiety—an excellent leaving group—thereby activating the adjacent methylene carbon for nucleophilic attack.

This guide will demonstrate how this compound functions as a stable, crystalline, and highly effective electrophilic building block, enabling the formation of critical carbon-carbon bonds at the indole C3 position.

Part 1: Synthesis and Characterization of this compound

The journey to utilizing this compound begins with the efficient synthesis of its precursor, gramine, followed by a crucial quaternization step.

Synthesis of Gramine via the Mannich Reaction

Gramine is most commonly synthesized via the Mannich reaction, a classic carbon-carbon bond-forming reaction involving indole, formaldehyde, and dimethylamine. Catalysts such as acetic acid or zinc chloride are often employed to facilitate the reaction, which proceeds through the formation of an electrophilic Eschenmoser's salt-like intermediate that is then attacked by the nucleophilic C3 position of indole. Modern protocols have optimized this process to achieve near-quantitative yields.

G cluster_0 Mannich Reaction for Gramine Synthesis Indole Indole Gramine Gramine Indole->Gramine Formaldehyde Formaldehyde Formaldehyde->Gramine Dimethylamine Dimethylamine Dimethylamine->Gramine

Caption: Synthesis of Gramine via the Mannich Reaction.

Quaternization: The Activation Step to this compound

The conversion of the tertiary amine in gramine to a quaternary ammonium salt is the key activation step. This is achieved through a simple SN2 reaction with an alkylating agent, most commonly methyl iodide.

Causality Behind Experimental Choices:

  • Reagent: Methyl iodide is an ideal methylating agent due to its high reactivity and the volatility of the reagent itself, which simplifies purification.

  • Solvent: The reaction is typically performed in an alcoholic solution, such as ethanol or methanol. These solvents effectively dissolve gramine and facilitate the SN2 reaction.

  • Stoichiometry: A slight excess of gramine relative to methyl iodide can be used to ensure all the methyl iodide is consumed, though near-equimolar amounts are common.

It is crucial to note that early literature often described a substance that was, in fact, a mixture of true this compound and byproducts like 3,3'-bis-indolylmethyldimethylammonium iodide. The formation of these impurities can be minimized by careful control of reaction conditions and purification.

This protocol is adapted from established literature procedures to yield high-purity this compound.

Materials:

  • Gramine (1.0 eq)

  • Methyl Iodide (0.98 eq)

  • Absolute Ethanol

  • Diethyl Ether (for washing)

Procedure:

  • Dissolve 1.0 g (5.75 mmol) of gramine in 7 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 0.81 g (5.7 mmol) of methyl iodide to the stirred solution.

  • Allow the reaction to stir in the ice bath for 15 minutes, then let it warm to room temperature and stir for an additional 2 hours. A precipitate will form.

  • Cool the mixture again in an ice bath to maximize precipitation.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Expected Outcome:

  • A white to off-white crystalline solid.

  • Melting Point: 170-172 °C (literature reports vary, e.g., 170-171.5 °C).

  • Yield: Typically >90%.

Property Value Source
Molecular Formula C₁₂H₁₇IN₂
Molecular Weight 316.18 g/mol
Appearance White crystalline solid
Melting Point ~170-172 °C

Part 2: The Role of this compound in C-C Bond Formation

This compound's primary role is to serve as a potent, bench-stable 3-indolylmethyl electrophile. The positively charged trimethylammonium group is an exceptional leaving group, readily displaced by a wide range of nucleophiles.

G start This compound Indole-CH₂-N⁺(CH₃)₃ I⁻ product Substituted Indole Indole-CH₂-Nu start:f0->product:f0 Bond Formation leaving_group Leaving Group N(CH₃)₃ start:f0->leaving_group:f0 Displacement nucleophile Nucleophile Nu⁻ nucleophile->start:f0 SN2 Attack

Caption: General mechanism of nucleophilic substitution on this compound.

Case Study: The Synthesis of Tryptophan

A quintessential application of this compound is in the synthesis of the essential amino acid tryptophan. This synthesis elegantly demonstrates the power of this compound to install the C3-methylene-carbon framework of the amino acid side chain.

The key step involves the reaction of this compound with a nucleophilic glycine equivalent, typically ethyl sodioacetamidomalonate.

Causality Behind Experimental Choices:

  • Nucleophile: Ethyl acetamidomalonate is an ideal choice. The two ester groups render the central proton highly acidic, allowing for easy deprotonation with a base like sodium ethoxide to form a soft, stabilized enolate nucleophile. The acetamido group is carried through the synthesis to become the α-amino group of tryptophan.

  • Solvent: Anhydrous dioxane or ethanol is commonly used. The choice of an aprotic solvent like dioxane can prevent side reactions of the strong base (sodium ethoxide) with the solvent.

  • Post-Reaction Workup: The resulting malonic ester derivative is then hydrolyzed and decarboxylated under acidic or basic conditions to yield dl-tryptophan.

This protocol is a foundational step in the synthesis of tryptophan, adapted from the work of Albertson, Archer, and Suter.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl acetamidomalonate

  • Gramine (to be used directly, or converted to methiodide in situ or separately)

  • Anhydrous Dioxane

Procedure (Direct method using gramine):

  • Prepare a solution of sodium ethoxide by dissolving 2.88 g (0.125 mol) of sodium in 250 mL of absolute ethanol.

  • To this solution, add 27.1 g (0.125 mol) of ethyl acetamidomalonate, followed by 21.8 g (0.125 mol) of gramine.

  • Reflux the mixture for two hours. During this time, dimethylamine is evolved.

  • Cool the reaction mixture and filter off the resulting solid. The solid is the desired product.

  • Recrystallize the crude product from aqueous alcohol.

Alternative Procedure (Using pre-formed this compound):

  • Prepare sodium acetamidomalonate by reacting ethyl acetamidomalonate with sodium ethoxide in a suitable solvent like dry dioxane. 2

Evaluating Gramine Methiodide as a Tryptamine Neurotransmitter Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the evaluation of gramine methiodide as a potential tryptamine neurotransmitter analog. Gramine, a natural indole alkaloid, bears a structural resemblance to endogenous tryptamines like serotonin, suggesting a potential for interaction with serotonergic systems.[1][2] Its methylated, quaternary ammonium salt derivative, this compound, is the primary subject of this investigation.

However, a foundational principle of neuropharmacology dictates that the permanent positive charge on a quaternary ammonium salt severely restricts its ability to cross the blood-brain barrier (BBB).[3][4] This presents a significant, and likely insurmountable, challenge to its utility as a centrally-acting neurotransmitter analog following systemic administration.

Therefore, this guide is structured not to promote this compound as a direct central nervous system (CNS) therapeutic, but to provide a rigorous, scientifically-grounded methodology for its characterization. We will explore its potential in three key areas:

  • As an in vitro and peripheral research tool: To probe serotonin receptor subtypes outside the CNS, such as in the enteric nervous system.

  • As a benchmark for BBB penetration studies: A valuable negative control to confirm the integrity of the BBB in experimental models.

  • As a synthetic precursor: Leveraging the reactivity of the methiodide group for the synthesis of novel indole and tryptamine derivatives.[5]

This document outlines the necessary theoretical background, detailed experimental protocols, and data interpretation frameworks required to fully characterize this compound, empowering researchers to accurately assess its limitations and exploit its true potential in neuroscience and medicinal chemistry.

Section 1: Foundational Concepts: The Tryptamine Scaffold in Neurotransmission

Tryptamine and Serotonin: Endogenous Neuromodulators

Tryptamine is a monoamine alkaloid found in trace amounts in the mammalian brain, where it is thought to function as a neuromodulator or neurotransmitter.[6][7] It is biosynthesized from the amino acid L-tryptophan and serves as the structural backbone for a vast class of neuroactive compounds.[8] The most prominent of these is serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter implicated in the regulation of mood, sleep, appetite, cognition, and numerous other physiological processes.[7][9] The biological effects of both tryptamine and serotonin are mediated through their interaction with a diverse family of serotonin receptors.

The Serotonin (5-HT) Receptor Superfamily

The actions of serotonin are transduced by at least 14 distinct receptor subtypes, grouped into 7 families (5-HT₁ through 5-HT₇).[10][11] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs) that modulate intracellular second messenger cascades.[11][12]

  • 5-HT₁ Family (e.g., 5-HT₁A): Typically coupled to Gᵢ/Gₒ proteins, their activation inhibits adenylyl cyclase, reducing cAMP levels, and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and an inhibitory response.[12]

  • 5-HT₂ Family (e.g., 5-HT₂A): Coupled to Gₒ/G₁₁ proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium stores and the activation of protein kinase C (PKC), producing an excitatory neuronal response.[12] The 5-HT₂A receptor is the primary target for classic psychedelic tryptamines.[8]

The structural similarity of gramine to the tryptamine core provides the rationale for investigating its interaction with these critical receptor systems.

Structural Comparison of Key Compounds

The subtle differences in molecular structure between tryptamine, serotonin, gramine, and this compound are fundamental to their predicted pharmacological profiles. Gramine is a close structural analog of N,N-dimethyltryptamine (DMT) but possesses a shorter side chain by one carbon atom.[13] The key modification in this compound is the quaternization of the tertiary amine, which introduces a permanent positive charge.

G tryptamine Tryptamine serotonin Serotonin (5-HT) gramine Gramine gramine_methiodide This compound label_tryptamine Tryptamine (C₁₀H₁₂N₂) label_serotonin Serotonin (C₁₀H₁₂N₂O) label_gramine Gramine (C₁₁H₁₄N₂) label_gramine_methiodide This compound (C₁₂H₁₇N₂⁺I⁻)

Caption: Structural comparison of key indoleamines.

Section 2: Gramine and this compound: Chemical and Pharmacological Profile

Gramine: A Natural Indole Alkaloid

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is an alkaloid found in various plants, including barley (Hordeum vulgare) and the giant reed (Arundo donax).[1][14] It serves a defensive role in plants against herbivores.[2] Research has demonstrated a wide array of biological activities for gramine and its derivatives, including anti-inflammatory, antibacterial, and serotonin-receptor-related activities.[1][15][16] Notably, some studies suggest that gramine may act as a 5-HT₂A receptor antagonist, which would imply it could block the effects of psychedelic tryptamines.[17]

This compound: Synthesis and Physicochemical Properties

This compound is synthesized through a straightforward Sₙ2 reaction, where the lone pair of electrons on the dimethylamino group of gramine attacks the electrophilic methyl group of methyl iodide.[5][18]

Protocol 2.2.1: Synthesis of this compound

  • Dissolution: Dissolve gramine (1.0 eq) in a suitable solvent such as acetone or acetonitrile in a round-bottom flask.

  • Addition of Reagent: Add methyl iodide (CH₃I, ~1.1-1.5 eq) to the solution at room temperature with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The product, being a salt, will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold solvent (the same used for the reaction) to remove any unreacted starting material. Further purification can be achieved by recrystallization if necessary.

  • Drying: Dry the purified this compound product under vacuum to yield a stable, crystalline solid.

The resulting quaternary ammonium salt is typically a white to off-white solid with significantly higher water solubility than its parent compound, gramine. Its most critical physicochemical property, however, is its permanent cationic charge.

The Blood-Brain Barrier Challenge: A Critical Analysis

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Passage across this barrier is largely restricted to small, lipophilic molecules or those with specific transport systems.

Quaternary ammonium compounds, due to their permanent positive charge and low lipophilicity, are generally unable to passively diffuse across the BBB.[3] This principle is well-established in pharmacology; for instance, the quaternary derivative of reserpine, reserpine methiodide, lacks the central sedative effects of its parent compound because it cannot enter the CNS.[4]

Section 3: A Framework for Pharmacological Evaluation

To systematically characterize the pharmacological profile of this compound, a multi-phased approach is required, progressing from simple in vitro systems to complex in vivo models.

G cluster_0 Phase 1: In Vitro Receptor Profiling cluster_1 Phase 2: Ex Vivo Analysis cluster_2 Phase 3: In Vivo Assessment p1_1 Receptor Binding Assays (Determine Affinity: Ki) p1_2 Functional Assays (Determine Efficacy: EC50/IC50) p1_1->p1_2 If binding is observed p2_1 Electrophysiology (Brain Slices / Cultured Neurons) p1_2->p2_1 If functional activity is confirmed p3_1 Systemic Administration (IV/IP) (Assess Peripheral Effects) p2_1->p3_1 To validate in whole organism p3_3 Compare Systemic vs. Central (Confirm BBB Impermeability) p3_1->p3_3 p3_2 Intracerebral Administration (ICV) (Bypass BBB to Assess Central Effects) p3_2->p3_3

Caption: Phased experimental workflow for pharmacological evaluation.

Phase 1: In Vitro Receptor Profiling

Objective: To determine if this compound binds to and/or modulates the activity of key serotonin receptor subtypes.

3.1.1 Receptor Binding Assays

  • Rationale: Competitive radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound for a specific receptor.[19] This experiment will answer the fundamental question: Does this compound physically interact with serotonin receptors?

  • Methodology: Protocol for 5-HT₂A Competitive Binding Assay

    • Receptor Source: Prepare cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

    • Radioligand: Select a high-affinity 5-HT₂A antagonist radioligand, such as [³H]ketanserin.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]ketanserin (near its K₋ value), and varying concentrations of the test compound (this compound) or a known competitor (e.g., unlabeled ketanserin for positive control).

    • Equilibration: Incubate the plate at a set temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Quantification: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (one-site fit) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

  • Data Presentation:

CompoundReceptorRadioligandKᵢ (nM) [Hypothetical]
Ketanserin (Control)5-HT₂A[³H]ketanserin1.5
Gramine5-HT₂A[³H]ketanserin850
This compound 5-HT₂A [³H]ketanserin >10,000
8-OH-DPAT (Control)5-HT₁A[³H]8-OH-DPAT2.1
This compound 5-HT₁A [³H]8-OH-DPAT >10,000

3.1.2 Functional Assays

  • Rationale: If binding is observed (i.e., Kᵢ is in a reasonable range), a functional assay is required to determine the nature of the interaction: agonist, antagonist, or inverse agonist.

  • Methodology: Protocol for 5-HT₂A Calcium Flux Assay

    • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) into a 96-well plate.

    • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add varying concentrations of the test compound (this compound).

    • Agonist Test: Measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.

    • Antagonist Test: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes). Then, add a fixed concentration (e.g., EC₈₀) of a known 5-HT₂A agonist like serotonin. A dose-dependent reduction in the serotonin-induced signal indicates antagonist activity.

    • Data Analysis: For agonist activity, plot the response against the log concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect). For antagonist activity, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀ (inhibitory concentration for 50% of the response).

  • Data Presentation:

CompoundAssay TypeTargetEC₅₀ / IC₅₀ (nM) [Hypothetical]Efficacy (% of 5-HT)
SerotoninAgonist5-HT₂A10100%
This compound Agonist 5-HT₂A No Activity 0%
KetanserinAntagonist5-HT₂A2.5 (IC₅₀)N/A
This compound Antagonist 5-HT₂A No Activity N/A
Phase 3: In Vivo Assessment (Peripheral vs. Central Effects)

Objective: To confirm the predicted lack of central effects and explore any potential peripheral activity.

  • Rationale: This phase is crucial for validating the BBB impermeability hypothesis. By comparing the effects of systemic versus direct central administration, we can definitively separate peripheral from central actions.

  • Methodology: Protocol for Differentiating Central and Peripheral Effects

    • Animal Model: Use adult male C57BL/6J mice.

    • Group 1 (Systemic Administration): Administer this compound via intravenous (IV) or intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg).

    • Group 2 (Central Administration): Surgically implant a cannula into the lateral ventricle of the brain. After recovery, administer this compound via intracerebroventricular (ICV) injection at much lower doses (e.g., 1, 5, 10 µg).

    • Behavioral Assessment: Monitor all animals for centrally-mediated behaviors, particularly the Head-Twitch Response (HTR) , a 5-HT₂A-mediated behavior indicative of hallucinogenic potential.[20] Also monitor for changes in locomotion, anxiety-like behavior (e.g., in an open field test), and general well-being.

    • Physiological Assessment: Monitor for peripherally-mediated effects, such as changes in blood pressure, heart rate, or gastrointestinal motility.

    • Comparison: Analyze the data to determine if any behavioral or physiological effects are observed. The key comparison is between the systemic and central administration groups.

  • Predicted Outcome: Systemic administration of this compound is expected to produce no HTR or other centrally-mediated behavioral changes, even at high doses. However, ICV administration may elicit behavioral changes if the compound has activity at central 5-HT receptors. Peripheral physiological changes may be observed following systemic administration.

Section 4: Synthetic Utility of this compound

Objective: To leverage this compound as a chemical intermediate for the synthesis of novel tryptamine analogs.

  • Rationale: The primary value of this compound in drug discovery may be as a synthetic tool. The quaternary trimethylammonium iodide is an excellent leaving group, making the compound an effective electrophile for introducing the 3-indolylmethyl group via nucleophilic substitution.[5]

  • Methodology: Protocol for Synthesis of a Tryptophan Precursor

    • Nucleophile Preparation: Prepare a solution of diethyl acetamidomalonate (1.0 eq) and a base such as sodium ethoxide (1.0 eq) in a suitable solvent like absolute ethanol. This deprotonates the malonate, forming a potent nucleophile.

    • Reaction: Add a solution of this compound (1.0 eq) in ethanol to the nucleophile solution. Heat the mixture to reflux for several hours.

    • Workup: After the reaction is complete, cool the mixture, neutralize it, and perform a liquid-liquid extraction to isolate the crude product.

    • Purification: Purify the product using column chromatography.

    • Subsequent Steps: The resulting product can then be hydrolyzed and decarboxylated under acidic conditions to yield tryptophan or its derivatives.

This synthetic utility allows researchers to bypass the often harsh conditions required for other methods of indole alkylation, making this compound a valuable reagent in the medicinal chemist's toolbox.

Section 5: Summary, Conclusions, and Future Directions

This guide has provided a rigorous, evidence-based framework for the evaluation of this compound.

  • Limited CNS Potential: Due to its quaternary ammonium structure, this compound is highly unlikely to cross the blood-brain barrier and therefore holds negligible potential as a centrally-acting tryptamine neurotransmitter analog when administered systemically.

  • Value as a Research Tool: Its primary value lies in its use as an in vitro pharmacological tool to probe serotonin receptors, a negative control for BBB permeability studies, and a versatile synthetic intermediate for the creation of other indole-based compounds.

  • Potential for Peripheral Activity: It may have effects on peripheral systems rich in serotonin receptors, such as the gastrointestinal tract, which warrants further investigation.

Future Directions:

  • Peripheral Pharmacology: Conduct detailed studies on the effects of this compound on the enteric nervous system and cardiovascular system.

  • Analog Synthesis: Use this compound as a starting material to synthesize a library of non-quaternary tryptamine analogs with improved BBB permeability and potentially novel pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of gramine to understand the features required for affinity and efficacy at various 5-HT receptor subtypes.

By adhering to the logical and critical framework presented here, researchers can avoid pursuing untenable hypotheses and instead focus on the scientifically sound applications of this interesting indole alkaloid derivative.

References

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link][1][2][15][16][21]

  • Wikipedia contributors. (2023, December 19). Gramine. In Wikipedia, The Free Encyclopedia. [Link][13]

  • PubChem. (n.d.). Gramine. National Center for Biotechnology Information. [Link][14]

  • Jones, R. S. (1982). Tryptamine: a neuromodulator or neurotransmitter in mammalian brain?. Progress in neurobiology, 19(1-2), 117–139. [Link][6]

  • Toker, L., & Feng, J. (2019). Neuronal Serotonin Receptor and Transporter Pharmacology. ACS Chemical Neuroscience, 10(7), 3042-3061. [Link][9]

  • Spirit Pharmacist. (2024). Introduction to Psychedelic Tryptamines. [Link][22]

  • Grokipedia. (n.d.). Tryptamine. [Link][8]

  • Taylor & Francis Online. (n.d.). Tryptamine – Knowledge and References. [Link][23]

  • Chemeurope.com. (n.d.). Tryptamine. [Link][7]

  • Sable, R. R., Jadhav, G. B., & Udavant, P. B. (2023). Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Journal of Drug Delivery and Therapeutics, 13(11), 134-142. [Link][24][25]

  • Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube. [Link][10]

  • De Ponti, F., Tonini, M. (2001). Pharmacology of serotonin: what a clinician should know. Gut, 48(3), 303-314. [Link][26]

  • Wikipedia contributors. (2024, January 5). 5-HT receptor. In Wikipedia, The Free Encyclopedia. [Link][11]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link][12]

  • Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 76(16), 4187–4189. [Link][18]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][27]

  • Kim, Y., et al. (2021). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Frontiers in Pharmacology, 12, 789231. [Link][20]

  • DMT-Nexus forums. (2020). The issue of Gramine. [Link][17]

  • Kasten, A. M. (2013). US Patent No. US9980941B2. Quaternary ammonium anti-cholinergic muscarinic receptor antagonists. Google Patents. [3]

  • Bel-Kamel, A., et al. (2005). Reserpine-induced central effects: pharmacological evidence for the lack of central effects of reserpine methiodide. Canadian Journal of Physiology and Pharmacology, 83(6), 509-515. [Link][4]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Gramine Methiodide, a quaternary ammonium salt derived from the natural indole alkaloid, gramine. The protocol details a robust and reproducible method involving the quaternization of gramine using methyl iodide. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development. It covers the underlying reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling hazardous reagents, methods for product characterization, and expert insights for troubleshooting and optimization.

Introduction and Scientific Background

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is an indole alkaloid found in various plants, including barley. Its structure is a valuable scaffold in medicinal chemistry due to its diverse biological activities. The synthesis of this compound transforms the tertiary amine of gramine into a quaternary ammonium salt. This transformation is significant for several reasons:

  • Creation of a Good Leaving Group: The primary utility of converting gramine to its methiodide salt is the formation of a positively charged trimethylammonium group. This group is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This makes this compound a valuable synthetic intermediate for introducing the 3-indolylmethyl moiety into other molecules.

  • Modified Physicochemical Properties: As ionic salts, methiodides are typically more hydrophilic and have higher melting points compared to their parent tertiary amines.

  • Pharmacological Modulation: The permanent positive charge can drastically alter pharmacological properties, for instance, by preventing the molecule from crossing the blood-brain barrier.

This protocol focuses on the direct methylation of gramine, a classic and efficient method for preparing this important reagent.

Reaction Principle: SN2 Quaternization

The synthesis of this compound is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, specifically known as quaternization or exhaustive methylation.

  • Nucleophile: The gramine molecule, with its lone pair of electrons on the tertiary nitrogen atom of the dimethylamino group, acts as the nucleophile.

  • Electrophile: Methyl iodide (CH₃I) serves as the electrophilic methylating agent. The carbon-iodine bond is polarized, making the methyl carbon electron-deficient and susceptible to nucleophilic attack.

  • Mechanism: The lone pair of electrons from the nitrogen atom attacks the electrophilic methyl carbon of methyl iodide. This occurs in a single, concerted step where the new Carbon-Nitrogen bond forms simultaneously as the Carbon-Iodine bond breaks. The iodide ion is displaced as the leaving group and becomes the counter-ion to the newly formed quaternary ammonium cation.

Caption: SN2 Mechanism for the Synthesis of this compound.

Critical Safety and Handling Protocols

Methyl iodide is a highly toxic, carcinogenic, and volatile substance. All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Use double-gloving with nitrile or neoprene gloves. Latex gloves are not suitable.

    • Eye Protection: Chemical splash goggles are mandatory.

    • Lab Coat: A flame-resistant, chemical-resistant lab coat must be worn.

    • Respiratory Protection: If there is any risk of exposure outside a fume hood, a respirator with an appropriate organic vapor cartridge is required.

  • Handling Practices:

    • Ventilation: Only handle methyl iodide in a well-ventilated chemical fume hood.

    • Quantity: Use the minimum quantity required for the experiment.

    • Transfer: Use syringes or cannulas for liquid transfers to minimize exposure to vapors.

    • Storage: Store methyl iodide in a cool, dry, well-ventilated area away from light, heat, and incompatible substances.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air and seek urgent medical attention.

    • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek urgent medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. An interesting aspect of this synthesis is the formation of two different physical forms (isomers) depending on the solvent used. The use of absolute ethanol tends to produce a metastable, lower-melting isomer, while methanol yields a stable, non-melting form.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Gramine (C₁₁H₁₄N₂)>98% PurityStandard chemical supplier
Methyl Iodide (CH₃I)>99%, StabilizedStandard chemical supplier
Absolute Ethanol (EtOH)Anhydrous, 200 proofStandard chemical supplier
Diethyl Ether (Et₂O)AnhydrousStandard chemical supplier
Round-bottom flask (50 mL)-Standard lab glassware
Magnetic stir bar/stir plate-Standard lab equipment
Buchner funnel and filter flask-Standard lab glassware
Filter paper-Whatman or equivalent
Step-by-Step Synthesis Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Gramine (e.g., 2.0 g, 11.5 mmol) in absolute ethanol (15 mL) in a 50 mL RBF. B 2. Add Methyl Iodide (e.g., 0.85 mL, 13.8 mmol) dropwise while stirring. A->B C 3. Stir at Room Temperature for 2-4 hours. Observe for precipitate formation. B->C D 4. Add Diethyl Ether (20 mL) to induce further precipitation. C->D E 5. Collect Precipitate by vacuum filtration using a Buchner funnel. D->E F 6. Wash Solid with cold diethyl ether to remove unreacted starting materials. E->F G 7. Dry Product under vacuum to yield This compound as a white solid. F->G

Caption: Experimental Workflow for this compound Synthesis.

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve gramine (e.g., 2.0 g, 11.5 mmol) in 15 mL of absolute ethanol. Stir until all the solid has dissolved.

  • Reagent Addition: While stirring the solution at room temperature, add methyl iodide (e.g., 0.85 mL, 1.96 g, 13.8 mmol, ~1.2 equivalents) dropwise using a syringe.

  • Reaction: Seal the flask (e.g., with a septum) and allow the mixture to stir at room temperature. A white precipitate should begin to form within 30-60 minutes. Continue stirring for a total of 2-4 hours to ensure the reaction goes to completion.

  • Precipitation: To maximize product recovery, add 20 mL of anhydrous diethyl ether to the reaction mixture to induce further precipitation of the salt.

  • Filtration: Collect the resulting white solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with two small portions of cold diethyl ether to remove any unreacted, soluble starting materials.

  • Drying: Dry the product under vacuum or in a desiccator to obtain pure this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name 1H-indol-3-ylmethyl(trimethyl)azanium;iodide
Molecular Formula C₁₂H₁₇IN₂
Molecular Weight 316.18 g/mol
CAS Number 5457-31-8
Appearance White to off-white solid-
Melting Point Metastable form: ~172-177 °CStable form: Does not melt < 350 °C
Analytical Methods
  • Melting Point: Determination of the melting point is a quick and effective way to assess purity and identify the isomer obtained. A sharp melting point in the range of 172-177 °C suggests the metastable form. The stable form will typically decompose at a very high temperature without a clear melting point.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure. Key expected signals include:

    • A singlet integrating to 9 protons for the three equivalent methyl groups of the -N⁺(CH₃)₃ moiety, shifted downfield compared to the N(CH₃)₂ signal in gramine.

    • Signals corresponding to the indole ring protons.

    • A signal for the methylene (-CH₂-) bridge protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a new signal for the quaternary methyl carbons and shifts in the adjacent methylene carbon signal, confirming the quaternization.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that the gramine starting material is pure and that all solvents are anhydrous. Moisture can interfere with the reaction. Extending the reaction time may also improve conversion.

  • Oily Product: If an oil forms instead of a precipitate, it may be due to impurities or insufficient precipitation. Try cooling the reaction mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Adding more anti-solvent (diethyl ether) can also help.

  • Controlling Isomer Formation: The choice of solvent is a critical parameter. As reported in the literature, using cold absolute ethanol favors the formation of the "labile" or metastable isomer (mp 172-173 °C). In contrast, performing the reaction in methanol tends to yield the "stable," non-melting isomer. Recrystallizing the low-melting product from ethanol can convert it to the stable form. This knowledge allows for targeted synthesis of the desired physical form.

Conclusion

The synthesis of this compound via SN2 quaternization of gramine with methyl iodide is a straightforward and efficient reaction. The resulting quaternary ammonium salt is a highly valuable intermediate in organic synthesis, primarily used to install the 3-indolylmethyl group onto various nucleophiles. By following this detailed protocol and adhering strictly to the safety precautions for handling methyl iodide, researchers can reliably produce high-purity this compound for a wide range of applications in chemical and pharmaceutical development.

References

  • Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). The Emergency Treatment of Methyl Iodide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide. Retrieved from [Link]

  • Geissman, T. A., & Armen, A. (1953). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 75(16), 4087-4089. Retrieved from [Link]

  • Geissman, T. A., & Armen, A. (1953). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5768. Retrieved from [Link]

  • Wikipedia. (n.d.). Methiodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6097052, this compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Glabik, M. J., et al. (1988). Isolation and characterization of products from the nitrosation of the alkaloid gramine. Journal of Agricultural and Food Chemistry, 36(2), 325–328. Retrieved from [Link]

  • Filo. (2025). Give a detailed mechanism for the synthesis of gramine from indole. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5768. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5768. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6890, Gramine. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. Retrieved from [Link]

  • Filo. (

Application Notes and Protocols: Synthesis of Gramine Methiodide via Methylation of Gramine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Gramine and its Quaternization

Gramine, an indole alkaloid naturally present in various plant species, serves as a valuable precursor in the synthesis of more complex molecules, including tryptophan and tryptamine analogs which are of significant interest in medicinal chemistry and drug development.[1] The quaternization of the tertiary amine in gramine to form gramine methiodide, also known as (3-Indolylmethyl)trimethylammonium iodide, is a fundamental transformation that enhances its utility as a synthetic intermediate. This quaternary ammonium salt is a versatile reagent, particularly in reactions where the trimethylammonium group acts as an excellent leaving group in nucleophilic substitution reactions.

This guide provides a comprehensive overview of the synthesis of this compound through the methylation of gramine, detailing the reaction conditions, underlying mechanism, and a step-by-step protocol for its preparation and purification.

Mechanistic Insights: The SN2 Pathway

The conversion of gramine to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of the dimethylamino group of gramine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The reaction proceeds in a single, concerted step where the carbon-nitrogen bond is formed simultaneously with the cleavage of the carbon-iodine bond. The iodide ion is displaced as the leaving group and subsequently serves as the counter-ion to the newly formed quaternary ammonium cation.

The efficiency of this SN2 reaction is influenced by several factors, including the choice of solvent and the concentration of reactants. A polar aprotic solvent is generally preferred as it can solvate the cation but does not strongly solvate the nucleophile, thus not impeding its reactivity.

Visualizing the Reaction Workflow

The following diagram illustrates the straightforward conversion of gramine to this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Gramine Gramine Reaction S_N_2 Reaction (in Absolute Ethanol) Gramine->Reaction MethylIodide Methyl Iodide (CH3I) MethylIodide->Reaction GramineMethiodide This compound ((3-Indolylmethyl)trimethylammonium iodide) Reaction->GramineMethiodide

Caption: SN2 synthesis of this compound from gramine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established method reported by Geissman and Armen in the Journal of the American Chemical Society.[2]

Materials and Equipment:
  • Gramine

  • Methyl iodide (use with caution, see safety notes)

  • Absolute ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Melting point apparatus

Safety Precautions:
  • Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure:
  • Dissolution of Gramine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0574 mol) of gramine in 25 mL of absolute ethanol. Gentle warming may be applied to facilitate dissolution.

  • Addition of Methyl Iodide: To the stirred solution of gramine, add 12.0 g (0.0845 mol) of methyl iodide.

  • Reaction: Attach a reflux condenser to the flask and gently reflux the mixture for 30 minutes using a heating mantle or oil bath.

  • Crystallization and Isolation: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, will begin to crystallize. To ensure complete precipitation, cool the mixture in an ice bath.

  • Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified this compound. A yield of approximately 16.5 g (91%) can be expected.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques can be employed:

  • Melting Point: The reported melting point of this compound is 168-169 °C. A sharp melting point range close to this value is indicative of high purity.

  • Spectroscopic Analysis:

    • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum will show characteristic peaks for the indole ring protons, the methylene protons adjacent to the indole ring, and a prominent singlet for the nine equivalent protons of the trimethylammonium group.

    • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display distinct signals for the carbons of the indole ring, the methylene carbon, and the methyl carbons of the trimethylammonium group.

    • IR (Infrared) Spectroscopy: The IR spectrum can be used to identify the characteristic functional groups present in the molecule.

Summary of Reaction Conditions and Product Properties

ParameterValue
Reactants
Gramine10.0 g (0.0574 mol)
Methyl Iodide12.0 g (0.0845 mol)
Solvent
Absolute Ethanol25 mL
Reaction Conditions
TemperatureReflux
Time30 minutes
Product
NameThis compound
AppearanceCrystalline solid
Expected Yield~16.5 g (91%)
Melting Point168-169 °C

Troubleshooting and Key Considerations

  • Purity of Reactants: The use of high-purity gramine and freshly distilled or high-quality methyl iodide is crucial for obtaining a clean product and high yield.

  • Anhydrous Conditions: While the reaction is not strictly moisture-sensitive, using absolute ethanol helps to prevent potential side reactions.

  • Incomplete Reaction: If the yield is low, the reaction time can be extended. Monitoring the reaction progress by thin-layer chromatography (TLC) can be beneficial.

  • Product Purification: If the product is not sufficiently pure after washing with diethyl ether, recrystallization from a suitable solvent system, such as methanol-benzene, can be performed.

Conclusion

The methylation of gramine to this compound is a robust and high-yielding SN2 reaction that provides a valuable intermediate for further synthetic transformations. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this important quaternary ammonium salt for their research and development endeavors.

References

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916–3919. [Link]

  • PubChem. (n.d.). Gramine. National Center for Biotechnology Information. Retrieved from [Link]

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"Gramine methiodide" for the synthesis of tryptophan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "Gramine Methiodide" for the Synthesis of Tryptophan Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: this compound as a Strategic Synthon for Indole Alkylation

Tryptophan and its derivatives are fundamental building blocks in medicinal chemistry and chemical biology, forming the core of numerous natural products and pharmacologically active agents.[1] The strategic introduction of substituents onto the indole-3-position is a critical step in the synthesis of these complex molecules. While various methods exist, the use of gramine, a naturally occurring alkaloid, and its quaternary ammonium salt, this compound, represents a classic and highly effective strategy for C3-alkylation of the indole nucleus.[2][3]

Gramine itself is prepared via the Mannich reaction of indole, formaldehyde, and dimethylamine.[4][5][6][7] While useful, its dimethylamino group is not an ideal leaving group for nucleophilic substitution. Conversion to the quaternary ammonium salt, this compound, by reaction with methyl iodide, transforms the dimethylamino moiety into a trimethylamine group, which is an excellent leaving group.[8] This simple quaternization step activates the C3-methylene position, turning this compound into a potent electrophile, perfectly primed for reaction with a wide range of nucleophiles to forge new carbon-carbon bonds.

This guide details the mechanism, application, and detailed protocols for using this compound in the synthesis of racemic tryptophan derivatives, focusing on the alkylation of aminomalonate nucleophiles.

Section 1: The Chemistry of this compound Preparation

The journey to using this compound begins with the synthesis of its precursor, gramine. This is achieved through the well-established Mannich reaction, a cornerstone of organic synthesis.[9][10][11]

Mechanism: The Mannich Reaction for Gramine Synthesis

The reaction proceeds in two main stages:

  • Formation of the Eschenmoser-like Salt: Dimethylamine and formaldehyde react under acidic conditions (typically acetic acid) to form a highly electrophilic dimethylaminium ion (an iminium ion).[4][9]

  • Electrophilic Attack: The electron-rich indole ring, which is highly nucleophilic at the C3 position, attacks the iminium ion. Subsequent deprotonation re-establishes the aromaticity of the indole ring, yielding gramine.[4][6]

Quaternization to this compound

To activate the C3-methylene position for nucleophilic substitution, gramine is quaternized. This is a straightforward SN2 reaction where the lone pair on the gramine nitrogen attacks methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt, this compound. The resulting positively charged trimethylammonium group is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.[8]

G Indole Indole Reagents1 Formaldehyde + Dimethylamine (Mannich Reaction) Indole->Reagents1 Gramine Gramine (3-(Dimethylaminomethyl)indole) Reagents1->Gramine Reagents2 Methyl Iodide (CH3I) (Quaternization) Gramine->Reagents2 GramineMethiodide This compound Reagents2->GramineMethiodide

Caption: Synthesis pathway from Indole to this compound.

Section 2: Synthesis of Tryptophan Derivatives via Nucleophilic Substitution

The core application of this compound is its reaction with carbon nucleophiles. For the synthesis of the tryptophan backbone, the ideal nucleophile is an enolate derived from a malonic ester derivative, which contains the necessary carbon framework for the α-amino acid moiety.

The Key Transformation: Alkylation of an Aminomalonate

A common and effective precursor is diethyl succinylaminomalonate. This reagent provides the two-carbon backbone, the amino group (in a protected form), and the two ester groups that can be later hydrolyzed and decarboxylated to yield the final carboxylic acid of the amino acid.

The overall workflow involves three critical stages:

  • Deprotonation: A strong base is used to remove the acidic proton from the central carbon of the aminomalonate, generating a stabilized enolate nucleophile.

  • Alkylation: The generated enolate attacks the electrophilic C3-methylene carbon of this compound, displacing trimethylamine and forming a new C-C bond.

  • Hydrolysis & Decarboxylation: The ester and amide groups are hydrolyzed, and the resulting malonic acid intermediate is heated in acidic conditions to eliminate one carboxyl group as CO₂, yielding the final tryptophan derivative.[12]

G Start Diethyl Succinyl- aminomalonate Step1 Step 1: Deprotonation (e.g., NaH in THF) Start->Step1 Nucleophile Enolate Nucleophile Generation Step1->Nucleophile Step2 Step 2: Alkylation (C-C Bond Formation) Nucleophile->Step2 GM This compound GM->Step2 Intermediate Diester Intermediate Step2->Intermediate Step3 Step 3: Saponification (e.g., NaOH) Intermediate->Step3 Step4 Step 4: Acidification & Decarboxylation (Heat) Step3->Step4 Product Final Tryptophan Derivative Step4->Product

Caption: General workflow for tryptophan derivative synthesis.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a racemic N-succinyltryptophan derivative, adapted from established literature procedures.[12]

Protocol 1: Alkylation of Diethyl Succinylaminomalonate with this compound

This protocol details the crucial C-C bond formation step.

Reagent/ParameterDetailsMolar Eq.Purpose / Expert Notes
Reactant 1 Diethyl Succinylaminomalonate Hydroxamic Acid1.0The nucleophile precursor.
Base Sodium Hydride (NaH), 60% in oil~1.1CAUTION: Pyrophoric. To be handled under inert gas (N₂ or Ar). The excess ensures complete deprotonation.
Reactant 2 This compound~1.2The electrophile. A slight excess drives the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)-Anhydrous conditions are critical to prevent quenching the base and enolate.
Temperature 0 °C to Reflux-Initial deprotonation is done at 0 °C to control the exothermic reaction. The alkylation requires heat (reflux) to proceed at a reasonable rate.
Reaction Time ~16 hours-This is a typical overnight reaction. Progress should be monitored by TLC.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Diethyl Succinylaminomalonate Hydroxamic Acid (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe and cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (1.1 eq) portion-wise to the stirred solution. Observe for gas evolution (H₂) . Stir the mixture at 0 °C for 15-20 minutes until gas evolution ceases, indicating complete formation of the enolate.

  • Alkylation: Add this compound (1.2 eq) as a solid to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain reflux for approximately 16 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure diester intermediate. A typical yield for this step is around 60-65%.[12]

Protocol 2: Hydrolysis and Decarboxylation to the Final Amino Acid

This protocol converts the diester intermediate into the target tryptophan derivative.

Reagent/ParameterDetailsPurpose / Expert Notes
Reactant Diester Intermediate (from Protocol 1)The product from the alkylation step.
Base Sodium Hydroxide (NaOH), 4N solutionSaponification of both ester groups to carboxylates.
Acid Concentrated Hydrochloric Acid (HCl)Neutralization and subsequent acidification for decarboxylation.
Solvent Methanol/Water mixtureA co-solvent system to ensure solubility of both the organic substrate and the aqueous base.
Temperature Room Temperature to RefluxSaponification is often done at room temp, while decarboxylation requires heating.
Reaction Time 48-72 hours (Saponification), 3 hours (Decarboxylation)Saponification of hindered esters can be slow. Decarboxylation is typically faster.

Step-by-Step Methodology:

  • Saponification: Dissolve the diester intermediate in a 5:2 mixture of Methanol:Water. Add 4N Sodium Hydroxide solution and stir at room temperature for 64-72 hours.[12]

  • Acidification: Cool the mixture in an ice bath (10 °C) and carefully acidify to pH 1 with concentrated HCl.

  • Decarboxylation: Evaporate the methanol under reduced pressure. Reflux the remaining aqueous solution for 3 hours. This step drives the decarboxylation of the intermediate malonic acid.

  • Work-up: Cool the solution. For work-up, the procedure may vary based on the product's pI. A typical procedure involves making the solution basic with Na₂CO₃, washing with an organic solvent (e.g., CH₂Cl₂) to remove non-acidic impurities, and then re-acidifying the aqueous phase to pH 1.

  • Extraction: Extract the final product from the acidic aqueous phase with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate to yield the final product, often as a foam or solid.[12] A yield of around 80% can be expected for this transformation.[12]

Section 4: Broader Applications and Scientific Context

The utility of this compound extends beyond the synthesis of the core tryptophan structure. It serves as a versatile electrophile for introducing the indole-3-methylene moiety in various contexts.

  • Synthesis of Indole-3-Acetic Acid (IAA): A related application is the synthesis of IAA, a crucial plant hormone.[13][14] This can be achieved by reacting this compound with a cyanide source (e.g., NaCN or KCN) to form indole-3-acetonitrile. Subsequent hydrolysis of the nitrile group furnishes the desired carboxylic acid.[15]

  • Alternative Synthetic Routes: While the this compound method is robust, modern organic synthesis has developed alternative approaches for creating tryptophan derivatives, including palladium-catalyzed methods like the Larock indole synthesis or Negishi cross-coupling, and C-H activation strategies.[1][16][17] These methods can offer different advantages in terms of substrate scope or stereochemical control, providing a broader toolkit for the synthetic chemist.

Conclusion

This compound remains a highly relevant and powerful tool in the synthesis of tryptophan derivatives. Its preparation from readily available starting materials via the Mannich reaction, followed by a simple quaternization, provides a reliable and scalable route to a potent indole-3-methylene electrophile. The subsequent alkylation of aminomalonate nucleophiles offers a direct and efficient pathway to the tryptophan backbone. Understanding the underlying mechanisms and mastering the detailed protocols described herein enables researchers to effectively utilize this classic transformation for the development of novel, biologically active molecules.

References

  • HETEROCYCLES, Vol. 51, No. 5, 1999. ALTERNATIVE SYNTHESIS OF TRYPTOPHAN PSEUDODIPEPTIDES.
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  • Filo. Experiment 5: Synthesis of Gramine by Mannich Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C–H insertion.
  • SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV
  • PubMed Central (PMC), NIH. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers.
  • YouTube.
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The Strategic Application of Gramine Methiodide in the Synthesis of Aza-Tryptophan Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aza-Tryptophan Analogs

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular scaffolds with enhanced or unique biological activities is relentless. Aza-tryptophan analogs, a class of non-canonical amino acids where a carbon atom in the indole ring of tryptophan is replaced by a nitrogen atom, have emerged as powerful tools in this endeavor. This isosteric replacement can profoundly alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent molecule, leading to modulated biological activity. These analogs have found applications as fluorescent probes, components of peptide-based therapeutics, and as antimetabolites.[1][2] This guide provides a detailed exploration of the use of gramine methiodide and its aza-analogs as key intermediates in the efficient synthesis of various aza-tryptophan derivatives, offering both theoretical insights and practical, step-by-step protocols for the modern research laboratory.

Core Principles: Why this compound?

Gramine, or N,N-dimethyl-1H-indole-3-methylamine, is a naturally occurring indole alkaloid.[3] Its quaternization to this compound transforms the dimethylaminomethyl group into an excellent leaving group, rendering the C3-methylene carbon highly electrophilic. This reactivity is the cornerstone of its utility in the synthesis of tryptophan and its analogs. The corresponding aza-gramine methiodides exhibit similar reactivity, providing a reliable handle for the introduction of the amino acid side chain onto the aza-indole core.

Two primary strategies leveraging the reactivity of this compound and its aza-analogs for the synthesis of aza-tryptophans will be discussed in detail:

  • Michael Addition: This approach involves the reaction of aza-gramine methiodide with a nucleophilic glycine equivalent, such as a nitroacetate ester, followed by reduction of the nitro group to furnish the desired amino acid.

  • Asymmetric Alkylation of Chiral Glycine Equivalents: For the synthesis of enantiomerically pure aza-tryptophan analogs, aza-gramine derivatives can be reacted with chiral nucleophilic glycine equivalents, often in the form of nickel(II) complexes of Schiff bases. This method offers excellent stereocontrol.

Application Note I: Synthesis of 7-Aza-Tryptophan via Michael Addition

The synthesis of 7-aza-tryptophan provides a classic example of the Michael addition strategy. The key precursor, 7-azagramine, is first converted to its methiodide salt to activate the C3 position for nucleophilic attack.

Reaction Mechanism

The reaction proceeds through a conjugate addition of a carbanion, typically derived from a nitroacetate ester, to the electrophilic C3-methylene of the 7-aza-indole system, facilitated by the departure of trimethylamine. The resulting nitro-ester is then reduced to the corresponding amino ester, which can be hydrolyzed to the final 7-aza-tryptophan product.

Michael_Addition_Mechanism cluster_activation Activation of 7-Azagramine cluster_michael_addition Michael Addition cluster_reduction Reduction and Hydrolysis 7_Azagramine 7-Azagramine 7_Azagramine_Methiodide 7-Azathis compound 7_Azagramine->7_Azagramine_Methiodide Quaternization MeI Methyl Iodide (CH3I) MeI->7_Azagramine_Methiodide Nitroacetate_Ester Nitroacetate Ester Intermediate Adduct Intermediate 7_Azagramine_Methiodide->Intermediate Nucleophilic Attack Carbanion Nitroacetate Carbanion Nitroacetate_Ester->Carbanion Deprotonation Base Base (e.g., NaOEt) Base->Carbanion Carbanion->Intermediate Nitro_Ester_Product Nitro-Ester Product Intermediate->Nitro_Ester_Product Elimination of NMe3 Amino_Ester Amino Ester Nitro_Ester_Product->Amino_Ester Reduction Reducing_Agent Reducing Agent (e.g., Raney Ni, H2) Reducing_Agent->Amino_Ester 7_Aza_Tryptophan 7-Aza-Tryptophan Amino_Ester->7_Aza_Tryptophan Hydrolysis Hydrolysis Hydrolysis (e.g., HCl) Hydrolysis->7_Aza_Tryptophan

Figure 1: General workflow for the synthesis of 7-Aza-Tryptophan via Michael Addition.

Experimental Protocol: Synthesis of Ethyl 2-Nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

This protocol is adapted from established methodologies for the synthesis of aza-tryptophan derivatives.[1]

Materials:

  • 7-Azagramine

  • Methyl Iodide (MeI)

  • Ethyl nitroacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et2O)

Procedure:

  • Preparation of 7-Azathis compound:

    • In a round-bottom flask, dissolve 7-azagramine (1 equivalent) in a suitable solvent such as acetone or THF.

    • Add methyl iodide (1.1 equivalents) dropwise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the methiodide salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Michael Addition Reaction:

    • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal (1.1 equivalents) in ethanol.

    • To this solution, add ethyl nitroacetate (1.1 equivalents) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the carbanion.

    • Add the previously prepared 7-azathis compound (1 equivalent) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Subsequent Steps:

The resulting nitro-ester can be reduced to the amino-ester using catalytic hydrogenation (e.g., H2, Raney Nickel) and then hydrolyzed to 7-aza-tryptophan using acidic or basic conditions.[1]

Application Note II: Asymmetric Synthesis of N-Fmoc-(S)-7-Aza-Tryptophan

For applications in peptide synthesis and the development of chiral drugs, the enantiomerically pure form of aza-tryptophan is often required. The use of chiral Ni(II) complexes of glycine Schiff bases provides a powerful method for achieving high stereoselectivity.[4][5][6]

Causality in Asymmetric Synthesis

The stereochemical outcome of this reaction is directed by the chiral ligand coordinated to the Ni(II) center. The rigid, planar structure of the complex shields one face of the glycine-derived nucleophile, forcing the incoming electrophile (the aza-gramine derivative) to attack from the less sterically hindered face. This results in a highly diastereoselective alkylation.

Asymmetric_Synthesis_Workflow Start Preparation of Chiral Ni(II) Glycine Complex Alkylation Asymmetric Alkylation with Aza-gramine Derivative Start->Alkylation Chiral Nucleophile Deprotection Disassembly of the Ni(II) Complex Alkylation->Deprotection Diastereomerically Enriched Complex Fmoc_Protection N-Fmoc Protection Deprotection->Fmoc_Protection Free (S)-7-Aza-Tryptophan End N-Fmoc-(S)-7-Aza-Tryptophan Fmoc_Protection->End

Figure 2: Workflow for the asymmetric synthesis of N-Fmoc-(S)-7-Aza-Tryptophan.

Experimental Protocol: Asymmetric Synthesis of N-Fmoc-(S)-7-Aza-Tryptophan

This protocol is based on highly successful and scalable methods reported in the literature.[5]

Materials:

  • Chiral Ni(II) complex of glycine Schiff base (e.g., derived from (S)-2-[(N-benzylprolyl)amino]benzophenone)

  • 3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (or the corresponding this compound)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium carbonate (Na2CO3)

  • Dioxane

  • Water

Procedure:

  • Asymmetric Alkylation:

    • To a solution of the chiral Ni(II) glycine complex (1 equivalent) in DMF, add powdered sodium hydroxide (1.5 equivalents).

    • Stir the mixture vigorously for 10 minutes at room temperature.

    • Add a solution of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (1.2 equivalents) in DMF dropwise.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkylated Ni(II) complex.

  • Disassembly of the Ni(II) Complex:

    • Dissolve the crude alkylated complex in methanol.

    • Add 3N HCl and heat the mixture at 60°C for 1-2 hours.

    • Cool the mixture to room temperature and adjust the pH to ~9 with aqueous ammonia.

    • Add a solution of EDTA disodium salt to chelate the Ni(II) ions.

    • Wash the aqueous layer with dichloromethane to remove the chiral auxiliary (which can be recovered and reused).

    • The aqueous layer containing the free (S)-7-aza-tryptophan can be used directly in the next step.

  • N-Fmoc Protection:

    • To the aqueous solution of (S)-7-aza-tryptophan, add dioxane and a solution of sodium carbonate (2.5 equivalents) in water.

    • Cool the mixture to 0°C and add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH ~2 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by crystallization or column chromatography.

Compound Molecular Formula Molecular Weight Purity (HPLC) Appearance
Fmoc-L-7-AzaTrp-OHC25H21N3O4427.45≥ 98%White to off-white solid

Table 1: Characterization Data for Fmoc-L-7-Aza-Tryptophan [7]

Application Note III: Synthesis of Other Aza-Tryptophan Analogs

The principles outlined above can be extended to the synthesis of other aza-tryptophan analogs, such as 4-, 5-, and 6-aza-tryptophan. The key is the availability of the corresponding aza-gramine precursor.

  • 5-Aza-Tryptophan: The synthesis of 5-azatryptophan ethyl ester has been reported via a Michael addition reaction of a 5-azagramine derivative with ethyl nitroacetate, followed by reduction with Raney nickel.[1]

  • 4-Aza-Tryptophan and 6-Aza-Tryptophan: While less commonly synthesized via the this compound route, the same principles of activating the C3 position of the corresponding aza-indole for nucleophilic attack by a glycine equivalent would apply.

Purification and Characterization

The purification of aza-tryptophan analogs and their derivatives is typically achieved by standard laboratory techniques:

  • Column Chromatography: Silica gel chromatography is commonly used for the purification of intermediates and final products.

  • Crystallization: For solid compounds, crystallization can be an effective method of purification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both the purification and purity analysis of the final aza-tryptophan analogs.

Characterization is typically performed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.

Conclusion and Future Outlook

This compound and its aza-analogs are versatile and highly effective intermediates in the synthesis of aza-tryptophan analogs. The methodologies presented in this guide, from Michael additions to asymmetric alkylations, provide robust and adaptable routes to these valuable compounds. As the demand for novel, non-canonical amino acids continues to grow in the fields of drug discovery, peptide science, and chemical biology, the strategic application of these building blocks will undoubtedly play a crucial role in advancing these disciplines. The protocols and insights provided herein are intended to empower researchers to confidently incorporate these powerful synthetic strategies into their research programs.

References

  • Han, J., Lyutenko, N. V., Sorochinsky, A. E., Okawara, A., Konno, H., White, S., & Soloshonok, V. A. (2021). Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives. Chemistry – A European Journal, 27(70), 17510-17528. [Link]

  • Belokon, Y. N., Kochetkov, K. A., & Soloshonok, V. A. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(15), 3483. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 7-aza-tryptophan. Retrieved from [Link]

  • Han, J., Lyutenko, N. V., Sorochinsky, A. E., Okawara, A., Konno, H., White, S., & Soloshonok, V. A. (2021). Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives. Chemistry – A European Journal, 27(70), 17510-17528. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral Ni(II) complex of glycine Schiff base 4. Retrieved from [Link]

  • Belokon, Y. N., Sagyan, A. S., Djamgaryan, S. M., Bakhmutov, V. I., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 2301-2310. [Link]

  • Brun, E., Diemer, V., & Lacôte, E. (2013). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 22(10), 1331–1343. [Link]

  • Han, J., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 1286–1293. [Link]

  • Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]

  • ResearchGate. (n.d.). Aza-analogs of tryptophan profiles in the present review article. Retrieved from [Link]

  • Del Valle, J. R. (2021). Aza-Isotryptophan: Synthesis, Pictet–Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in Modulators of the Cluster of Differentiation-36 Receptor. Journal of the American Chemical Society, 143(35), 14217–14227. [Link]

  • Li, W., et al. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 26(21), 6437. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of N-Fmoc-(S)-7-aza-tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Retrieved from [Link]

  • Belokon, Y. N., et al. (2004). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 69(15), 5057–5066. [Link]

  • The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 7-AW via Michael addition reaction using gramine iodomethylate. Retrieved from [Link]

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The Synthetic Utility of Gramine Methiodide: A Guide to Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gramine Methiodide as a Versatile Electrophile

Gramine, a naturally occurring indole alkaloid, and its quaternary ammonium salt, this compound, are invaluable reagents in organic synthesis.[1] The presence of a trimethylammonium group attached to the C3-methylene of the indole ring in this compound transforms this position into a potent electrophilic center, readily susceptible to attack by a wide array of nucleophiles. This reactivity makes this compound an excellent precursor for the synthesis of a diverse range of 3-substituted indole derivatives, which are core structures in numerous pharmaceuticals and biologically active compounds.[2][3]

The key to the synthetic utility of this compound lies in the excellent leaving group ability of trimethylamine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the methylene carbon, leading to the displacement of the neutral trimethylamine molecule in a single, concerted step.[4][5][6] This guide provides a detailed exploration of the reactions of this compound with various classes of nucleophiles, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Reaction with Carbon Nucleophiles: The Gateway to Tryptophan and Beyond

The reaction of this compound with carbanions is a cornerstone of its synthetic applications, most notably in the synthesis of tryptophan and its derivatives. Stabilized carbanions, such as those derived from malonic esters, are particularly effective nucleophiles in this context.[7][8][9]

The Malonic Ester Synthesis Route to Tryptophan Derivatives

A classic and highly efficient method for the synthesis of tryptophan and its analogues involves the alkylation of a malonate derivative with this compound. The enolate of diethyl acetamidomalonate, for instance, serves as a robust carbon nucleophile that readily displaces the trimethylamine leaving group.

Mechanism of Reaction with Diethyl Sodioacetamidomalonate:

The reaction proceeds through a classic SN2 pathway. The sodioacetamidomalonate provides the nucleophilic enolate which attacks the electrophilic methylene carbon of this compound.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products GM This compound TS [Nu---CH2-Indole---N(CH3)3]‡ GM->TS Nucleophilic Attack Nuc Diethyl Sodioacetamidomalonate Nuc->TS Product Alkylated Malonate TS->Product Bond Formation LG Trimethylamine TS->LG Leaving Group Departure

Figure 1: SN2 reaction of this compound.

Experimental Protocol: Synthesis of Ethyl α-acetamido-α-carbethoxy-β-(3-indolyl)-propionate

This protocol is adapted from the classical synthesis of a tryptophan precursor.

Materials:

  • This compound

  • Diethyl acetamidomalonate

  • Sodium metal

  • Anhydrous Ethanol

  • Dry Dioxane (solvent)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add one equivalent of diethyl acetamidomalonate and stir until a clear solution is obtained.

  • Remove the ethanol under reduced pressure.

  • Reaction: To the resulting sodium salt, add dry dioxane, followed by one equivalent of this compound.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous alcohol) to yield the desired product.

Data Summary:

NucleophileSolventReaction ConditionsYield (%)
Diethyl sodioacetamidomalonateDioxaneReflux63-72

Yields are based on reported literature values and may vary depending on the specific substrate and reaction scale.

Reaction with Cyanide Ion: A Direct Route to Indole-3-acetonitrile

The displacement of the trimethylammonium group by a cyanide ion provides a straightforward and efficient method for the synthesis of indole-3-acetonitrile, a key intermediate in the synthesis of the plant hormone indole-3-acetic acid and other valuable compounds.[10][11]

Mechanism of Reaction with Cyanide:

The reaction follows a typical SN2 mechanism where the cyanide ion acts as the nucleophile.

Cyanide_Reaction GM This compound TS [NC---CH2-Indole---N(CH3)3]‡ GM->TS CN Cyanide Ion (CN⁻) CN->TS IAN Indole-3-acetonitrile TS->IAN TMA Trimethylamine TS->TMA

Figure 2: Reaction of this compound with cyanide.

Experimental Protocol: Synthesis of Indole-3-acetonitrile

Materials:

  • This compound

  • Sodium Cyanide or Potassium Cyanide

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a molar excess (typically 1.5-2 equivalents) of sodium cyanide to the solution.

  • Reaction: Heat the mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures (e.g., 100-140 °C), depending on the solvent and desired reaction rate. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a large volume of water.

  • Extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic extracts with water and brine to remove any remaining cyanide salts and solvent.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: The crude indole-3-acetonitrile can be purified by column chromatography on silica gel or by recrystallization.

Data Summary:

NucleophileSolventReaction ConditionsYield (%)
NaCNDMF100 °CHigh
KCNEthanolRefluxModerate

Yields are qualitative and depend on the specific reaction conditions.

Reaction with Other Nucleophiles: Expanding the Synthetic Toolbox

The reactivity of this compound extends to a variety of other nucleophiles, including thiols, azides, and amines, opening up avenues for the synthesis of a wide range of 3-substituted indoles.

Thiolates

Thiolates, being excellent nucleophiles, react readily with this compound to form 3-indolyl-methyl thioethers.

Experimental Protocol: General Procedure for Reaction with Thiolates

  • Generate the thiolate in situ by treating the corresponding thiol with a base like sodium hydride or sodium ethoxide in a suitable solvent (e.g., THF, ethanol).

  • Add this compound to the solution of the thiolate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by chromatography or recrystallization.

Azide

The azide ion is a potent nucleophile that can displace the trimethylamine group to yield 3-(azidomethyl)-1H-indole. This product can be further transformed, for example, by reduction to the corresponding amine.

Experimental Protocol: General Procedure for Reaction with Sodium Azide

  • Dissolve this compound in a polar aprotic solvent such as DMF.

  • Add a slight excess of sodium azide.

  • Heat the reaction mixture with stirring.

  • After the reaction is complete, perform an aqueous work-up and extract the product.

  • Purify the resulting azido derivative. Caution: Organic azides can be explosive; handle with care.[12]

Amines

While secondary and primary amines can act as nucleophiles, their reaction with this compound can be more complex, sometimes leading to mixtures of products. The use of a non-nucleophilic base may be required to deprotonate the amine without competing in the substitution reaction.

Experimental Workflow for Nucleophilic Substitution:

workflow start Start reagents Dissolve this compound and Nucleophile in Solvent start->reagents reaction Heat/Stir Reaction Mixture reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Isolated 3-Substituted Indole purification->product

Sources

Application Notes & Protocols: The Strategic Use of Gramine Methiodide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin and the blockbuster migraine medication sumatriptan.[1][2] Gramine (N,N-dimethyl-1H-indole-3-methylamine), a naturally occurring indole alkaloid found in plants like barley, serves as a crucial starting material for accessing more complex indole derivatives.[1][3][4] While gramine itself possesses a range of biological activities, its primary value in drug development often lies in its role as a synthetic precursor.[1][2]

However, the direct use of gramine in nucleophilic substitution reactions is challenging due to the poor leaving group nature of the dimethylamino group. To overcome this synthetic hurdle, gramine is converted into its quaternary ammonium salt, Gramine Methiodide . This transformation converts the dimethylamino moiety into an excellent leaving group (trimethylamine), rendering the 3-indolylmethyl group highly susceptible to nucleophilic attack.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this compound as a key alkylating agent in medicinal chemistry.

Physicochemical Properties and Handling

Understanding the properties of gramine and its methiodide salt is fundamental to its successful application. The quaternization of gramine significantly alters its physical characteristics, most notably its solubility and reactivity.

PropertyGramineThis compoundRationale for Change
IUPAC Name 1-(1H-Indol-3-yl)-N,N-dimethylmethanamine[6]1H-indol-3-ylmethyl(trimethyl)azanium;iodide[5][7]Methylation of the tertiary amine to a quaternary ammonium salt.
Molecular Formula C₁₁H₁₄N₂[6]C₁₂H₁₇IN₂[7]Addition of a methyl group (CH₃) and an iodide counter-ion (I).
Molar Mass 174.24 g/mol [4][6]316.18 g/mol [7][8]Mass increase from the added methyl iodide (CH₃I).
Solubility Soluble in organic solvents (e.g., ethanol, acetone, chloroform).Generally more soluble in polar protic solvents.The ionic nature of the quaternary ammonium salt increases polarity.
Reactivity Poor substrate for Sₙ2 reactions.Excellent electrophile for Sₙ2 reactions.[5]The trimethylamine cation is a superior leaving group.

Safety & Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is a classic Sₙ2 reaction, involving the nucleophilic attack of the tertiary amine of gramine on the electrophilic methyl group of methyl iodide.[5] This protocol is robust and reliably provides the desired product in high yield.

Protocol 3.1: Quaternization of Gramine

Objective: To synthesize this compound from gramine via methylation with methyl iodide.

Materials:

  • Gramine (1.0 eq)

  • Methyl Iodide (1.1 - 1.5 eq)

  • Acetone (or Acetonitrile), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser (optional, for room temperature reaction)

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve gramine (1.0 eq) in a minimal amount of anhydrous acetone. Scientist's Note: The choice of solvent is critical. Acetone is sufficiently polar to dissolve gramine but non-reactive. Its volatility simplifies product isolation.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 - 1.5 eq) dropwise to the solution at room temperature. A slight excess of methyl iodide ensures the complete conversion of the starting material.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the precipitation of the white, solid this compound salt. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the gramine spot. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether. Expert Tip: This wash removes any unreacted methyl iodide and residual soluble impurities without dissolving the desired ionic product.

  • Drying: Dry the purified this compound under vacuum to obtain a fine, white crystalline solid. The yield is typically high (>90%).

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

G cluster_workflow Workflow: Synthesis of this compound start Dissolve Gramine in Acetone add_MeI Add Methyl Iodide (1.1 - 1.5 eq) start->add_MeI Step 1-2 react Stir at RT (2-4h) Monitor by TLC add_MeI->react Step 3 precipitate Cool in Ice Bath (Maximize Precipitation) react->precipitate Step 4 filter Vacuum Filtration precipitate->filter Step 5 wash Wash with Cold Diethyl Ether filter->wash Step 6 dry Dry Under Vacuum wash->dry Step 7 product This compound (White Solid) dry->product

Caption: Experimental workflow for the synthesis of this compound.

Application in Medicinal Chemistry: The 3-Indolylmethyl Synthon

The primary utility of this compound is its function as a stable, easy-to-handle source of the electrophilic 3-indolylmethyl group. The quaternary trimethylammonium group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[5] This reactivity is foundational for constructing complex indole alkaloids and tryptophan derivatives.[5]

G cluster_mech Mechanism: Nucleophilic Displacement Gramine_MeI This compound Indole-CH₂-N⁺(CH₃)₃ Product Alkylated Product Indole-CH₂-Nu Gramine_MeI:f1->Product:f1 Leaving_Group { Leaving Group | N(CH₃)₃} Gramine_MeI:f1->Leaving_Group:f1 Bond Cleavage Nucleophile { Nucleophile | Nu⁻} Nucleophile:f1->Gramine_MeI:f1 Sₙ2 Attack

Caption: Sₙ2 displacement of trimethylamine from this compound.

Protocol 4.1: General Procedure for Nucleophilic Displacement

Objective: To alkylate a carbon or heteroatom nucleophile using this compound. This protocol is particularly valuable for the synthesis of tryptophan analogs.[5]

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., diethyl acetamidomalonate for tryptophan synthesis) (1.0 - 1.2 eq)

  • Base (e.g., Sodium Ethoxide, Sodium Hydride) (1.1 eq)

  • Anhydrous solvent (e.g., Ethanol, DMF, THF)

  • Reaction vessel with stir bar and inert atmosphere (N₂ or Ar)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Deprotonation of Nucleophile: In a dry reaction vessel under an inert atmosphere, dissolve the nucleophile (e.g., diethyl acetamidomalonate, 1.1 eq) in the chosen anhydrous solvent. Cool the solution in an ice bath.

  • Base Addition: Add the base (e.g., sodium ethoxide in ethanol) slowly to the solution. Stir for 15-30 minutes to ensure complete formation of the nucleophilic anion. Causality Note: The base must be strong enough to deprotonate the nucleophile, creating the active species for the subsequent alkylation. The choice of base and solvent must be compatible.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) while stirring. Monitor the reaction's progress by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophile's reactivity.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted indole derivative.

This general protocol serves as a template for synthesizing a vast library of compounds. For example, using diethyl acetamidomalonate as the nucleophile provides a direct precursor to tryptophan and its derivatives, which can then be deprotected and hydrolyzed to the final amino acid.[9]

Broader Biological Context and Future Directions

While this compound is primarily a synthetic tool, the parent compound, gramine, and its derivatives exhibit a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] Gramine has also been investigated for its effects on serotonin receptors and its potential in treating neurodegenerative diseases like Alzheimer's.[1][6] The synthetic accessibility provided by the this compound route allows medicinal chemists to rapidly generate novel analogs for structure-activity relationship (SAR) studies, aiming to optimize these biological effects and develop new therapeutic agents.[2]

G cluster_logic Drug Discovery Logic Flow Gramine Gramine (Natural Product) Methiodide This compound (Activated Intermediate) Gramine->Methiodide Activation Derivatives Diverse Indole Derivatives Library Methiodide->Derivatives Nucleophiles Library of Nucleophiles Nucleophiles->Derivatives Alkylation Screening Biological Screening (e.g., Antiviral, Antitumor) Derivatives->Screening SAR SAR Studies & Lead Optimization Screening->SAR Candidate Drug Candidate SAR->Candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is an indispensable reagent in medicinal chemistry. Its straightforward synthesis from the natural alkaloid gramine, coupled with its excellent reactivity as an alkylating agent, provides a powerful and versatile platform for the functionalization of the indole-3-position. The protocols outlined in this guide offer a robust foundation for researchers and drug development professionals to leverage this key intermediate in the synthesis of novel, biologically active molecules, from complex natural product analogs to potential new therapeutics.

References

  • Han, J., et al. (2021). Tailor‐Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza‐Tryptophan Derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. Retrieved from [Link]

  • Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 76(16), 4185-4187. Retrieved from [Link]

  • Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Zhang, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Gramine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gramine. PubChem Compound Database. Retrieved from [Link]

Sources

Gramine Methiodide: A Prospective Tool for Elucidating Nicotinic Acetylcholine Receptor Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Indole Alkaloid Derivative

Gramine, a naturally occurring indole alkaloid found in plants like barley (Hordeum vulgare), has long been a subject of interest in medicinal and synthetic chemistry due to its diverse biological activities.[1][2] Its structural similarity to tryptamine neurotransmitters has prompted investigations into its effects on various receptor systems, notably serotonin receptors.[2][3] The quaternization of gramine with methyl iodide yields gramine methiodide, a quaternary ammonium salt.[3][4] This modification dramatically alters the molecule's electronic and steric properties, potentially redirecting its pharmacological profile. While historically utilized as a synthetic intermediate for the introduction of the 3-indolylmethyl moiety, the neurochemical applications of this compound itself remain a largely unexplored frontier.[3]

This application note puts forth a forward-looking perspective on the utility of this compound as a potential pharmacological probe in neurochemical research, with a specific focus on nicotinic acetylcholine receptors (nAChRs). We will delve into its synthesis, propose detailed protocols for its investigation, and hypothesize its mechanism of action based on the known pharmacology of related quaternary ammonium compounds.

Chemical Properties and Synthesis

This compound is synthesized via a classic SN2 reaction, where the tertiary amine of gramine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[3] This reaction is typically straightforward and high-yielding.

PropertyValueSource
Molecular Formula C12H17IN2[5]
Molecular Weight 316.18 g/mol [5]
CAS Number 5457-31-8[5]
Appearance Solid
Solubility Expected to have enhanced aqueous solubility compared to gramine[3]
Protocol 1: Synthesis and Purification of this compound

Objective: To synthesize this compound from gramine and purify it for use in biological assays.

Materials:

  • Gramine

  • Methyl Iodide

  • Absolute Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve gramine in absolute ethanol (e.g., 1 g of gramine in 10-15 mL of ethanol).

  • Addition of Methyl Iodide: While stirring, add a slight molar excess of methyl iodide to the solution.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For faster reaction, the mixture can be gently refluxed for 1-2 hours.

  • Precipitation: As the reaction proceeds, this compound will precipitate out of the solution. To maximize precipitation, cool the flask in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_of_Gramine_Methiodide Gramine Gramine Intermediate Reaction Mixture Gramine->Intermediate MethylIodide Methyl Iodide (CH3I) MethylIodide->Intermediate Solvent Ethanol Solvent->Intermediate Product This compound Intermediate->Product Precipitation

Caption: Synthesis of this compound.

Hypothesized Mechanism of Action at Nicotinic Acetylcholine Receptors

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a potential interaction with nAChRs. nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems.

Several lines of reasoning support the hypothesis that this compound may act as a modulator of nAChR activity:

  • Quaternary Ammonium Moiety: Many known nAChR antagonists, such as mecamylamine and hexamethonium, are quaternary ammonium compounds. The positively charged nitrogen is a key pharmacophoric feature for interaction with the cation-π box in the nAChR binding site.

  • Indole Scaffold: The indole ring is a privileged scaffold in neuropharmacology, present in numerous endogenous and synthetic ligands for various receptors.

  • Structural Analogy to Other Ligands: The methiodide salt of 1-acetyl-4-methylpiperazine (AMP methiodide) has been shown to be a potent inhibitor of nicotine binding to nAChRs, demonstrating that quaternization can confer high affinity.[6]

Based on these points, we hypothesize that this compound may act as an antagonist or a partial agonist at specific nAChR subtypes. Its permanent positive charge would likely prevent it from crossing the blood-brain barrier, making it a potentially useful tool for studying peripheral nAChRs.

nAChR_Hypothesized_Interaction cluster_receptor Nicotinic Acetylcholine Receptor BindingSite Orthosteric Binding Site (Cation-π Box) IonChannel Ion Channel BindingSite->IonChannel Conformational Change BindingSite->IonChannel Blocks/Modulates Activation Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) IonChannel->Ion Influx (Na+, Ca2+) Opens GramineMethiodide This compound (Quaternary Ammonium) GramineMethiodide->BindingSite Hypothesized Binding (Antagonism/Partial Agonism) ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->BindingSite Binds & Activates

Caption: Hypothesized interaction of this compound with nAChRs.

Proposed Experimental Protocols for Neurochemical Characterization

To investigate the potential of this compound as a modulator of nAChR function, the following experimental protocols are proposed.

Protocol 2: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for various nAChR subtypes.

Note: This protocol is hypothetical as it requires a radiolabeled form of this compound (e.g., [3H]-gramine methiodide) or a competitive binding assay with a known radioligand.

Materials:

  • Cell membranes expressing a specific nAChR subtype (e.g., α4β2, α7)

  • Radiolabeled nAChR ligand (e.g., [3H]-epibatidine, [3H]-nicotine)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the nAChR subtype of interest.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding)

    • 50 µL of a saturating concentration of a known nAChR ligand (e.g., nicotine) for determining non-specific binding.

    • 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Incubate Incubate in 96-well plate Start->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To functionally characterize the effect of this compound on nAChR ion channel activity.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Oocyte recording solution (e.g., ND96)

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a known concentration of ACh to the oocyte to elicit an inward current, confirming receptor expression and function.

  • This compound Application (Antagonist Effect):

    • Co-apply varying concentrations of this compound with a fixed concentration of ACh to determine its inhibitory effect.

    • Alternatively, pre-apply this compound for a set period before applying ACh.

  • This compound Application (Agonist Effect): Apply this compound alone to the oocyte to determine if it can directly activate the receptor.

  • Data Analysis: Measure the peak current amplitude in response to ACh in the presence and absence of this compound. Construct concentration-response curves to determine the IC50 (for antagonism) or EC50 (for agonism) of this compound.

Prospective Data and Interpretation

The following table presents hypothetical data that could be obtained from the proposed experiments, which would help to characterize the neurochemical profile of this compound.

nAChR SubtypeRadioligand Binding (Ki, µM)Electrophysiology (IC50, µM)Functional Effect
α4β2 15.2 ± 2.125.8 ± 3.5Competitive Antagonist
α7 > 100> 100No significant effect
α3β4 5.7 ± 0.88.1 ± 1.2Non-competitive Antagonist

Interpretation of Hypothetical Data:

  • The hypothetical data suggests that this compound may be a moderately potent and selective antagonist for the α3β4 and α4β2 nAChR subtypes, with little to no activity at the α7 subtype.

  • The difference between the Ki and IC50 values could indicate different modes of interaction (e.g., competitive vs. non-competitive antagonism), which can be further investigated with more detailed electrophysiological studies.

Conclusion and Future Directions

This compound, a simple derivative of a common natural product, holds untapped potential as a tool in neurochemical research. Its properties as a quaternary ammonium salt make it an intriguing candidate for the study of peripheral nAChRs. The protocols outlined in this application note provide a roadmap for the systematic investigation of its pharmacological profile.

Future research should focus on:

  • Radiolabeling: The synthesis of a radiolabeled version of this compound would be invaluable for direct binding studies and autoradiography.

  • Subtype Selectivity: A comprehensive screening against a wider panel of nAChR subtypes is necessary to fully understand its selectivity profile.

  • In Vivo Studies: In animal models, this compound could be used to investigate the role of peripheral nAChRs in various physiological and pathological processes, given its likely inability to cross the blood-brain barrier.

By exploring the neuropharmacology of this compound, researchers may uncover a novel and valuable tool for dissecting the complex roles of nicotinic acetylcholine receptors in health and disease.

References

  • Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 76(16), 4187-4189. [Link]

  • Journal of the American Chemical Society. The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. [Link]

  • PubChem. Gramine. [Link]

  • Wikipedia. Gramine. [Link]

  • MDPI. Recent Developments of Gramine: Chemistry and Biological Activity. [Link]

  • Journal of the American Chemical Society. This compound. [Link]

  • PubChem. This compound. [Link]

  • Filo. Synthesis of Gramine by Mannich Reaction. [Link]

  • PubMed. Recent Developments of Gramine: Chemistry and Biological Activity. [Link]

  • PubMed. Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. [Link]

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The Role of Gramine Methiodide in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the strategic application of gramine methiodide as a pivotal intermediate in the synthesis of complex natural products, particularly indole alkaloids. We will explore the chemical rationale behind its utility, providing detailed, field-proven protocols for its preparation and subsequent elaboration into valuable synthetic building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Consequently, the development of efficient and regioselective methods for the functionalization of the indole ring is of paramount importance in synthetic organic chemistry. Gramine, a naturally occurring indole alkaloid, and its derivatives have emerged as powerful tools in this endeavor.[2]

This compound, the quaternary ammonium salt of gramine, stands out as a particularly effective and versatile synthetic intermediate.[3] Its enhanced reactivity as an electrophile, compared to gramine itself, makes it an excellent precursor for the introduction of a variety of functional groups at the C3 position of the indole ring. The trimethylammonium group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity profile has made this compound a cornerstone in the synthesis of key intermediates for complex natural products, most notably tryptamines and indole-3-acetic acid derivatives.[4][5]

This guide will provide a detailed exploration of the synthesis and application of this compound, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is a straightforward quaternization of gramine with methyl iodide. The reaction proceeds via a classical SN2 mechanism, where the lone pair of electrons on the dimethylamino group of gramine attacks the electrophilic methyl group of methyl iodide.[3]

Protocol 1: Synthesis of this compound

Materials:

  • Gramine

  • Methyl iodide

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve gramine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the this compound under vacuum to yield a white, crystalline solid.

Data Summary:

CompoundMolecular FormulaMolecular WeightMelting PointAppearance
This compoundC₁₂H₁₇IN₂316.18 g/mol ~178-180 °CWhite crystalline solid

Causality and Experimental Insights:

  • The use of anhydrous diethyl ether is crucial to prevent the hydrolysis of this compound and to ensure a clean precipitation of the product.

  • Slow addition of methyl iodide at low temperature helps to control the exothermicity of the reaction and minimize the formation of potential side products.

  • Washing with cold ether is effective for removing impurities without significant loss of the desired product due to its low solubility in this solvent.

Application in Natural Product Synthesis: Gateway to Indole Alkaloids

This compound serves as a versatile electrophile for the formation of carbon-carbon and carbon-heteroatom bonds at the C3 position of the indole nucleus. This reactivity is central to the synthesis of a multitude of natural products and their analogs.

Synthesis of Indole-3-acetonitrile: A Precursor to Tryptamines and Auxins

Indole-3-acetonitrile is a key intermediate in the synthesis of tryptamine, a fundamental building block for numerous psychoactive and neuroactive natural products, and indole-3-acetic acid, a plant hormone.[5][6] The synthesis of indole-3-acetonitrile from this compound is a classic example of its utility.

Materials:

  • This compound

  • Sodium cyanide (Caution: Highly Toxic!)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMSO.

  • Add a slight excess of sodium cyanide to the solution. (EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.)

  • Heat the reaction mixture to 140 °C for 5 minutes.[7]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure indole-3-acetonitrile.

Causality and Experimental Insights:

  • DMSO is an excellent solvent for this reaction as it dissolves both the ionic this compound and the sodium cyanide, facilitating the nucleophilic substitution.

  • The reaction is typically rapid at elevated temperatures.

  • The aqueous work-up is necessary to remove the inorganic salts (sodium iodide and excess sodium cyanide).

  • Column chromatography is an effective method for obtaining highly pure indole-3-acetonitrile.

Synthesis of Tryptamine: A Cornerstone of Indole Alkaloids

The synthesis of tryptamine from this compound, via indole-3-acetonitrile, is a well-established and efficient route that has largely superseded older, more cumbersome methods.[8] The final step involves the reduction of the nitrile functionality.

Materials:

  • Indole-3-acetonitrile

  • Lithium aluminum hydride (LiAlH₄) (Caution: Highly Reactive!)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend a stoichiometric amount of lithium aluminum hydride in anhydrous THF. (CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.)

  • Cool the suspension in an ice bath.

  • Dissolve indole-3-acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude tryptamine, which can be purified by crystallization or column chromatography.

Causality and Experimental Insights:

  • The use of an inert atmosphere is essential to prevent the reaction of the highly reactive LiAlH₄ with atmospheric moisture and oxygen.

  • The dropwise addition of the nitrile solution to the hydride suspension helps to control the initial exothermic reaction.

  • The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate.

Workflow for the Synthesis of Tryptamine from Gramine:

G Gramine Gramine Gramine_Methiodide This compound Gramine->Gramine_Methiodide Sₙ2 MeI Methyl Iodide MeI->Gramine_Methiodide Indole_3_acetonitrile Indole-3-acetonitrile Gramine_Methiodide->Indole_3_acetonitrile Nucleophilic Substitution NaCN Sodium Cyanide NaCN->Indole_3_acetonitrile Tryptamine Tryptamine Indole_3_acetonitrile->Tryptamine Reduction LiAlH4 LiAlH₄ LiAlH4->Tryptamine

Caption: Synthetic pathway from gramine to tryptamine.

Synthesis of Ellipticine Analogs: A Potential Application

Ellipticine is a potent anti-cancer agent, and its synthesis has been the subject of extensive research.[9][10] While a direct, one-step synthesis of ellipticine from this compound is not the standard approach, the indole-3-yl moiety derived from this compound can be a crucial building block in a multi-step synthesis of ellipticine and its derivatives. For instance, functionalized tryptamines or indole-3-acetic acid derivatives, both accessible from this compound, can be elaborated to construct the pyridocarbazole core of ellipticine.[11]

Conceptual Synthetic Strategy:

G Gramine_Methiodide This compound Functionalized_Indole Functionalized Indole (e.g., Tryptamine derivative) Gramine_Methiodide->Functionalized_Indole Elaboration Intermediate Key Intermediate Functionalized_Indole->Intermediate Cyclization Ellipticine Ellipticine Analog Intermediate->Ellipticine Aromatization/ Final Steps

Caption: Conceptual pathway to ellipticine analogs.

Advanced Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of tryptamine and indole-3-acetonitrile. It can react with a variety of other nucleophiles, including malonates, nitroalkanes, and organometallic reagents, to generate a diverse array of C3-substituted indoles.[12] This versatility makes it a valuable tool for creating libraries of indole-based compounds for drug discovery and chemical biology applications.

For example, the reaction of this compound with diethyl malonate provides a straightforward route to diethyl (indol-3-ylmethyl)malonate, a precursor to more complex indole alkaloids and non-natural bioactive molecules.

The development of new synthetic methodologies employing this compound and its analogs continues to be an active area of research. The exploration of asymmetric syntheses using chiral nucleophiles or catalysts in reactions with this compound holds promise for the enantioselective synthesis of complex natural products.

Conclusion

This compound is a highly effective and versatile reagent for the C3-functionalization of the indole nucleus. Its ease of preparation and predictable reactivity make it an invaluable tool in the synthesis of complex natural products, particularly indole alkaloids. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents and research tools.

References

  • Besselievre, R., Thal, C., Husson, H. P., & Potier, P. (1975). Novel synthesis of the indole alkaloid ellipticine.
  • Dalton, L. K., Demerac, S., Elmes, B. C., Loder, J. W., Swan, J. M., & Teitei, T. (1967). Synthesis of the Furo[2,3-b]quinoline Alkaloids, Skimmianine and Dictamnine. Australian Journal of Chemistry, 20(12), 2715-2727.
  • Gribble, G. W., Barden, T. C., & Johnson, D. A. (1988). A short, efficient synthesis of ellipticine. The Journal of Organic Chemistry, 53(14), 3190-3192.
  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916-3919.
  • Kametani, T., & Suzuki, T. (1971). A Simple Preparation of Tryptamine. Synthesis, 1971(09), 475-475.
  • Kutney, J. P., & Cretney, W. J. (1975). Total synthesis of indole and related alkaloids. IV. The total synthesis of ellipticine. Canadian Journal of Chemistry, 53(12), 1798-1807.
  • Miki, Y., Hachiken, H., & Takemura, S. (1984). A new synthesis of ellipticine. Tetrahedron Letters, 25(18), 1919-1922.
  • Nogrady, T. (1988). Medicinal Chemistry: A Biochemical Approach. Oxford University Press.
  • Snyder, H. R., & Smith, C. W. (1944). A Convenient Synthesis of Tryptamine. Journal of the American Chemical Society, 66(2), 350-350.
  • The Hive. (n.d.). A Simple Preparation of Tryptamine. Retrieved from [Link]

  • The Hive. (n.d.). Efficient Synthesis Of Tryptamine by Tryptophan Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • MDPI. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Retrieved from [Link]

  • J-STAGE. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl tert-butylmalonate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A SYNTHESIS METHOD OF INDOLE-3-METHANAMINE AND/OR GRA. Retrieved from [Link]

  • Johannes Gutenberg-Universität Mainz. (n.d.). [11C]acetonitrile synthesis and biological application to study 3-Indole[11C]acetic acid biosynthesis in Zea mays. Retrieved from [Link]

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Troubleshooting & Optimization

"Gramine methiodide" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of gramine methiodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole alkaloid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your synthetic routes and overcome common hurdles.

Section 1: Synthesis of Gramine via the Mannich Reaction

The journey to this compound begins with the synthesis of its precursor, gramine. The most common and efficient method for this is the Mannich reaction, which involves the aminoalkylation of indole with formaldehyde and dimethylamine.[1] While seemingly straightforward, this reaction is not without its potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Gramine Synthesis

Question 1: My reaction mixture turned into a thick, unmanageable gum during the workup. What went wrong?

Answer: This is a very common issue in gramine synthesis and is almost always a result of inadequate temperature control during the basification step.[2]

  • Causality: The initial Mannich reaction is performed under acidic conditions. To precipitate the gramine product, the reaction mixture is made alkaline with a strong base like sodium hydroxide. This neutralization is an exothermic process. If the temperature rises significantly, it can promote the formation of polymeric byproducts and cause the desired gramine to precipitate as an oil or a gummy solid rather than a crystalline powder. This oily product can be difficult to filter and purify.

  • Troubleshooting Protocol:

    • Ice Bath is Crucial: Before adding the base, ensure your reaction mixture is poured over a substantial amount of crushed ice.

    • Slow and Steady Addition: Add the sodium hydroxide solution slowly and portion-wise, with vigorous stirring.

    • Monitor the Temperature: Keep a thermometer in the mixture and ensure the temperature does not rise above 10-15 °C. Add more ice if necessary.

    • Patience is Key: The precipitation of gramine as a fine, filterable solid will occur gradually as the pH increases. Rushing this step will likely lead to the formation of the dreaded "gum."

Question 2: My yield of gramine is consistently low, and I've identified a significant amount of a higher molecular weight byproduct. What is this impurity and how can I prevent its formation?

Answer: The most likely culprit for a higher molecular weight byproduct is bis(indol-3-yl)methane. This compound arises from the reaction of a second indole molecule with an intermediate in the Mannich reaction.

  • Mechanism of Byproduct Formation: The Mannich reaction proceeds through the formation of an electrophilic Eschenmoser's salt intermediate, [(CH₃)₂N=CH₂]⁺. While indole is a good nucleophile, it can also react with the carbocation formed after the initial attack of indole on the iminium ion. If the concentration of the iminium ion is too high relative to dimethylamine, or if the reaction is allowed to proceed for too long at elevated temperatures, a second indole molecule can displace the dimethylamine group from the newly formed gramine, leading to the formation of bis(indol-3-yl)methane.

    *dot graph "Bis_indolyl_methane_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    } *enddot Figure 1: Formation of Bis(indol-3-yl)methane.

  • Preventative Measures:

    • Stoichiometry is Key: Use a slight excess of dimethylamine and formaldehyde relative to indole. This ensures that the iminium ion concentration is kept in check and favors the formation of gramine.

    • Controlled Addition: Consider adding the formaldehyde solution dropwise to the mixture of indole and dimethylamine in acetic acid. This helps to maintain a low concentration of the reactive iminium ion throughout the reaction.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC. Over-extending the reaction time, especially at higher temperatures, can increase the likelihood of bis(indol-3-yl)methane formation. For many procedures, a reaction time of 60 minutes at around 30°C is sufficient.[2]

Question 3: I'm struggling with the purification of my crude gramine. Recrystallization is proving difficult. Are there alternative methods?

Answer: Gramine can indeed be challenging to recrystallize.[2] However, with the right solvent and technique, it is achievable. Column chromatography is also a viable, albeit more labor-intensive, alternative.

  • Optimized Recrystallization Protocol:

    • Solvent Selection: Acetone is the most commonly reported and effective solvent for the recrystallization of gramine.[2]

    • Procedure:

      • Dissolve the crude gramine in a minimal amount of hot acetone. The key is to use the absolute minimum volume required for complete dissolution.

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.

      • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

      • Collect the crystals by suction filtration and wash with a small amount of cold acetone.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Gramine is a relatively polar compound, so it will elute at higher concentrations of ethyl acetate. The less polar bis(indol-3-yl)methane byproduct will elute earlier.

    • Monitoring: Monitor the fractions by TLC to identify and combine the pure gramine fractions.

Section 2: Synthesis of this compound via Quaternization

Once pure gramine is obtained, the next step is its conversion to this compound through a quaternization reaction with methyl iodide. This Sₙ2 reaction involves the nucleophilic attack of the tertiary amine of gramine on the methyl group of methyl iodide.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide: this compound Synthesis

Question 1: My this compound synthesis gives a low yield, and the product seems to be contaminated with the starting material (gramine). How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue in quaternization reactions and can often be resolved by optimizing the reaction conditions.

  • Causality: The quaternization of gramine is a bimolecular reaction, and its rate depends on the concentration of both reactants. Insufficient methyl iodide or a short reaction time can lead to incomplete conversion. The choice of solvent also plays a crucial role in facilitating the reaction.

  • Troubleshooting and Optimization:

    • Stoichiometry: Use a molar excess of methyl iodide (typically 1.5 to 3 equivalents) to ensure the complete conversion of gramine.

    • Solvent: Absolute ethanol is a commonly used and effective solvent for this reaction.[3] Other polar aprotic solvents like acetone or acetonitrile can also be used. The solvent should be dry, as water can react with methyl iodide.

    • Temperature: The reaction is typically performed at room temperature or with gentle heating (e.g., refluxing in acetone). Monitoring the reaction by TLC will help determine the optimal temperature and time.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. Depending on the scale and conditions, this can range from a few hours to overnight.

Question 2: I've noticed the formation of a gaseous byproduct and a decrease in yield when I heat my reaction mixture too strongly. What is happening?

Answer: You are likely observing the Hofmann elimination of your this compound product. This is a common side reaction for quaternary ammonium salts at elevated temperatures.[4]

  • Mechanism of Hofmann Elimination: The Hofmann elimination is an E2 elimination reaction where a bulky leaving group, in this case, trimethylamine, is removed from the molecule. A base (which can be the iodide counter-ion or another gramine molecule) abstracts a proton from the β-carbon (the indole-3-methylene group), leading to the formation of a methylene-indole intermediate (an exocyclic double bond) and trimethylamine.

    *dot graph "Hofmann_Elimination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    } *enddot Figure 2: Hofmann Elimination of this compound.

  • Minimizing Hofmann Elimination:

    • Temperature Control: Avoid excessive heating during the quaternization reaction and subsequent workup. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

    • Choice of Base: If a base is used in a subsequent step, a non-nucleophilic, sterically hindered base is preferable to minimize the E2 reaction. However, for the initial quaternization, no external base is typically required.

Question 3: I suspect there might be N-methylation of the indole ring occurring as a side reaction. Is this possible and how can I avoid it?

Answer: While N-methylation of indole is a known reaction, it is generally less favored under the conditions typically used for the quaternization of gramine.

  • Causality: The nitrogen of the dimethylaminomethyl group in gramine is significantly more nucleophilic than the indole nitrogen. Therefore, quaternization at the exocyclic amine is the kinetically and thermodynamically favored process. N-methylation of the indole ring typically requires a strong base to deprotonate the N-H group, making the nitrogen anionic and thus more nucleophilic.[5]

  • Conditions Favoring N-Methylation (and how to avoid them):

    • Presence of a Strong Base: The use of strong bases like sodium hydride or potassium carbonate in combination with a methylating agent would promote N-methylation. Avoid these conditions during the quaternization of gramine.

    • High Temperatures: At very high temperatures, side reactions become more probable. Stick to mild reaction conditions.

  • How to Confirm: If you suspect N-methylation, ¹H NMR spectroscopy is the most definitive method for characterization. The disappearance of the N-H proton signal of the indole ring (typically a broad singlet around δ 8.0-8.5 ppm) and the appearance of a new singlet for the N-CH₃ group (around δ 3.7-4.0 ppm) would be indicative of N-methylation.

Quantitative Data Summary

Reaction StepCommon IssueKey ParameterRecommended ConditionExpected Outcome
Gramine Synthesis Gummy Product FormationTemperature during basification< 15 °CCrystalline, filterable solid
Low Yield / ByproductStoichiometrySlight excess of dimethylamine and formaldehydeMinimized bis(indol-3-yl)methane
This compound Synthesis Incomplete ReactionMolar ratio of Methyl Iodide1.5 - 3 equivalentsComplete conversion of gramine
Product DecompositionReaction TemperatureRoom temperature or gentle heatingMinimized Hofmann elimination

Section 3: Experimental Protocols

Protocol 1: Synthesis of Gramine [2]

  • In a 250 mL round-bottom flask, dissolve indole (10.0 g, 85.4 mmol) in glacial acetic acid (60 mL).

  • To this solution, add a 40% aqueous solution of dimethylamine (21.5 mL, 171 mmol). The mixture will become warm.

  • Cool the mixture to room temperature in a water bath.

  • Add a 37% aqueous solution of formaldehyde (7.6 mL, 94.0 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a 1 L beaker containing crushed ice (approx. 300 g).

  • While stirring vigorously, slowly add a 30% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12). Ensure the temperature remains below 15 °C by adding more ice if necessary.

  • Continue stirring for 30 minutes in the ice bath to complete the precipitation.

  • Collect the white precipitate by suction filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude gramine in a desiccator over P₂O₅.

  • Recrystallize the crude product from a minimal amount of hot acetone to yield pure gramine as white needles.

Protocol 2: Synthesis of this compound [3]

  • Dissolve gramine (5.0 g, 28.7 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add methyl iodide (3.6 mL, 57.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. The product will precipitate out of the solution as a white solid.

  • Collect the precipitate by suction filtration.

  • Wash the solid with a small amount of cold absolute ethanol and then with diethyl ether.

  • Dry the this compound in a vacuum oven at 40-50 °C.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Gramine.
  • Filo. (2025).
  • Filo. (2025). Experiment 5: Synthesis of Gramine by Mannich Reaction.
  • MDPI. (2023). Recent Developments of Gramine: Chemistry and Biological Activity.
  • PMC. (2023). Recent Developments of Gramine: Chemistry and Biological Activity.
  • Chemistry LibreTexts. (2023). Mannich Reaction.
  • Wikipedia. (2023).
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • Yale University Department of Chemistry. (n.d.).
  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Defense Technical Information Center. (1966).
  • Pramanik, S., et al. (2024). A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. Oriental Journal of Chemistry, 40(5), 1207-1219.
  • ResearchGate. (2018).
  • Organic Chemistry Portal. (2022).
  • BenchChem. (2025). This compound | Research Use Only.

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Technical Support Center: Purification of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Gramine Methiodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this essential quaternary ammonium salt. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound from its reaction mixture. Our focus is on providing practical, experience-driven insights to ensure you obtain a highly pure product.

Overview of this compound Synthesis

This compound, or (3-indolylmethyl)trimethylammonium iodide, is typically synthesized via the quaternization of the tertiary amine in gramine with methyl iodide.[1] This reaction is a classic example of an SN2 nucleophilic substitution, where the lone pair of electrons on the dimethylamino group of gramine attacks the electrophilic methyl group of methyl iodide.[1]

The purity of the final this compound is highly dependent on the quality of the starting gramine and the control of the reaction conditions. The precursor, gramine, is commonly prepared through a Mannich reaction involving indole, formaldehyde, and dimethylamine.[2][3][4] Impurities from this initial step can be carried over and complicate the purification of the final product.

Synthesis_Workflow Indole Indole Mannich_Reaction Mannich Reaction Indole->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Gramine Gramine (Crude) Mannich_Reaction->Gramine Purification_Gramine Purification of Gramine (e.g., Recrystallization) Gramine->Purification_Gramine Pure_Gramine Pure Gramine Purification_Gramine->Pure_Gramine Quaternization Quaternization (SN2) Pure_Gramine->Quaternization Methyl_Iodide Methyl Iodide Methyl_Iodide->Quaternization Gramine_Methiodide_Crude This compound (Crude) Quaternization->Gramine_Methiodide_Crude Purification_GM Purification of This compound Gramine_Methiodide_Crude->Purification_GM Pure_GM Pure this compound Purification_GM->Pure_GM

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Guide for this compound Purification

This section addresses common issues encountered during the purification of this compound.

Issue: The product is an oil or a gummy solid and does not crystallize.

Possible Cause 1: Presence of Impurities

  • Explanation: Impurities, such as unreacted gramine, residual solvents, or by-products from the Mannich reaction, can inhibit crystallization by disrupting the crystal lattice formation. The synthesis of gramine can sometimes result in a gummy solid if not handled properly, and these impurities can persist.[2]

  • Solution:

    • Wash the crude product: Before attempting recrystallization, wash the crude product with a solvent in which this compound is insoluble but the impurities are soluble. Diethyl ether is a good first choice.

    • Trituration: Stir the oily product vigorously with a small amount of a suitable non-solvent. This can sometimes induce crystallization.

    • Re-evaluate the purity of the starting gramine: If problems persist, consider repurifying the starting gramine. Recrystallization of gramine from acetone is a common method.[2]

Possible Cause 2: Incorrect Recrystallization Solvent

  • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] If the solvent has a high affinity for the product even at low temperatures, it will remain in solution.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. Common solvents for the recrystallization of quaternary ammonium salts include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or acetone. Absolute ethanol has been reported as a suitable solvent for the synthesis and likely the recrystallization of this compound.[1]

    • Use a solvent/anti-solvent system: Dissolve the crude product in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol). Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Possible Cause 3: Rapid Cooling

  • Explanation: Cooling the solution too quickly can lead to the formation of an oil rather than crystals because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[6]

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Do not place it directly in an ice bath.

    • Insulate the flask: To further slow the cooling process, you can insulate the flask with glass wool or a beaker of warm water.

    • Scratching and Seeding: If crystals do not form after slow cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a small seed crystal of pure this compound to induce crystallization.[5]

Issue: Low yield of purified product.

Possible Cause 1: Incomplete Reaction

  • Explanation: The quaternization reaction may not have gone to completion, leaving a significant amount of unreacted gramine in the mixture.

  • Solution:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting gramine.

    • Optimize reaction conditions: Ensure a slight excess of methyl iodide is used. The reaction time and temperature may also need to be optimized.

Possible Cause 2: Product Loss During Work-up and Recrystallization

  • Explanation: Using too much recrystallization solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.[6] Similarly, washing the collected crystals with a solvent in which the product has some solubility will lead to product loss.

  • Solution:

    • Minimize recrystallization solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Cool thoroughly: Ensure the recrystallization mixture is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

    • Choose the right washing solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be very poorly soluble.

Issue: The purified product is colored (e.g., yellow or brown).

Possible Cause 1: Presence of Iodide Oxidation Products

  • Explanation: Iodide ions (I⁻) can be oxidized to iodine (I₂), which is colored. This can occur due to exposure to air and light, especially if there are trace acidic impurities.

  • Solution:

    • Use of a reducing agent: During work-up, a dilute aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite can be used to wash the crude product and remove any elemental iodine.

    • Charcoal treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to the solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

Possible Cause 2: Impurities from the Starting Materials

  • Explanation: Indole and its derivatives can be prone to decomposition, leading to colored by-products.

  • Solution:

    • Ensure high-purity starting materials: Use freshly purified gramine for the quaternization reaction.

    • Charcoal treatment: As mentioned above, this is an effective method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The melting point is a crucial indicator of purity. While values can vary slightly between different literature sources, a sharp melting point in the expected range is indicative of a pure compound. It is always best to compare with a literature value from a reliable source or an analytical standard if available.

Q2: How can I confirm the identity and purity of my final product?

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the three methyl groups of the trimethylammonium moiety.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the cation.

  • Melting Point Analysis: A sharp and un-depressed melting point compared to a known standard indicates high purity.[5]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Q3: My reaction mixture contains unreacted methyl iodide. How can I remove it?

Methyl iodide is volatile and can often be removed under reduced pressure (rotary evaporation). If traces remain, they will likely be removed during the recrystallization process as methyl iodide is soluble in many organic solvents.

Q4: Can I use other methylating agents besides methyl iodide?

While methyl iodide is the classic reagent, other methylating agents like dimethyl sulfate can also be used. However, reaction conditions would need to be re-optimized, and the counter-ion would be different (methyl sulfate instead of iodide).

Q5: What are the key safety precautions when working with this compound and its precursors?

  • Indole: Has a strong, unpleasant odor and is toxic.

  • Formaldehyde: Is a toxic and suspected carcinogen.

  • Dimethylamine: Is corrosive.

  • Methyl Iodide: Is a toxic and volatile alkylating agent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., absolute ethanol) to its boiling point.

  • Add the hot solvent to the crude product in small portions, with continuous swirling and heating, until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimum hot solvent Start->Dissolve Charcoal Add activated charcoal (if colored) Dissolve->Charcoal Hot_Filter Hot filtration Charcoal->Hot_Filter Cool Cool slowly to room temp, then in ice bath Hot_Filter->Cool Crystals Crystals form Cool->Crystals Suction_Filter Collect crystals by suction filtration Crystals->Suction_Filter Wash Wash with ice-cold solvent Suction_Filter->Wash Dry Dry under vacuum Wash->Dry End Pure this compound Dry->End

Caption: Step-by-step workflow for the recrystallization of this compound.

Quantitative Data Summary

ParameterRecommended Solvent for RecrystallizationKey Characteristics
Solvent Choice Absolute EthanolGood solubility at high temperatures, lower solubility at low temperatures.[1]
IsopropanolSimilar properties to ethanol, less volatile.
Ethanol/Diethyl EtherSolvent/anti-solvent system for difficult crystallizations.
ImpuritySourceRemoval Method
Unreacted Gramine Incomplete quaternizationRecrystallization, Wash with a non-polar solvent.
Elemental Iodine (I₂) Oxidation of IodideWash with sodium thiosulfate solution, Charcoal treatment.
Mannich Reactants Carry-over from Gramine synthesisPurification of starting Gramine.

References

  • Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 76(16), 4187-4189. [Link]

  • This compound - gsrs. (n.d.). GSRS. Retrieved January 15, 2026, from [Link]

  • Experiment 5: Synthesis of Gramine by Mannich Reaction. - Filo. (2025, August 12). Filo. Retrieved January 15, 2026, from [Link]

  • Zhang, Y., et al. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 26(19), 5849. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]

  • Han, J., et al. (2021). Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives. Chemistry – A European Journal, 27(70), 17510-17528. [Link]

  • Give a detailed mechanism for the synthesis of gramine from indole - Filo. (2025, August 6). Filo. Retrieved January 15, 2026, from [Link]

  • Singer, G. M., & Lijinsky, W. (1976). Isolation and characterization of products from the nitrosation of the alkaloid gramine. Journal of Agricultural and Food Chemistry, 24(3), 550-553. [Link]

  • A SYNTHESIS METHOD OF INDOLE-3-METHANAMINE AND/OR GRA - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Zhang, Y., et al. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. PMC. Retrieved January 15, 2026, from [Link]

  • Process for the removal of iodine from organic compounds - Google Patents. (n.d.). Google Patents.
  • Recrystallization - YouTube. (2020, January 10). YouTube. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). YouTube. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing Gramine Methiodide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Gramine Methiodide. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yield and purity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of the Synthesis

The synthesis of this compound is a classic quaternization of the tertiary amine in gramine. The most direct and common method involves the reaction of gramine with methyl iodide.[1] This process is an S_N2 nucleophilic substitution, where the highly nucleophilic dimethylamino group of gramine attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt, (3-indolylmethyl)trimethylammonium iodide.[1][2]

Reaction Mechanism: S_N2 Quaternization

The reaction proceeds via a single, concerted step characteristic of an S_N2 mechanism. The lone pair of electrons on the nitrogen atom of gramine's dimethylamino group acts as the nucleophile, attacking the carbon atom of methyl iodide. Simultaneously, the carbon-iodine bond breaks, with iodide being displaced as the leaving group and subsequently acting as the counter-ion to the newly formed quaternary ammonium cation.

Caption: S_N2 mechanism for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield of this compound is consistently low. What are the most common causes?

A: Low yields are typically traced back to four key areas: reagent quality, stoichiometry, reaction conditions, and work-up procedure.

  • Reagent Purity:

    • Gramine: The purity of the starting gramine is critical. Gramine itself is often prepared via a Mannich reaction, and impurities from that synthesis (e.g., unreacted indole, side products) can interfere with the methylation.[3][4] Ensure your gramine is pure, recrystallizing it if necessary.

    • Methyl Iodide: Use fresh, high-purity methyl iodide. Over time, it can decompose, especially when exposed to light, releasing iodine which gives it a brownish or purplish tint. This decomposition reduces its effectiveness as a methylating agent.[5]

  • Stoichiometry:

    • The reaction is a 1:1 molar conversion. However, to drive the reaction to completion, it is common practice to use a slight to moderate excess of the methylating agent, methyl iodide. This ensures that all the gramine is converted. A molar ratio of 1:1.1 to 1:1.5 (Gramine:MeI) is a good starting point.

  • Reaction Conditions:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature. While the reaction is generally efficient, allowing it to stir for several hours at room temperature or with gentle warming can significantly improve yields.[5]

    • Solvent Choice: The solvent plays a crucial role. This compound is a salt and may precipitate out of less polar solvents as it forms. If the product precipitates too quickly, it can encapsulate unreacted gramine, preventing it from reacting. See Q3 for a detailed discussion on solvents.

  • Work-up Losses:

    • Significant product can be lost during isolation and purification. Ensure complete precipitation before filtration. Wash the collected solid with a solvent in which the product is insoluble (like cold diethyl ether) to remove impurities without dissolving the desired salt.[2]

Q2: My final product is discolored and appears impure. How can I improve its purity?

A: Impurities often stem from unreacted starting materials, side products, or degradation.

  • Primary Contaminant - Unreacted Gramine: The most common impurity is residual gramine. This can be addressed by using a slight excess of methyl iodide and ensuring sufficient reaction time.

  • Avoiding Side Products:

    • The quaternization of the dimethylamino group is the overwhelmingly favored reaction.[1] However, to ensure a clean product, it's essential to use optimized conditions. One highly effective method involves the slow addition of a nearly saturated solution of gramine in ether to neat methyl iodide. This technique helps maintain a high concentration of the methylating agent relative to the gramine at any given moment, promoting complete reaction and yielding a product free from significant contamination.[1]

  • Purification Protocol - Recrystallization:

    • Recrystallization is the most effective method for purifying the final product. This compound can be effectively recrystallized from hot acetone, where it often forms fine, needle-like crystals upon cooling.[6]

    • Procedure: Dissolve the crude product in a minimum amount of boiling acetone. If there are insoluble impurities, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration and dry them thoroughly.[6]

Q3: What is the optimal solvent and temperature for this reaction?

A: The choice of solvent and temperature involves a trade-off between reaction rate and product isolation. There is no single "best" solvent, as the optimal choice depends on the specific scale and desired outcome.

SolventTemperatureAdvantagesDisadvantages
Absolute Ethanol Room Temp - RefluxGood solubility for gramine. The product, a salt, has lower solubility and may precipitate upon formation or cooling.[1]Product might have some solubility, potentially reducing isolated yield.
Diethyl Ether Room TempGramine has limited solubility, but the product is highly insoluble, leading to clean precipitation and easy isolation.[1]The reaction may be slower due to the heterogeneous nature if gramine doesn't fully dissolve.
Acetone Room Temp - RefluxGood solvent for recrystallization; can also be used for the reaction itself.Moderate solubility for both reactant and product requires careful work-up.

Recommendation: For high purity, the slow addition of gramine in ether to methyl iodide is an excellent method.[1] For a simpler, scalable procedure, using absolute ethanol at room temperature to 40°C for 4-6 hours is a robust starting point. Increasing the temperature can accelerate the reaction, but should be done cautiously to avoid potential side reactions.[5]

Q4: Are there alternative, "greener" methylating agents I can use instead of methyl iodide?

A: Yes, while methyl iodide is highly effective, it is also toxic and corrosive.[7] For processes where environmental impact and safety are primary concerns, other reagents can be considered.

  • Dimethyl Sulfate (DMS): A powerful and less volatile methylating agent than methyl iodide. However, it is extremely toxic and must be handled with extreme caution.[8]

  • Dimethyl Carbonate (DMC): A much safer and environmentally benign alternative.[7] It is non-toxic and biodegradable. However, DMC is a less powerful methylating agent and typically requires higher temperatures (e.g., >90°C) and sometimes the use of a base or catalyst to achieve effective quaternization.[7][8]

For most lab-scale research applications, methyl iodide remains the agent of choice due to its high reactivity under mild conditions.[1]

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound in Ethanol

This protocol is a reliable method for achieving a high yield of pure product.

Materials:

  • Gramine (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • Absolute Ethanol (approx. 10 mL per gram of gramine)

  • Diethyl Ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve gramine in absolute ethanol.

  • Slowly add methyl iodide to the stirring solution at room temperature.

  • Seal the flask (e.g., with a septum) to prevent the evaporation of the volatile methyl iodide and stir the reaction mixture at room temperature for 12 hours or at 40°C for 4 hours.

  • As the reaction progresses, a white precipitate of this compound will form.

  • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with a small amount of cold absolute ethanol, followed by a generous amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound. A typical yield is >90%.

Troubleshooting Workflow: Diagnosing Low Yield

If you encounter low yields, follow this diagnostic workflow.

Troubleshooting Start Low Yield Observed CheckPurity Step 1: Verify Reagent Purity Start->CheckPurity CheckStoichiometry Step 2: Check Stoichiometry CheckPurity->CheckStoichiometry Purity OK PurityAction Recrystallize Gramine. Use fresh Methyl Iodide. CheckPurity->PurityAction Impure CheckConditions Step 3: Evaluate Reaction Conditions CheckStoichiometry->CheckConditions Ratio OK StoichiometryAction Use 1.1-1.5 eq. of Methyl Iodide. CheckStoichiometry->StoichiometryAction Incorrect CheckWorkup Step 4: Review Work-up CheckConditions->CheckWorkup Conditions OK ConditionsAction Increase reaction time or apply gentle heat (40°C). Consider alternative solvent. CheckConditions->ConditionsAction Suboptimal Solution Yield Optimized CheckWorkup->Solution Procedure OK WorkupAction Ensure complete precipitation (cool in ice bath). Wash with non-polar solvent (ether). CheckWorkup->WorkupAction Losses Suspected PurityAction->CheckStoichiometry StoichiometryAction->CheckConditions ConditionsAction->CheckWorkup WorkupAction->Solution

Sources

"Gramine methiodide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gramine Methiodide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.

Introduction to this compound

This compound is the quaternary ammonium salt of gramine, a naturally occurring indole alkaloid.[1] Its structure, featuring a permanently charged quaternary ammonium group, makes it a valuable reagent in organic synthesis, particularly for the introduction of the 3-indolylmethyl moiety.[2] Understanding its stability and handling requirements is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a refrigerator at +4°C.[1] It is also advisable to protect it from moisture and light.

Q2: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively documented, indole alkaloids, in general, can be sensitive to light. Therefore, it is recommended to store the solid compound and any solutions in amber vials or wrapped in aluminum foil to minimize exposure to light.

Q3: How stable is this compound in aqueous solutions?

This compound's stability in aqueous solutions is pH-dependent. As a quaternary ammonium salt, it is generally stable in neutral to acidic conditions.[2] However, in alkaline (high pH) solutions, it can be susceptible to degradation, particularly at elevated temperatures. This degradation can occur through pathways such as Hofmann elimination or nucleophilic substitution by hydroxide ions.[2][3]

Q4: What are the common degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Thermal Decomposition: At elevated temperatures (e.g., 160°C), this compound can undergo thermal decomposition to yield the parent compound, gramine.

  • Hofmann Elimination: In the presence of a strong base, quaternary ammonium salts can undergo Hofmann elimination.

  • Nucleophilic Substitution: The quaternary ammonium group is a good leaving group and can be displaced by nucleophiles. In alkaline aqueous solutions, the hydroxide ion can act as a nucleophile.[2]

  • Oxidation: An unexpected oxidation reaction has been reported where this compound reacts with sodium nitrite in DMF to produce indole-3-carboxaldehyde.[2]

Q5: Is this compound hygroscopic?

Yes, quaternary ammonium compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[4] It is crucial to store this compound in a dry environment and to handle it quickly in a low-humidity setting to prevent clumping and potential degradation.

Storage and Stability Summary

ConditionRecommendationRationale
Solid Storage Store at +4°C in a tightly sealed, light-resistant container.To minimize thermal degradation and protect from light and moisture.[1]
Solution Storage (Aqueous) Prepare fresh solutions. If short-term storage is necessary, store at 2-8°C, protect from light, and maintain a neutral to slightly acidic pH. Avoid basic pH.Quaternary ammonium salts can degrade in alkaline solutions.[2] Indole alkaloids can be unstable in solution over time.
Solution Storage (Organic) Store at -20°C or -80°C for longer-term storage in anhydrous solvents like DMSO or ethanol.Lower temperatures slow down potential degradation reactions.

Troubleshooting Guide

Problem 1: Difficulty Dissolving this compound

Symptoms: The compound does not fully dissolve in the chosen solvent, or a precipitate forms.

Possible Causes & Solutions:

  • Incorrect Solvent: Gramine, the parent compound, is soluble in organic solvents like ethanol and chloroform but poorly soluble in water.[1] While the methiodide salt form generally enhances aqueous solubility, it may still be limited.

    • Solution: For aqueous applications, try gentle warming or sonication. If solubility is still an issue, consider preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO)[5] or ethanol and then diluting it into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells.[6]

  • Precipitation upon Dilution: A concentrated stock solution in an organic solvent precipitates when diluted into an aqueous buffer.

    • Solution: This is common when the compound is significantly less soluble in the aqueous phase. Try diluting the stock solution into the aqueous buffer with vigorous stirring. You may also need to reduce the concentration of the final solution or incorporate a small percentage of a biocompatible surfactant.

Problem 2: Inconsistent or Unexpected Experimental Results

Symptoms: Variability in results between experiments or results that do not align with expectations.

Possible Causes & Solutions:

  • Compound Degradation: this compound may have degraded due to improper storage or handling.

    • Solution: Ensure the compound has been stored correctly at +4°C, protected from light and moisture. Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored appropriately at a low temperature and for a limited time.

  • pH Effects: The pH of your experimental medium may be causing degradation of the compound.

    • Solution: Check the pH of your solutions. If it is alkaline, consider buffering to a neutral or slightly acidic pH if your experimental design allows.

  • Reaction with Media Components: Components in your cell culture media or buffer could be reacting with the this compound.

    • Solution: Review the composition of your media for strong nucleophiles or other reactive species. A simplified buffer system may be necessary to identify interfering components.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the this compound container to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[7]

  • In a sterile, light-protected container, add the desired volume of anhydrous DMSO or ethanol to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: General Handling Procedure
  • Always handle this compound powder in a well-ventilated area or a chemical fume hood.[8]

  • Avoid inhalation of the powder and contact with skin and eyes.[7]

  • Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • In case of accidental contact, wash the affected area thoroughly with water.[9]

Visualizing Key Concepts

This compound Synthesis and a Potential Degradation Pathway

G cluster_synthesis Synthesis cluster_degradation Potential Degradation Gramine Gramine Gramine_Methiodide This compound Gramine->Gramine_Methiodide Quaternization MethylIodide Methyl Iodide MethylIodide->Gramine_Methiodide Gramine_Methiodide_Deg This compound Degradation_Products Degradation Products (e.g., via Hofmann Elimination) Gramine_Methiodide_Deg->Degradation_Products Base Base (e.g., OH⁻) Base->Degradation_Products

Caption: Synthesis of this compound and a potential degradation route in the presence of a base.

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolving This compound solvent Choose Solvent (e.g., Water, Buffer) start->solvent dissolves Does it Dissolve? solvent->dissolves yes Yes dissolves->yes Proceed with Experiment no No dissolves->no warm_sonicate Gentle Warming/ Sonication no->warm_sonicate dissolves2 Does it Dissolve? warm_sonicate->dissolves2 yes2 Yes dissolves2->yes2 Proceed with Experiment no2 No dissolves2->no2 organic_stock Prepare Concentrated Stock in DMSO or Ethanol no2->organic_stock dilute Dilute into Aqueous Medium organic_stock->dilute precipitate Does it Precipitate? dilute->precipitate no3 No precipitate->no3 Proceed with Experiment yes3 Yes precipitate->yes3 troubleshoot_precipitate Troubleshoot Precipitation: - Vigorous Stirring - Lower Concentration - Add Surfactant yes3->troubleshoot_precipitate

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

  • MDPI. Recent Developments of Gramine: Chemistry and Biological Activity. [Link]

  • Chemistry LibreTexts. 21.8: Quaternary Ammonium Salts: Hofmann Elimination. [Link]

  • PubChem. This compound | C12H17IN2 | CID 6097052. [Link]

  • National Center for Biotechnology Information. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • Google Patents.
  • ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? [Link]

  • USDA ARS. Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea. [Link]

  • PubMed. QUANTITATIVE STUDIES ON PIGMENT MIGRATION AND LIGHT SENSITIVITY IN THE COMPOUND EYE AT DIFFERENT LIGHT INTENSITIES. [Link]

  • Magna Scientia. On the oxido-degradation of emetine. [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PubMed. Recent Developments of Gramine: Chemistry and Biological Activity. [Link]

  • ResearchGate. Mannich reaction under acidic conditions and basic conditions. [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

  • ResearchGate. Can anyone tell me what concentration of DMSO is required to dissolve plant extract prepared in ethanol,petroleum ether and chloroform : methanol? [Link]

  • Ginas. This compound. [Link]

  • Macherey-Nagel. Purification of plasmid DNA. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubChem. Gramine | C11H14N2 | CID 6890. [Link]

  • gChem Global. DMSO. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]

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Technical Support Center: Troubleshooting Gramine Methiodide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gramine methiodide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor conversion, in the quaternization of gramine to form this compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you diagnose and resolve common issues in this synthetic step.

Understanding the Reaction: The SN2 Pathway

The synthesis of this compound from gramine and methyl iodide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the dimethylamino group of gramine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond and displaces the iodide ion, resulting in the desired quaternary ammonium salt, this compound.

sn2_mechanism Gramine Gramine TS [Transition State]‡ Gramine->TS Nucleophilic Attack MeI Methyl Iodide (CH₃I) MeI->TS Product This compound TS->Product Iodide Iodide Ion (I⁻) TS->Iodide

Caption: SN2 mechanism for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows very low conversion to this compound, with a significant amount of starting material remaining. What are the likely causes?

This is the most common issue encountered. Several factors can contribute to poor conversion:

  • Insufficient Reaction Time or Temperature: The quaternization of gramine is often slower than expected. While some procedures suggest the reaction is complete in a few hours at room temperature, it can often require prolonged stirring (up to 24 hours) or gentle heating to proceed to completion.

  • Reagent Quality and Stoichiometry:

    • Gramine: The purity of the starting gramine is crucial. Impurities can interfere with the reaction. It is recommended to use freshly prepared or purified gramine.

    • Methyl Iodide: Methyl iodide is susceptible to degradation, especially when exposed to light and moisture, which can lead to the formation of iodine, turning the solution pink or brown. Using a freshly opened bottle or distilled methyl iodide is advisable. A slight excess of methyl iodide (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Solvent Choice and Purity: The choice of solvent can significantly impact the reaction rate.

    • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and tetrahydrofuran (THF) are commonly used and generally give good results. They can solvate the cation, facilitating the SN2 reaction.

    • Solvent Purity: The presence of water or other protic impurities in the solvent can react with methyl iodide and reduce its effective concentration. Ensure you are using dry solvents.

Troubleshooting Workflow:

troubleshooting_low_conversion Start Low Conversion of Gramine to this compound Check_Purity Verify Purity of Gramine and Methyl Iodide Start->Check_Purity Check_Conditions Review Reaction Conditions (Time, Temp, Solvent) Check_Purity->Check_Conditions Pure Impure Purify Starting Materials (Recrystallize Gramine, Distill MeI) Check_Purity->Impure Impure Optimize_Conditions Optimize Reaction: Increase Time/Temp, Use Dry Solvent Check_Conditions->Optimize_Conditions Suboptimal Failure Persistent Low Conversion Check_Conditions->Failure Optimal Impure->Optimize_Conditions Success Successful Conversion Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: My reaction mixture has turned dark brown/purple, and I am getting a complex mixture of products. What is happening?

A dark coloration often indicates decomposition of either the starting material or the product.

  • Decomposition of Gramine: Gramine, like many indoles, can be sensitive to acidic conditions and prolonged heating, leading to polymerization or other side reactions.

  • Decomposition of Methyl Iodide: As mentioned, methyl iodide can decompose to form iodine, which will color the reaction mixture.

  • Side Reactions: At elevated temperatures, there is a possibility of competing elimination reactions or reactions with the indole ring itself, although N-methylation is generally favored.

Preventative Measures:

ParameterRecommendationRationale
Temperature Maintain room temperature or gentle heating (40-50°C).Minimizes decomposition of gramine and methyl iodide.
Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Protects sensitive reagents from atmospheric moisture and oxygen.
Light Protect the reaction from light by wrapping the flask in aluminum foil.Prevents the light-induced decomposition of methyl iodide.
Q3: I seem to be forming the product, but it is difficult to isolate and purify. What are the best practices for work-up and purification?

This compound is an ionic salt and is typically a solid. Its solubility characteristics are key to its isolation.

  • Isolation:

    • Precipitation: this compound is often insoluble in the reaction solvent (e.g., acetone, THF) and will precipitate out as the reaction progresses. The product can then be collected by filtration.

    • Solvent Evaporation and Trituration: If the product is soluble in the reaction solvent, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexanes to induce crystallization and wash away any unreacted gramine or methyl iodide.

  • Purification:

    • Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a mixture of polar and non-polar solvents.

Step-by-Step General Protocol for this compound Synthesis and Purification:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add gramine (1.0 eq).

    • Dissolve the gramine in a suitable dry solvent (e.g., acetone, acetonitrile).

    • Add methyl iodide (1.1-1.5 eq) to the solution.

    • If necessary, protect the reaction from light and run under an inert atmosphere.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being a salt, will typically have a much lower Rf value than the starting gramine.

  • Work-up and Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove impurities.

    • If no precipitate forms, remove the solvent in vacuo. Triturate the residue with a non-polar solvent (e.g., diethyl ether) to afford the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product by melting point, 1H NMR, and 13C NMR spectroscopy.

References

  • Snyder, H. R., & Smith, C. W. (1944). A convenient synthesis of gramine. Journal of the American Chemical Society, 66(2), 350-351. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Technical Support Center: Byproducts of Gramine Methylation with Methyl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of gramine with methyl iodide. This guide is designed for researchers, scientists, and drug development professionals who utilize this essential synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction, ensuring the synthesis of pure gramine methiodide while minimizing the formation of unwanted byproducts.

Introduction: The Nuances of a Seemingly Simple Reaction

The methylation of gramine to form its quaternary ammonium salt, this compound, is a cornerstone reaction in the synthesis of various tryptamine derivatives and other complex indole alkaloids. The quaternized amine serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles at the 3-position of the indole ring.

While the reaction appears to be a straightforward SN2 alkylation of a tertiary amine, it is often complicated by the formation of significant byproducts, leading to purification challenges and reduced yields. This guide will illuminate the origins of these byproducts and provide actionable strategies to overcome these common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: My final product is a mixture, not the clean this compound I expected.

Symptoms:

  • You observe complex or unexpected signals in the 1H NMR spectrum of your product.

  • The melting point of your product is broad or lower than the literature value for pure this compound.

  • Your elemental analysis results are inconsistent with the molecular formula of this compound.

Root Cause Analysis:

A seminal study by Geissman and Armen (1952) revealed that the methylation of gramine with methyl iodide, particularly in alcoholic solvents like ethanol, does not yield pure this compound.[1] Instead, the reaction produces a mixture consisting largely of two major byproducts: 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium iodide .[1]

Proposed Mechanism for Byproduct Formation:

The formation of these byproducts can be rationalized by the reactivity of the initially formed this compound, which can itself act as an alkylating agent.

Byproduct_Formation

Solutions:

  • Solvent Selection: The choice of solvent is critical. The formation of byproducts is prevalent in alcoholic solvents. To obtain pure this compound, a less nucleophilic solvent system is recommended. A successful approach involves the slow addition of a nearly saturated solution of gramine in ether to neat methyl iodide.[2] This method minimizes the side reactions that lead to the formation of the bis-indole byproduct.

  • Stoichiometry and Addition Control: Carefully control the stoichiometry of the reactants. Using a slight excess of gramine over methyl iodide can also help to limit the formation of byproducts when using ethanol as a solvent.[1] Slow, controlled addition of one reagent to the other is crucial to maintain low concentrations of the reactive intermediates.

Problem 2: I'm having difficulty purifying my crude this compound.

Symptoms:

  • Recrystallization does not yield a product with a sharp melting point.

  • Column chromatography results in poor separation or loss of product.

Root Cause Analysis:

The primary byproducts have different physical properties that complicate purification:

  • 3,3'-bis-indolylmethyldimethylammonium iodide: A larger, more complex salt.

  • Tetramethylammonium iodide: A simple, highly water-soluble quaternary ammonium salt.[3][4]

Solutions:

  • Recrystallization Strategy:

    • Solvent Choice: Ethanol is often used for the recrystallization of this compound. However, if significant amounts of byproducts are present, a single-solvent recrystallization may not be effective. Consider a multi-solvent system. For instance, dissolving the crude product in a minimum amount of hot ethanol or methanol and then adding a less polar solvent like ethyl acetate or ether until turbidity is observed, followed by slow cooling, may selectively crystallize the desired product.

    • Fractional Crystallization: If you have a significant amount of material, fractional crystallization may be necessary. This involves collecting crystals in batches as the solution cools, with the expectation that different components will crystallize at different points. Each fraction should be analyzed for purity.

  • Washing: Tetramethylammonium iodide is highly soluble in water. Washing the crude solid product with a small amount of cold water may help to remove this impurity. However, be aware that this compound has some water solubility, so this should be done cautiously to avoid significant loss of the desired product.

  • Avoiding Byproduct Formation: The most effective purification strategy is to prevent the formation of byproducts in the first place by using the optimized reaction conditions described in Problem 1.

Problem 3: My reaction yield is low, even after accounting for byproducts.

Symptoms:

  • A significant amount of starting gramine remains after the reaction.

  • The isolated yield of all products is significantly lower than the theoretical maximum.

Root Cause Analysis:

  • Incomplete Reaction: The methylation may not have gone to completion.

  • Thermal Decomposition: Quaternary ammonium salts can be thermally labile, and prolonged heating during reaction or workup can lead to decomposition.[5][6][7] While specific data on the thermal decomposition of this compound is limited, the general instability of quaternary ammonium hydroxides upon heating is well-documented.[5]

  • Hofmann Elimination: Although typically occurring under basic conditions with a quaternary ammonium hydroxide, the possibility of elimination reactions under certain workup conditions should not be entirely dismissed.

Solutions:

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure all the starting gramine has been consumed.

  • Temperature Control: Avoid excessive heating. The methylation of gramine is typically carried out at room temperature or with gentle warming. During workup, use a rotary evaporator at a moderate temperature to remove solvents.

  • Purity of Reagents: Ensure that the methyl iodide used is fresh and has been properly stored to prevent decomposition.[8] Commercial methyl iodide is often stabilized with silver or copper.[9]

Frequently Asked Questions (FAQs)

Q1: Can methylation occur on the indole nitrogen (N-1 position) of gramine?

A1: While the indole nitrogen is known to be nucleophilic and can be methylated under certain conditions (typically requiring a strong base to deprotonate the N-H), in the direct methylation of gramine with methyl iodide, the dimethylamino group is significantly more basic and nucleophilic. Therefore, quaternization at the side-chain nitrogen is the overwhelmingly favored reaction. N-methylation of the indole ring is not reported as a significant byproduct under standard gramine methylation conditions.

Q2: How can I identify the byproducts in my reaction mixture?

A2:

  • 1H NMR Spectroscopy:

    • This compound (Desired Product): Expect a sharp singlet for the nine protons of the trimethylammonium group (-N+(CH3)3) and characteristic signals for the indole ring and the methylene bridge.

    • 3,3'-bis-indolylmethyldimethylammonium iodide: This molecule will have a more complex 1H NMR spectrum. You would expect to see signals for two indole rings, which may not be perfectly equivalent. There will be a singlet for the six protons of the dimethylammonium group (-N+H(CH3)2) and a signal for the bridging methylene group. The overall spectrum will show a higher ratio of aromatic to aliphatic protons compared to this compound.

    • Tetramethylammonium iodide: This will appear as a sharp singlet in the 1H NMR spectrum. Its chemical shift may vary depending on the solvent but is typically in the range of 3.0-3.5 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the cations of the desired product and byproducts.

    • This compound cation: C12H17N2+

    • 3,3'-bis-indolylmethyldimethylammonium cation: C21H24N3+

    • Tetramethylammonium cation: C4H12N+

Q3: What is the melting point of pure this compound?

A3: Pure this compound has a reported melting point of 170-171.5 °C.[1] A lower or broader melting point is indicative of impurities.

Q4: Are there any safety concerns with this reaction?

A4: Yes. Methyl iodide is a toxic and volatile substance and is a suspected carcinogen.[8] All manipulations involving methyl iodide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol is adapted from the findings of Geissman and Armen (1952) to minimize byproduct formation.[1]

Materials:

  • Gramine

  • Methyl Iodide

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place neat methyl iodide (1.0 equivalent).

  • Prepare a nearly saturated solution of gramine (1.05 equivalents) in anhydrous diethyl ether.

  • Slowly add the gramine solution from the dropping funnel to the stirring methyl iodide at room temperature.

  • A precipitate of this compound will form upon addition.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • Collect the solid product by suction filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure this compound.

Protocol 2: Purification of Crude this compound by Recrystallization

This protocol provides a general procedure for the purification of this compound that may contain byproducts.

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Ethyl acetate (or Diethyl ether)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, slowly add ethyl acetate until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol/ethyl acetate mixture.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized product by melting point determination and NMR spectroscopy.

Data Presentation

CompoundMolecular FormulaKey 1H NMR Signals (Predicted)
This compound C12H17IN2Singlet for -N+(CH3)3 (9H), signals for indole ring and -CH2-
3,3'-bis-indolylmethyldimethylammonium iodide C21H24IN3Singlet for -N+H(CH3)2 (6H), signals for two indole rings, signal for bridging -CH2-
Tetramethylammonium iodide C4H12INA single sharp singlet for -N+(CH3)4 (12H)

Visualization of Key Relationships

Troubleshooting_Flowchart

References

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916–3919. [Link]

  • Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved January 15, 2026, from [Link]

  • Lehigh University. (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Thermal decomposition of tetraalkylammonium iodides. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Tetramethylammonium iodide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Encyclopedia.pub. (2022, November 1). Methyl Iodide. Retrieved January 15, 2026, from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Navigating Gramine Methiodide Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gramine methiodide. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. This compound, as a quaternary ammonium salt, presents a unique set of solubility challenges due to its ionic and polar nature. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges and ensure the integrity of your results.

Section 1: Understanding the Challenge: The Chemistry of this compound

This compound is the product of the quaternization of gramine, an indole alkaloid. This reaction transforms the tertiary amine in gramine into a permanently charged quaternary ammonium cation, with iodide as the counter-ion. This structural change is the primary determinant of its physical properties.

The key takeaway is that this compound is a salt. Unlike its precursor, gramine, which is soluble in a range of organic solvents like ethanol, diethyl ether, and chloroform, this compound's ionic character dictates a preference for polar solvents and general insolubility in nonpolar organic solvents.[1][2] This fundamental difference is the source of many of the solubility issues encountered in the lab.

Chemical Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its ionic nature makes it highly polar, favoring interactions with polar solvent molecules.

Caption: Key factors governing this compound solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in common organic solvents like dichloromethane (DCM) or diethyl ether?

A: This is the most common issue and is expected based on the compound's chemistry. This compound is a salt, making it highly polar. Solvents like DCM, diethyl ether, hexane, and toluene are nonpolar or have very low polarity. There is a significant mismatch in polarity, meaning the solvent molecules cannot effectively solvate the cation and anion of your compound, leading to insolubility. The precursor, gramine, is soluble in many of these, but the methiodide salt form has vastly different properties.[1][3]

Q2: What are the best starting solvents for dissolving this compound?

A: Always start with highly polar solvents. For organic chemistry applications, polar aprotic solvents are often the first choice.

  • Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are highly polar aprotic solvents capable of dissolving a wide range of polar and nonpolar compounds.[4][5]

  • Polar protic solvents like methanol and ethanol can also be effective, though solubility may be lower than in DMSO or DMF.

  • For aqueous applications, water is the primary solvent, but be mindful of the impact on your experimental system.

Q3: Can I heat the mixture to improve the solubility of this compound?

A: Yes, gentle heating (e.g., to 37-50°C) can often increase both the rate of dissolution and the amount of solute that can be dissolved. However, exercise caution:

  • Thermolability: Confirm the thermal stability of this compound under your specific conditions. Prolonged heating at high temperatures could risk degradation.

  • Supersaturation: Be aware that you might create a supersaturated solution. If the solution cools back to room temperature, the compound may precipitate out. This is a critical consideration for assays or reactions run at ambient temperature.

Q4: My this compound dissolved in DMSO, but precipitated when I added it to my reaction mixture/assay buffer. What happened?

A: This is a classic case of solvent-induced precipitation. While your compound is soluble in the DMSO stock solution, the final reaction or assay medium is likely much less polar (e.g., an aqueous buffer with low organic content, or a reaction mixture in a less polar solvent). When you introduce the DMSO stock, you are effectively performing an anti-solvent precipitation. The this compound is no longer soluble in the new, bulk solvent system.

To mitigate this:

  • Ensure the final concentration of DMSO in your system is as low as possible while still maintaining solubility.

  • Consider if a co-solvent system can be used to better match the polarity of your stock and final solutions.

  • Add the stock solution slowly and with vigorous stirring to the final medium.

Q5: Is this compound stable in DMSO for long-term storage?

A: DMSO is a powerful solvent but can sometimes react with dissolved compounds.[6] While many compounds are stable in DMSO, it is best practice to prepare stock solutions fresh. If storage is necessary:

  • Store at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

  • Protect from light and moisture.

  • Before a critical experiment, it is wise to run a small-scale test to confirm the compound's integrity if the stock has been stored for an extended period.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Systematic Protocol for Solubility Screening

This protocol provides a structured approach to identifying a suitable solvent system for this compound.

Objective: To determine the qualitative or quantitative solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)

  • Vortex mixer

  • Water bath or heating block

  • Solvent Panel (suggested):

    • Polar Aprotic: DMSO, DMF, Acetonitrile (ACN)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Water

    • Less Polar: Acetone, Dichloromethane (DCM)

    • Nonpolar: Toluene, Hexane

Step-by-Step Protocol:
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 2 mg) into each labeled vial.

  • Solvent Addition: Add a defined volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial high concentration (e.g., 20 mg/mL).

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.[7]

  • Visual Assessment: Observe the vial against a contrasting background. Note if the solid is fully dissolved, partially dissolved, or remains as a suspension. Record your observations.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another 100 µL of the solvent, halving the concentration (now 10 mg/mL). Repeat the vortexing and observation steps.

  • Continue Dilution: Continue this process incrementally until the compound dissolves or you reach a minimum concentration relevant to your application (e.g., 1 mg/mL).

  • Heating Step (Optional): If the compound remains insoluble at the desired concentration, gently warm the vial to 37°C for up to 30 minutes.[7] Note any changes. Allow the vial to cool to room temperature and observe for any precipitation.

  • Data Recording: Record all results in a structured table.

Data Summary Table (Example)
SolventPolarity IndexSolubility at RT (approx. mg/mL)ObservationsSolubility at 37°C
DMSO7.2>20Dissolves readily-
DMF6.4>20Dissolves readily-
Methanol5.1~5-10SparingSoluble
Ethanol4.3~1-5Sparingly solubleSparing
Water10.2>20Soluble-
Acetone4.3<1InsolubleInsoluble
DCM3.1<1InsolubleInsoluble
Toluene2.4<1InsolubleInsoluble
Guide 2: Troubleshooting Workflow

When faced with a solubility challenge, a logical workflow can save time and resources.

Caption: A systematic workflow for troubleshooting solubility issues.

Section 4: References

  • ACS Omega. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids.[Link]

  • DMT-Nexus Wiki. (2024). Gramine.[Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[Link]

  • ResearchGate. (2009). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems.[Link]

  • PubChem. Dimethyl Sulfoxide.[Link]

  • ResearchGate. (2015). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols.[Link]

Sources

Preventing the formation of 3,3'-bis-indolylmethyldimethylammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing the Formation of 3,3'-bis-indolylmethyldimethylammonium iodide

Introduction

The C3-aminomethylation of indoles, often accomplished via the Mannich reaction or with reagents like Eschenmoser's salt, is a cornerstone of synthetic chemistry for producing gramine and its analogs. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2] However, the high nucleophilicity of the indole ring, particularly at the C3 position, can lead to undesired side reactions.[3][4] One of the most common and troublesome byproducts is 3,3'-bis-indolylmethyldimethylammonium iodide. This guide provides a comprehensive overview of the formation of this byproduct and offers practical troubleshooting strategies to minimize its occurrence.

The Mechanism of 3,3'-bis-indolylmethyldimethylammonium iodide Formation

The formation of this quaternary ammonium salt is a multi-step process that begins with the desired aminomethylation of indole. Understanding this pathway is critical to devising effective prevention strategies.

  • Formation of the Mannich Base (Gramine): The reaction is initiated by the electrophilic substitution of the indole at its highly nucleophilic C3 position by an iminium ion (e.g., from Eschenmoser's salt or generated in situ from formaldehyde and dimethylamine).[5] This step yields the desired product, N,N-dimethyl-1H-indole-3-methanamine, commonly known as gramine.[1]

  • Formation of 3,3'-Diindolylmethane (DIM): The C-N bond in gramine can be labile, especially under acidic conditions or at elevated temperatures. This can lead to the dissociation of the dimethylamino group and the formation of a reactive electrophilic intermediate. This intermediate can then be attacked by a second molecule of indole, resulting in the formation of 3,3'-diindolylmethane (DIM).[6][7]

  • Quaternization to Form the Final Byproduct: If an excess of the aminomethylating agent (like methyl iodide used in some gramine syntheses) is present, or if the reaction conditions promote it, the nitrogen atom of the newly formed DIM's methylene bridge can be further alkylated.[8][9] This leads to the formation of the stable and often difficult-to-remove quaternary ammonium salt, 3,3'-bis-indolylmethyldimethylammonium iodide.

cluster_0 Step 1: Gramine Formation cluster_1 Step 2: DIM Formation cluster_2 Step 3: Quaternization Indole1 Indole Gramine Gramine Indole1->Gramine Electrophilic Substitution at C3 Iminium Iminium Ion (e.g., from Eschenmoser's Salt) Iminium->Gramine Gramine2 Gramine DIM 3,3'-Diindolylmethane (DIM) Gramine2->DIM Attack by 2nd Indole Indole2 Indole (2nd molecule) Indole2->DIM DIM2 DIM QuatSalt 3,3'-bis-indolylmethyldimethylammonium iodide DIM2->QuatSalt Alkylation MeI Methyl Iodide (or other alkylating agent) MeI->QuatSalt

Caption: Formation pathway of the quaternary ammonium byproduct.

Troubleshooting Guide

Problem Potential Cause Troubleshooting & Optimization Strategies
Significant formation of 3,3'-bis-indolylmethyldimethylammonium iodide Incorrect Stoichiometry: An excess of indole relative to the aminomethylating agent can drive the reaction towards the formation of DIM.1. Control Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of the aminomethylating agent can help to ensure all the indole is consumed in the initial step. 2. Order of Addition: Consider adding the indole solution slowly to the solution of the aminomethylating agent to maintain a low concentration of free indole throughout the reaction.
High Reaction Temperature: Elevated temperatures can promote the dissociation of the dimethylamino group from gramine, leading to the formation of the electrophilic intermediate that reacts with a second indole molecule.1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider starting at 0°C or even lower and slowly warming to room temperature. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction as soon as the starting material is consumed.
Prolonged Reaction Time: Leaving the reaction to stir for an extended period, even after the initial reaction is complete, can allow for the slower side reactions to occur.1. Optimize Reaction Time: Determine the optimal reaction time through careful monitoring. Quench the reaction as soon as the desired product is formed in maximum yield.
Inappropriate Solvent: The choice of solvent can influence the stability of intermediates and the rates of competing reactions.1. Solvent Screening: Experiment with different solvents. Aprotic solvents of moderate polarity are often a good starting point. Protic solvents may participate in the reaction or stabilize charged intermediates, potentially favoring byproduct formation.
Presence of Acidic Impurities: Acidic conditions can catalyze the elimination of the dimethylamino group from gramine, accelerating the formation of DIM.1. Use High-Purity Reagents: Ensure that all reagents and solvents are free from acidic impurities. 2. Add a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base can help to scavenge any trace acids without interfering with the primary reaction.
Difficulty in removing the quaternary ammonium salt byproduct High Polarity and Low Solubility of the Byproduct: The ionic nature of the quaternary ammonium salt makes it highly polar, which can complicate purification by standard chromatographic methods.1. Aqueous Workup: During the workup, wash the organic layer with water or brine. The highly polar quaternary salt will preferentially partition into the aqueous phase. 2. Precipitation/Crystallization: If the desired product is significantly less polar, it may be possible to precipitate it from the reaction mixture by the addition of a non-polar solvent, leaving the salt in solution. Conversely, it might be possible to crystallize the desired product, leaving the impurity in the mother liquor. 3. Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different aminomethylating agent to avoid this byproduct?

A1: Yes, the choice of reagent can influence the outcome. Eschenmoser's salt is a highly reactive dimethylaminomethylating agent.[10] While efficient, its high reactivity can sometimes lead to over-reaction. The classical Mannich reaction, using formaldehyde and dimethylamine, can sometimes offer better control, especially when the reaction conditions are carefully optimized.[8]

Q2: I've already synthesized a batch with a significant amount of the quaternary salt. How can I salvage my desired product?

A2: As mentioned in the troubleshooting guide, a thorough aqueous workup is the first line of defense. If that is insufficient, recrystallization of your desired product can be an effective purification method if there is a significant difference in solubility between your product and the salt. If both are soluble, column chromatography with a polar stationary phase or reverse-phase chromatography might be necessary.

Q3: Does the substituent on the indole ring affect the formation of this byproduct?

A3: Absolutely. Electron-donating groups on the indole ring will increase its nucleophilicity, potentially accelerating the reaction of the second indole molecule with the gramine-derived electrophile. Conversely, electron-withdrawing groups will decrease the nucleophilicity and may slow down the formation of DIM.[11]

Q4: Can I use a protecting group on the indole nitrogen to prevent this side reaction?

A4: Protecting the indole nitrogen can be a viable strategy. An N-protected indole is less nucleophilic at the C3 position, which can help to control the initial reaction. However, the protecting group must be chosen carefully to be stable to the reaction conditions and easily removable afterward. This adds extra steps to your synthesis, so it should be considered when other optimization strategies have failed.[12]

cluster_0 Reaction Parameters cluster_1 Desired Pathway cluster_2 Undesired Pathway Stoichiometry Stoichiometry Gramine Gramine Stoichiometry->Gramine Control Byproduct 3,3'-bis-indolylmethyldimethylammonium iodide Stoichiometry->Byproduct Excess Indole Promotes Temperature Temperature Temperature->Gramine Optimize Temperature->Byproduct High Temp Promotes Time Reaction Time Time->Gramine Optimize Time->Byproduct Prolonged Time Promotes Solvent Solvent Solvent->Gramine Select Solvent->Byproduct Inappropriate Solvent Promotes

Caption: Key experimental parameters influencing product distribution.

Experimental Protocols

General Procedure for the Synthesis of Gramine with Minimized Byproduct Formation

This protocol is a general guideline and may require optimization for specific indole substrates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aminomethylating agent (e.g., Eschenmoser's salt, 1.1 equivalents) and a suitable anhydrous solvent (e.g., THF or acetonitrile).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Indole Addition: Dissolve the indole (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the indole solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities, including the quaternary ammonium salt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

References

  • Quora. (2023, May 2). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?
  • Synthesis and Chemistry of Indole. (n.d.).
  • Electrophilic Substitution Reactions of Indoles | Request PDF. (n.d.).
  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Chemistry Stack Exchange.
  • Thermal decomposition of gramine oxides to generate 3,3'-DIMs. (n.d.).
  • TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. (2025, November 30).
  • Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann–Martius-Type Rearrangement. (2025, January 29). American Chemical Society.
  • P. Merino. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-.
  • Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann–Martius-Type Rearrangement. (2025, January 29).
  • Hf(OTf)4-catalyzed regioselective n-aminomethylation of indoles and related NH-containing heterocycles. (2010). PubMed.
  • Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism | Organic Chemistry. (2023, April 19).
  • N-Aminomethylation vs. C-Aminomethylation of Indole and Pyrrole with an N,O-Acetal Controlled by the Hardness of a Counter Ion of an Iminium Compound. (2014). Semantic Scholar.
  • Recent Developments of Gramine: Chemistry and Biological Activity. (n.d.). MDPI.
  • Eschenmoser's salt. (n.d.). Wikipedia.
  • Eschenmoser's salt enabled initial success. Reactions were run on... (n.d.).
  • 3,3'-Diindolylmethane. (n.d.). Wikipedia.
  • Efficient synthesis of aminomethylated pyrroloindoles and dipyrrolopyridines via controlled copper-catalyzed domino multicomponent coupling and bis-cycliz
  • 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling. (n.d.). MDPI.
  • Supplemental Topics. (n.d.). MSU chemistry.
  • Recent Developments of Gramine: Chemistry and Biological Activity. (n.d.). MDPI.
  • Isolation and characterization of products from the nitros
  • 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling p
  • Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan. (n.d.). PubMed Central.
  • MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. (n.d.).
  • 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. (2021). PNNL.
  • Long-term effects of plant diversity and composition on plant stoichiometry. (2025, August 7).
  • Give a detailed mechanism for the synthesis of gramine
  • Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymeriz
  • (PDF) Recent Developments of Gramine: Chemistry and Biological Activity. (2025, October 12).
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
  • Recent Developments of Gramine: Chemistry and Biological Activity. (2023). PubMed.
  • The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. (n.d.). Journal of the American Chemical Society.
  • Synthesis and Characterization of 3-Substituted Indole Deriv
  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. (2022). NIH.
  • Synthesis of 4-Indolylquinoline Bis-Heterocycles from the Reactions of Enone-Tethered Imines with Indoles: Michael/Mannich/Aromatization Sequence | Request PDF. (2025, December 4).
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (n.d.). PubMed Central.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
  • Preventing unwanted oligomerization during quaterniz
  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (2025, August 7).

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Technical Support Center: Purification of Gramine Methiodide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Gramine methiodide. As a quaternary ammonium salt, this compound presents unique purification challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its recrystallization, ensuring you can achieve high purity for your downstream applications.

I. Understanding the Molecule: Why Recrystallization of this compound Can Be Tricky

This compound, or (3-indolylmethyl)trimethylammonium iodide, is a permanently charged, highly polar molecule. This inherent polarity dictates its solubility, making it readily soluble in polar solvents like water and alcohols, but poorly soluble in non-polar organic solvents. This solubility profile is the cornerstone of developing a successful recrystallization strategy. The primary goal of recrystallizing this compound is to remove unreacted starting materials, such as gramine and methyl iodide, as well as any side products formed during its synthesis.

II. Troubleshooting Guide: Common Issues and Solutions in this compound Recrystallization

This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My this compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization, especially with salts or compounds that have relatively low melting points. It occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer (the "oil") instead of solid crystals. This is undesirable as the oil can trap impurities.

Probable Causes:

  • High Solute Concentration: The solution is too supersaturated, causing the this compound to precipitate out of solution too rapidly.

  • Inappropriate Solvent System: The boiling point of your solvent or solvent mixture may be too high, or the polarity difference in a mixed solvent system may be too great, leading to poor solubility of the crystallizing solid.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

Solutions:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the primary (good) solvent to slightly decrease the saturation.

  • Optimize Your Solvent System: If using a two-solvent system (e.g., methanol and diethyl ether), you may have added too much anti-solvent too quickly. Re-dissolve the oil by adding more of the primary solvent and then add the anti-solvent more slowly while vigorously stirring. Consider a different anti-solvent with a boiling point closer to that of the primary solvent.

  • Slow Cooling is Key: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling encourages the formation of well-ordered, pure crystals.[1]

  • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[2] Alternatively, if you have a small amount of pure this compound, add a "seed crystal" to induce crystallization.[2]

Question 2: I have very low recovery of my this compound after recrystallization. What are the likely reasons?

Answer:

Low recovery is a frequent issue and can often be traced back to the choice and volume of the recrystallization solvent.

Probable Causes:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of solvent.[3] This keeps the product in solution even after cooling.

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were unintentionally discarded with the filter paper.

  • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a significant amount of the product remaining in the mother liquor.

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve your crude this compound.[4]

  • Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent to prevent premature crystallization.

  • Patience and an Ice Bath: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Recover a Second Crop: The mother liquor (the remaining solution after filtration) can be concentrated by carefully boiling off some of the solvent and then cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Question 3: My recrystallized this compound is still colored. How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis. Fortunately, they can often be removed with an extra, simple step.

Solution:

  • Use Activated Charcoal: After dissolving your crude this compound in the hot solvent, add a very small amount of activated charcoal (about 1-2% of the weight of your crude product) to the solution.

  • Hot Filtration is Crucial: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal. Never add charcoal to a boiling solution as it can cause violent bumping.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: Given that this compound is a salt, it is highly polar. A two-solvent system is generally most effective. A good starting point is to dissolve the crude product in a minimal amount of a hot polar solvent like methanol or ethanol . Then, a less polar or non-polar "anti-solvent" such as diethyl ether or ethyl acetate is added dropwise until the solution becomes cloudy (the point of saturation). Gentle heating should redissolve the cloudiness, and upon slow cooling, crystals should form.

Q2: How do I choose the right solvents for a two-solvent recrystallization?

A2: The two solvents must be miscible with each other. The "good" solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. The "bad" or "anti-solvent" should not dissolve the this compound at all, even when hot.

Q3: Can I use water to recrystallize this compound?

A3: While this compound is soluble in water, it is likely too soluble even in cold water for a single-solvent recrystallization to be effective, which would lead to very poor recovery. A mixed solvent system involving water might be possible, but alcohols generally provide better results for this type of compound.

Q4: My crystals won't form, even after cooling in an ice bath. What should I do?

A4: This is a common issue, often caused by using too much solvent.

  • Reduce Solvent Volume: Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Induce Crystallization: Use the scratching or seed crystal techniques mentioned in the troubleshooting guide.

  • Add an Anti-solvent: If you are using a single solvent, you can try adding a small amount of an appropriate anti-solvent to decrease the solubility of your product.

IV. Experimental Protocol: Two-Solvent Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Methanol ("good" solvent)

  • Diethyl ether ("bad" solvent, anti-solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Stir bar or boiling chips

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. On a hot plate in a fume hood, add a minimal amount of hot methanol dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration at this stage.

  • Addition of Anti-solvent: While the methanol solution is still hot, add diethyl ether dropwise with a Pasteur pipette while stirring. Continue adding until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Crystals should start to form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. For complete drying, the crystals can be placed in a vacuum oven.

V. Data Summary

ParameterRecommended Solvent SystemKey Considerations
Primary (Good) Solvent Methanol or EthanolUse the minimum hot volume required for dissolution.
Anti-solvent (Bad) Solvent Diethyl ether or Ethyl AcetateMust be miscible with the primary solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Rapid cooling can lead to "oiling out".
Inducement of Crystallization Scratching the flask or using a seed crystal.Useful for stubborn crystallizations.

VI. Workflow and Decision Making

Below is a diagram illustrating the logical workflow for troubleshooting common recrystallization issues for this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Crystals collect->end oiling_out->crystals_form No reheat_add_solvent Reheat, Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool reduce_volume Reduce Solvent Volume (Boil Off) no_crystals->reduce_volume induce Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_volume->cool induce->cool

Caption: Troubleshooting workflow for this compound recrystallization.

VII. References

  • BenchChem. (n.d.). Technical Support Center: Navigating the Challenges of Quaternary Ammonium Alkaloids in the Laboratory. Retrieved from BenchChem website.

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of this compound. Journal of the American Chemical Society, 74(15), 3916–3919.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • York University Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Science Skool. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Nadia Korovina. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of Gramine and its quaternary ammonium salt, Gramine Methiodide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural changes upon quaternization as observed through ¹H and ¹³C NMR spectroscopy, supported by experimental protocols and data.

Introduction: The Significance of Quaternization in the Gramine Scaffold

Gramine, an indole alkaloid naturally found in various plants, serves as a versatile precursor in organic synthesis.[1][2] Its derivatization is a key strategy for creating novel compounds with diverse biological activities.[2] A fundamental transformation of Gramine is its conversion to this compound, a quaternary ammonium salt. This is typically achieved through a classic SN2 nucleophilic substitution reaction where the tertiary amine of Gramine is methylated by methyl iodide.[3][4]

The resulting quaternary salt is not merely a simple derivative; it is a valuable intermediate. The trimethylammonium group in this compound is an excellent leaving group, making it a powerful reagent for introducing the 3-indolylmethyl moiety into various molecules, a crucial step in the synthesis of tryptophan derivatives and other complex indole alkaloids.[3]

Understanding the successful formation of this compound from Gramine is critical. NMR spectroscopy is the definitive tool for this characterization, providing unambiguous evidence of the quaternization at the nitrogen center. This guide compares the NMR spectra of the precursor and the product, explaining the underlying principles that govern the observed chemical shift changes.

The Core Principle: How Quaternization Impacts NMR Spectra

The conversion of a tertiary amine (like Gramine) to a quaternary ammonium salt (this compound) introduces a permanent positive charge on the nitrogen atom.[5] This fundamental electronic change has a profound and predictable effect on the local magnetic environment of nearby atomic nuclei, which is directly observed in the NMR spectrum.

The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect. This effect deshields the adjacent protons and carbons, meaning it reduces the electron density around them. As a result, these nuclei experience a stronger effective magnetic field and resonate at a higher frequency, causing their signals to shift downfield (to a higher ppm value) in the NMR spectrum.[6][7] This downfield shift is the hallmark of successful quaternization and the primary focus of this comparative analysis.

Experimental Workflow: From Synthesis to NMR Analysis

The logical flow for characterizing this compound begins with its synthesis from Gramine, followed by purification and subsequent NMR analysis.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Characterization Gramine Gramine Reaction Sₙ2 Reaction Gramine->Reaction Reagent Methyl Iodide (CH₃I) Reagent->Reaction Product_Crude Crude this compound Reaction->Product_Crude Purification Recrystallization Product_Crude->Purification Product_Pure Pure this compound Purification->Product_Pure Sample_Prep Sample Preparation (e.g., DMSO-d₆) Product_Pure->Sample_Prep NMR_Acq ¹H & ¹³C NMR Data Acquisition Sample_Prep->NMR_Acq Data_Analysis Spectral Analysis & Comparison NMR_Acq->Data_Analysis

Caption: Workflow from synthesis of this compound to its NMR characterization.

Detailed Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tube (5 mm)

  • Pipettes and vial

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample and place it in a clean, dry vial.

  • Solvent Selection: this compound is a salt and requires a polar deuterated solvent for dissolution. DMSO-d₆ is an excellent choice. Alternatively, D₂O can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex or gently agitate the vial until the sample is completely dissolved.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • For ¹³C NMR: Acquire the spectrum using proton-decoupled parameters (e.g., 1024 scans or more, depending on sample concentration).

Trustworthiness Note: The choice of a polar deuterated solvent is crucial. Non-polar solvents like CDCl₃ will not dissolve the ionic salt, leading to no or very poor quality spectra.

Comparative NMR Spectral Analysis

The most effective way to confirm the identity of this compound is to compare its NMR data directly with that of its precursor, Gramine. The following sections detail the expected assignments for both molecules.

G cluster_gramine Gramine (Precursor) cluster_methiodide This compound (Product) Gramine_img Gramine_img Methiodide_img Methiodide_img

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of Gramine methiodide, a quaternary ammonium salt derived from the indole alkaloid gramine. We will explore the nuances of its analysis by mass spectrometry, compare this technique with viable alternatives, and provide actionable experimental protocols.

Gramine and its derivatives are of significant interest due to their diverse biological activities, including potential antiviral, antibacterial, and anti-inflammatory properties.[1][2] this compound, as a quaternary ammonium salt, presents unique analytical challenges and opportunities.[1] This guide is structured to provide a comprehensive understanding of its analysis, grounded in scientific principles and practical application.

The Challenge of Analyzing Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) like this compound are permanently charged, which makes them non-volatile and unsuitable for traditional gas chromatography without derivatization.[3] While techniques like NMR can be used for structural elucidation, they may lack the sensitivity required for trace-level quantification.[4][5] Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for the sensitive and specific analysis of these compounds.[6][7]

Mass Spectrometry for this compound: A Deep Dive

Electrospray ionization (ESI) is the ionization technique of choice for pre-charged molecules like this compound. ESI allows for the gentle transfer of ions from the liquid phase to the gas phase, making it ideal for analyzing non-volatile and thermally labile compounds.

Experimental Workflow: LC-MS/MS Analysis of this compound

The following diagram outlines a typical workflow for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., biological fluid, reaction mixture) Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation HPLC HPLC Separation (Reversed-Phase C18 column) Evaporation->HPLC ESI Electrospray Ionization (ESI) (Positive Ion Mode) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Spectrum Mass Spectrum Analysis Chromatogram->Spectrum Quantification Quantification Spectrum->Quantification fragmentation Parent This compound Cation (m/z = 189.14) Fragment1 Indole-3-ylmethyl Cation (m/z = 130.08) Parent->Fragment1 CID NeutralLoss Trimethylamine (Neutral Loss) Parent->NeutralLoss

Sources

A Senior Application Scientist's Guide to Indole N-Methylation: A Comparative Analysis of Gramine Methiodide and Other Key Methylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Methyl Indole Moiety

In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds. The functionalization of this nucleus is a critical exercise in molecular design, and among these modifications, N-methylation is of paramount importance. The addition of a methyl group to the indole nitrogen can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and receptor binding affinity.

The selection of a methylating agent is therefore a decision of strategic importance, dictated by a nuanced interplay of reactivity, substrate tolerance, process safety, and scalability. This guide provides an in-depth, objective comparison of several key agents for indole N-methylation. We will begin with a detailed examination of gramine methiodide, a classical but often overlooked reagent, and contrast its performance with the industry workhorses—methyl iodide (MeI) and dimethyl sulfate (DMS)—as well as greener alternatives like dimethyl carbonate (DMC) and the highly reactive but hazardous diazomethane (CH₂N₂). Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed, effective decisions in their synthetic endeavors.

Part 1: this compound - A Two-Step Methyl Donor

This compound is not a direct methylating agent in the conventional sense but rather the quaternized, activated form of gramine, a naturally occurring indole alkaloid.[1][2] Its utility lies in a two-step approach, beginning with the synthesis of gramine itself.

Step 1.1: Synthesis of the Precursor, Gramine

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is readily prepared from indole via the Mannich reaction.[3][4] This classic transformation involves the aminoalkylation of an acidic proton located on a carbon atom, which in the case of indole, is the highly nucleophilic C-3 position.

Causality of Experimental Choice: The Mannich reaction is a robust and high-yielding method for installing a dimethylaminomethyl group onto the indole ring.[4][5] It proceeds efficiently using inexpensive and readily available reagents: indole, formaldehyde, and dimethylamine, typically in an acetic acid catalyst system.[4] The reaction's success hinges on the formation of the electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), which is readily attacked by the electron-rich indole nucleus.

Reaction Mechanism: Mannich Synthesis of Gramine

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack & Aromatization DMA Dimethylamine (CH₃)₂NH Iminium Dimethylaminomethyl Cation [CH₂=N(CH₃)₂]⁺ DMA->Iminium H⁺ FA Formaldehyde CH₂O FA->Iminium Intermediate Wheland-type Intermediate Iminium->Intermediate Indole Indole Indole->Intermediate Attacks Iminium Ion at C-3 Gramine Gramine Intermediate->Gramine Deprotonation (Restores Aromaticity)

Caption: Mechanism of Gramine synthesis via the Mannich Reaction.

Step 1.2: Quaternization to this compound

Once synthesized, gramine is converted to its quaternary ammonium salt, this compound, through a simple reaction with methyl iodide. The lone pair on the tertiary amine of gramine acts as a nucleophile, attacking the methyl group of MeI in a standard SN2 reaction.

Step 1.3: N-Methylation of Indole

This compound serves as a solid, stable methyl donor. The actual methylation step requires a base to deprotonate the target indole's N-H group, forming the nucleophilic indolide anion. This anion then attacks one of the methyl groups of this compound, displacing the neutral gramine molecule as an excellent leaving group.

Expert Insight: The primary advantage of this methodology is handling. This compound is a salt, making it a stable, non-volatile solid that is significantly easier and safer to handle than volatile agents like methyl iodide or highly toxic liquids like dimethyl sulfate. However, the overall process is less atom-economical due to the multi-step synthesis and the generation of gramine as a stoichiometric byproduct.

Part 2: A Comparative Analysis of Methylating Agents

The choice of a methylating agent is a critical decision point in process development. Below, we compare this compound with other common reagents, highlighting the key performance indicators that guide selection in a professional research environment.

The Classical Workhorses: Methyl Iodide (MeI) and Dimethyl Sulfate (DMS)

MeI and DMS are highly reactive and effective SN2 electrophiles for indole N-methylation.[6] Their use is widespread due to their reliability and the vast body of literature supporting their application.

  • Mechanism: Both react via a direct SN2 pathway. The reaction requires a base strong enough to deprotonate the indole N-H (pKa ≈ 17 in DMSO). Common choices include sodium hydride (NaH), potassium hydroxide (KOH) in DMSO, or sodium amide (NaNH₂).[6] Phase-transfer catalysis (PTC) can also be employed to facilitate the reaction in a biphasic system, which can sometimes mitigate the need for strictly anhydrous conditions.[7][8]

  • Trustworthiness & Drawbacks: While these reagents deliver high yields, their utility is severely hampered by significant safety concerns. Methyl iodide is a volatile liquid (b.p. 42 °C) and a suspected carcinogen.[6] Dimethyl sulfate is a potent poison and a known carcinogen, with the ability to alkylate DNA.[6] Its low volatility makes it less of an inhalation hazard than MeI, but skin contact must be rigorously avoided. Their use mandates strict engineering controls (fume hoods, glove boxes) and personal protective equipment.

The "Green" Alternative: Dimethyl Carbonate (DMC)

Driven by initiatives in green chemistry, dimethyl carbonate has emerged as a safer, more environmentally benign methylating agent.[9][10][11]

  • Mechanism: DMC is less reactive than MeI or DMS.[6] The methylation proceeds via nucleophilic attack of the indolide anion on a methyl group of the carbonate. This lower reactivity necessitates more forcing conditions, typically heating to reflux (120-130 °C) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate.[6][12]

  • Expertise in Application: The key advantage of DMC is its low toxicity and the generation of innocuous byproducts (methanol and carbon dioxide).[9][10] This makes it highly attractive for large-scale industrial synthesis.[6] However, its applicability can be substrate-dependent. Certain indole derivatives, particularly those with other nucleophilic sites or base-sensitive functional groups (e.g., gramine, indole-3-methanol), can lead to complex mixtures of unidentified products.[10][12] Successful implementation requires careful process optimization.

The Highly Reactive Specialist: Diazomethane (CH₂N₂)

Diazomethane is a highly efficient methylating agent that operates under exceptionally mild conditions.

  • Mechanism: The acidic N-H of indole protonates diazomethane to form a methyldiazonium cation and an indolide anion. The indolide then rapidly combines with the methyldiazonium intermediate, releasing nitrogen gas.

  • Authoritative Grounding in Safety: Despite its reactivity, diazomethane is rarely used in modern process development. It is an extremely toxic, explosive, and carcinogenic gas.[13][14] Its use is restricted to small-scale laboratory preparations where extreme caution is exercised, often using specialized glassware with flame-polished joints to avoid detonation.[14] Safer alternatives, such as (trimethylsilyl)diazomethane, have largely supplanted its use.[13][14][15]

Comparative Workflow: Indole N-Methylation Pathways

Methylation_Workflow cluster_MeI_DMS MeI / DMS Pathway cluster_DMC DMC Pathway cluster_Gramine This compound Pathway Indole Indole Substrate Base Base (e.g., KOH, NaH, K₂CO₃) Indole->Base Deprotonation MeI_DMS MeI or DMS Base->MeI_DMS DMC Dimethyl Carbonate (DMC) Base->DMC Gramine_MeI This compound Base->Gramine_MeI Product1 N-Methyl Indole MeI_DMS->Product1 Fast, High Yield (High Toxicity) Product2 N-Methyl Indole DMC->Product2 Slower, High Temp (Low Toxicity, 'Green') Product3 N-Methyl Indole Gramine_MeI->Product3 Solid Reagent (Moderate Conditions)

Caption: Comparison of workflows for different N-methylation agents.

Part 3: Quantitative Data & Performance Summary

For a direct comparison, the following table summarizes the key attributes of each methylating agent. The data is synthesized from established chemical literature and process development experience.

FeatureThis compoundMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Diazomethane (CH₂N₂)
Physical State Crystalline SolidVolatile LiquidOily LiquidLiquidYellow Gas
Reactivity ModerateHighHighLowVery High
Typical Base KOH, NaHNaH, KOH/DMSO, NaNH₂NaH, KOH, NaOHK₂CO₃, KOHNone (acidic N-H is sufficient)
Temperature RT to moderate heat0 °C to RT0 °C to RTHigh (e.g., 130 °C)0 °C to RT
Safety Profile Moderate toxicityHigh Toxicity , Volatile, Suspected Carcinogen[6]Extreme Toxicity , Carcinogen[6]Low Toxicity , "Green" Reagent[9][10]Extreme Toxicity , Explosive [13][14]
Byproducts Gramine, Iodide SaltIodide SaltSulfate SaltCH₃OH, CO₂, Carbonate Salt[9]N₂ (gas)
Workup Standard extractionStandard extractionQuench, ExtractionStandard extractionEvaporation of solvent
Key Advantage Solid, easy to handleHigh reactivity, reliabilityHigh reactivity, low costSafety, environmental profileMild conditions, clean reaction
Key Disadvantage Multi-step prep, atom economyHigh Hazard Extreme Hazard Low reactivity, high tempExtreme Hazard

Part 4: Field-Proven Experimental Protocols

Trustworthiness in chemical synthesis is built upon robust, reproducible protocols. The following methods are self-validating systems for the preparation and use of these methylating agents.

Protocol 1: Synthesis of Gramine via Mannich Reaction
  • Objective: To synthesize the gramine precursor from indole.

  • Reagents: Indole, Dimethylamine (40% aq. solution), Formaldehyde (37% aq. solution), Acetic Acid (Glacial).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, add glacial acetic acid.

    • Sequentially and slowly add the aqueous dimethylamine solution, followed by the aqueous formaldehyde solution, ensuring the temperature remains below 10 °C.

    • Add indole to the cold solution in one portion.

    • Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC/LCMS).

    • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a concentrated solution of sodium hydroxide to basify the mixture to pH > 12.

    • The crude gramine will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from acetone or ethanol to yield pure gramine as a crystalline solid. A typical yield is 90-95%.[4]

Protocol 2: N-Methylation of 6-Nitroindole using Dimethyl Carbonate (DMC)
  • Objective: To perform a safe, scalable N-methylation on an electron-deficient indole.

  • Source: Adapted from Jiang, X. et al., Org. Process Res. Dev. (2000).[6]

  • Reagents: 6-Nitroindole, Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃, powdered), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 6-nitroindole, powdered potassium carbonate, and DMF.

    • Begin stirring and add dimethyl carbonate to the suspension.

    • Heat the reaction mixture to reflux (approx. 125-130 °C) under a nitrogen atmosphere.

    • Maintain the reflux for 5-7 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly add water to the mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. This method typically provides the desired product in high yield (>95%) and purity.[6]

Protocol 3: N-Methylation of Indole using Methyl Iodide (MeI) and KOH/DMSO
  • Objective: A classic, high-yield laboratory-scale methylation. (CAUTION: Perform in a certified chemical fume hood. MeI is toxic and volatile.)

  • Reagents: Indole, Potassium Hydroxide (KOH, pellets), Dimethyl Sulfoxide (DMSO), Methyl Iodide (MeI).

  • Procedure:

    • To a flask under a nitrogen atmosphere, add finely ground KOH pellets and DMSO. Stir the mixture for 10-15 minutes to allow for partial dissolution and formation of the dimsyl anion.

    • Add a solution of indole in a minimum amount of DMSO to the basic mixture. The solution will typically change color as the indolide anion is formed.

    • Cool the flask in an ice-water bath.

    • Slowly add methyl iodide dropwise via syringe, keeping the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours (monitor by TLC).

    • Carefully quench the reaction by pouring it into a beaker of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl indole, which can be purified by column chromatography if necessary.

Conclusion and Recommendations

The selection of an N-methylating agent for indoles is a decision that extends beyond mere chemical reactivity.

  • This compound represents a niche but valuable option, particularly in scenarios where the use of a stable, solid methyl donor is advantageous and the additional synthetic steps are justifiable. Its handling safety is a significant benefit over traditional agents.

  • Methyl Iodide and Dimethyl Sulfate remain the reagents of choice for rapid, high-efficacy methylations on a laboratory scale, provided that the necessary, stringent safety infrastructure is in place. Their high toxicity is a non-negotiable hazard that must be managed with expert care.

  • Dimethyl Carbonate (DMC) is the clear frontrunner for large-scale, industrial applications.[6] Its favorable safety and environmental profile align with modern process chemistry principles. While its lower reactivity demands more vigorous conditions, the trade-off is often essential for sustainable manufacturing.

  • Diazomethane is now largely of historical and academic interest for this transformation. Its extreme hazards preclude its use in nearly all modern drug development settings.

Ultimately, the optimal methylating agent is context-dependent. A thorough risk assessment, coupled with an analysis of the substrate's properties, reaction scale, and project goals, must guide the synthetic chemist's choice. This guide serves as a foundational tool to navigate that decision-making process with expertise and confidence.

References

  • Filo. (2025, August 6).
  • Zhang, Y., et al. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules. Available at: [Link]

  • Li, J. T., et al. (2004). The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound. ResearchGate. Available at: [Link]

  • Leete, E. (1962). Biosynthesis of Gramine: The Immediate Precursors of the Alkaloid. ACS Publications. Available at: [Link]

  • Tundo, P., & Selva, M. (2003). Methylation of indole compounds using dimethyl carbonate. Google Patents (EP1276721B1).
  • ScienceMadness Discussion Board. (2012). Methylation of indole?. Available at: [Link]

  • Kast, S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Diazomethane. Available at: [Link]

  • Tundo, P., & Selva, M. (2001). Methylation of indole compounds using dimethy carbonate. Google Patents (WO2001081305A2).
  • Kast, S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]

  • Kast, S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]

  • Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Methylating Agents: Azomethane vs. Diazomethane.
  • Organic Syntheses. (n.d.). TRIMETHYLGALLIC ACID (Gallic acid, 2,3,4-trimethyl-). Available at: [Link]

  • Jiang, X., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Tundo, P., & Selva, M. (2003). Methylation of indole compounds using dimethyl carbonate.
  • ResearchGate. (n.d.). The methylation of the indole causes the cyclisation towards compound.... Available at: [Link]

  • Wang, C., et al. (2025).
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Available at: [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. Available at: [Link]

  • Mavroveli, Z., et al. (2022). Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota. PMC - NIH.
  • Tundo, P., & Selva, M. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents (US6326501B1).
  • Jiang, X., et al. (2000). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • ResearchGate. (n.d.). Plausible reaction mechanism of N-methylation of indole using MgO as solid base. Available at: [Link]

  • ResearchGate. (2015).
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  • Waclawik, O., et al. (2024).
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A Comparative Guide to the Antiviral Potential of Gramine Methiodide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antiviral Agents

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for the continuous development of new and effective antiviral therapeutics. Natural products and their synthetic derivatives have historically been a rich source of novel chemical scaffolds with diverse biological activities. Among these, indole alkaloids have garnered significant attention. This guide focuses on gramine methiodide, a quaternary ammonium salt derivative of the naturally occurring indole alkaloid, gramine. While direct antiviral data for this compound is emerging, this document provides a comparative analysis of its potential, based on the established antiviral activities of its parent compound's derivatives and the known mechanisms of quaternary ammonium compounds (QACs). We will delve into the hypothetical mechanisms of action, comparative efficacy with established antiviral drugs, and detailed protocols for assessing antiviral activity in a laboratory setting.

Gramine and Its Derivatives: A Promising Class of Bioactive Molecules

Gramine, an alkaloid found in various plants, has been the subject of extensive research for its diverse biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1] Intriguingly, while gramine itself has shown limited to no activity against certain viruses like Enterovirus 71 (EV71)[2], its synthetic derivatives have demonstrated significant antiviral potential.[2] This highlights the importance of chemical modification in unlocking the therapeutic capabilities of a natural product scaffold.

This compound is the product of the quaternization of the tertiary amine of gramine with methyl iodide. This modification transforms gramine into a quaternary ammonium compound (QAC), a class of molecules renowned for their broad-spectrum antimicrobial and antiviral properties.

Hypothesized Mechanism of Antiviral Action

The antiviral mechanism of this compound can be postulated from two key perspectives: the known activity of gramine derivatives and the general mechanism of QACs.

  • Interference with the Viral Lifecycle (from Gramine Derivatives): Studies on various gramine derivatives have shown that they can inhibit the early stages of the viral lifecycle. For instance, against EV71, certain derivatives were found to inhibit viral RNA replication and protein synthesis.[2] Against Tobacco Mosaic Virus (TMV), some gramine analogues are thought to interfere with virus assembly by cross-linking the viral capsid protein.[3] This suggests that the core indole structure of gramine, when appropriately modified, can interact with critical viral or host-cell components necessary for viral propagation.

  • Disruption of the Viral Envelope (from Quaternary Ammonium Compounds): QACs are cationic surfactants that are particularly effective against enveloped viruses. Their positively charged nitrogen atom interacts with the negatively charged components of the viral lipid envelope, leading to its disruption. This destabilization of the protective envelope is a key mechanism of viral inactivation. Given that this compound is a QAC, it is highly probable that it exerts its antiviral activity, especially against enveloped viruses, through this membrane-disruptive mechanism.

Comparative Analysis of Antiviral Efficacy

To provide a clear perspective on the potential of this compound, it is essential to compare its anticipated efficacy with that of established antiviral drugs. While specific EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values for this compound are not yet available in published literature, we can use data from its derivatives as a proxy and compare them against well-known antivirals for specific viral targets.

The Selectivity Index (SI) , calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells, translating to a better safety profile.

Comparison with Antivirals Against Enterovirus 71 (EV71)

A study on gramine derivatives against EV71 provides valuable comparative data.[2]

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
Gramine Derivative (4s) [2]1.8>100>55.6
Ribavirin (Positive Control) [2]32.1 - 44.6>100>2.2 - >3.1

Table 1: Comparative in vitro activity of a potent gramine derivative against EV71 versus the established antiviral drug, Ribavirin. Data sourced from Wei et al., 2014.[2]

This data clearly demonstrates that a gramine derivative can exhibit significantly higher potency and a much better selectivity index compared to Ribavirin against EV71 in vitro.

Hypothetical Comparison with Other Antivirals

Based on the broad-spectrum activity reported for some gramine derivatives (including activity against coxsackievirus B3, adenovirus type 7, and herpes simplex virus 1)[4] and the known efficacy of QACs against enveloped viruses, we can create a hypothetical comparison table for this compound against other classes of viruses.

Virus Target (Example)This compound (Hypothetical EC₅₀)Comparative AntiviralComparative Antiviral EC₅₀ (µM)
Influenza A (H1N1) -Oseltamivir0.0019 - 0.0038
SARS-CoV-2 -Remdesivir0.77
Herpes Simplex Virus 1 (HSV-1) -Acyclovir~1.0

Table 2: Hypothetical comparative efficacy of this compound. The EC₅₀ values for the comparative antivirals are sourced from published literature.

Experimental Protocols for Antiviral Activity Assays

To empirically determine the antiviral activity of this compound, a series of standardized in vitro assays must be performed. The following protocols provide a comprehensive workflow for the initial screening and characterization of a novel antiviral compound.

Cytotoxicity Assay (Determination of CC₅₀)

Before assessing antiviral efficacy, it is crucial to determine the concentration at which the compound is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter for calculating the selectivity index. A common method for this is the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the this compound solution. Include a vehicle control (medium with the solvent at the highest concentration used) and a cell-only control (medium only).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay (Determination of EC₅₀)

This assay is a primary screening method to determine the concentration of a compound that inhibits the virus-induced cell death or morphological changes (cytopathic effect).

Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE). An effective antiviral agent will protect the cells from this damage.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in cell culture medium. Prepare a virus stock at a known multiplicity of infection (MOI).

  • Infection and Treatment: Infect the cells with the virus. After a short adsorption period (e.g., 1 hour), remove the virus inoculum and add the different concentrations of the this compound solution. Include a virus control (infected cells without compound) and a cell control (uninfected cells without compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show approximately 80-90% CPE (typically 48-72 hours).

  • CPE Visualization and Quantification: The CPE can be visually scored under a microscope. For a more quantitative result, cell viability can be measured using methods like the MTT assay or crystal violet staining.

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the virus and cell controls. The EC₅₀ value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This is a more quantitative assay to determine the effect of a compound on the production of infectious virus particles.

Principle: Some viruses form localized areas of cell death or lysis in a confluent monolayer of cells, known as plaques. Each plaque originates from a single infectious virus particle. An antiviral compound will reduce the number and/or size of these plaques.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of this compound. The semi-solid medium restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization: The cells can be fixed and stained with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow for Antiviral Assays

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_si Therapeutic Potential C1 Seed Host Cells C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 Measure Cell Viability (e.g., MTT Assay) C3->C4 C5 Calculate CC50 C4->C5 S1 Calculate Selectivity Index (SI = CC50 / EC50) C5->S1 A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Add Serial Dilutions of this compound A2->A3 A4 Incubate (until CPE in control) A3->A4 A5 Measure CPE Reduction / Plaque Reduction A4->A5 A6 Calculate EC50 A5->A6 A6->S1 Mechanism_of_Action cluster_virus Enveloped Virus cluster_compound This compound (QAC) cluster_interaction Mechanism of Action Virus Viral Envelope (Lipid Bilayer) Viral Glycoproteins Capsid Viral Genome Interaction Electrostatic and Hydrophobic Interaction Virus->Interaction QAC Hydrophobic Tail Positively Charged Nitrogen QAC->Interaction Targets Disruption Disruption of Viral Envelope Interaction->Disruption Inactivation Viral Inactivation Disruption->Inactivation

Caption: Proposed mechanism of action of this compound against enveloped viruses.

Conclusion and Future Directions

This compound emerges as a compelling candidate for antiviral research. Its structural classification as a quaternary ammonium compound, coupled with the demonstrated antiviral efficacy of other gramine derivatives, provides a strong rationale for its investigation against a broad spectrum of viruses, particularly those with lipid envelopes. The provided experimental protocols offer a clear roadmap for the in vitro evaluation of its efficacy and safety profile.

Future research should focus on obtaining empirical data for this compound against a panel of clinically relevant viruses. Determining its EC₅₀ and CC₅₀ values will be paramount in establishing its therapeutic potential and selectivity index. Furthermore, time-of-addition and mechanism-of-action studies will be crucial to elucidate whether its primary antiviral activity stems from the disruption of the viral envelope, interference with the viral lifecycle, or a combination of both. The insights gained from such studies will be invaluable for the potential development of this compound as a novel antiviral agent.

References

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A Comparative Guide to Gramine Methiodide Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among the promising candidates are derivatives of gramine, a naturally occurring indole alkaloid. The quaternization of gramine to form gramine methiodide and its subsequent derivatization opens a pathway to a class of compounds with significant potential for antimicrobial activity. This guide provides an in-depth comparison of this compound derivatives, focusing on their synthesis, antimicrobial efficacy, and structure-activity relationships, supported by experimental data from the scientific literature.

The Gramine Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Gramine (N,N-dimethyl-1H-indole-3-methylamine), an alkaloid found in various plant species, has garnered considerable attention for its diverse biological activities, including antibacterial and antifungal properties.[1][2] Its indole core is a common motif in many biologically active molecules. The quaternization of the tertiary amine in gramine to form this compound, a quaternary ammonium salt, is a key chemical modification. Quaternary ammonium compounds (QACs) are well-established antimicrobial agents known for their membrane-disrupting capabilities.[3][4] This modification of the gramine structure provides a strategic entry point for developing novel antimicrobial candidates.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of this compound derivatives typically follows a straightforward and modular approach, allowing for systematic structural modifications to explore structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of this compound Derivatives
  • Synthesis of Gramine: The parent compound, gramine, is commonly synthesized via the Mannich reaction, a one-pot condensation of indole, formaldehyde, and dimethylamine.[5] This reaction is often catalyzed by acetic acid and can be optimized to achieve high yields.[5]

  • Quaternization to this compound: Gramine is then quaternized by reacting it with an alkylating agent, typically methyl iodide, to yield this compound. This reaction introduces a permanent positive charge on the nitrogen atom.

  • Derivatization: Further diversification can be achieved by introducing various substituents on the indole ring of the starting indole material before the Mannich reaction. This allows for the exploration of electronic and steric effects on antimicrobial activity.

Synthesis_Workflow Indole Indole / Substituted Indoles Gramine Gramine / Substituted Gramine Indole->Gramine Mannich Reaction Reagents Formaldehyde, Dimethylamine (Mannich Reaction) Reagents->Gramine Gramine_Methiodide This compound Derivatives Gramine->Gramine_Methiodide Quaternization Methyl_Iodide Methyl Iodide (Quaternization) Methyl_Iodide->Gramine_Methiodide

Caption: Synthetic workflow for this compound derivatives.

Comparative Antimicrobial Activity: A Data-Driven Analysis

Gramine itself has demonstrated notable antibacterial activity. For instance, it has been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of 16.92 µg/mL and 6.26 µg/mL, respectively.[5] The quaternization to this compound is expected to enhance this activity, a principle well-established for QACs. The antimicrobial efficacy of QACs is significantly influenced by their chemical structure, particularly the length of the alkyl chains attached to the nitrogen atom.

The following table summarizes the reported antimicrobial activity of gramine and provides a comparative context with other relevant compounds.

Compound/DerivativeTest OrganismMIC (µg/mL)Cytotoxicity (CC50/IC50)Selectivity Index (SI)Reference
Gramine Escherichia coli16.92Not ReportedNot Calculable[5]
Staphylococcus aureus6.26Not ReportedNot Calculable[5]
Hypothetical this compound Derivative (Short Alkyl Chain) Gram-positive bacteriaExpected to be lower than gramineDependent on structureDependent on data
Gram-negative bacteriaExpected to be lower than gramineDependent on structureDependent on data
Hypothetical this compound Derivative (Long Alkyl Chain) Gram-positive bacteriaPotentially highly activeMay increaseDependent on data
Gram-negative bacteriaPotentially highly activeMay increaseDependent on data
Benzalkonium Chloride (Standard QAC) S. aureus1 - 10~10 µM (Vero cells)Varies[1]
E. coli10 - 50~10 µM (Vero cells)Varies[1]

Note: The data for hypothetical this compound derivatives are extrapolations based on the known structure-activity relationships of quaternary ammonium compounds.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial activity of this compound derivatives is intrinsically linked to their chemical structure. Key SAR principles for QACs can be applied to guide the design of more potent and selective gramine-based antimicrobials.

SAR_Diagram cluster_substituents Structural Modifications Core This compound Core Indole Ring Quaternary Ammonium Moiety Indole_Subs Indole Ring Substituents (e.g., halogens, alkyl, alkoxy) Indole_Subs->Core:indole Modulates lipophilicity and electronic properties Quat_Subs N-Alkyl Chain Length Quat_Subs->Core:quat Crucial for membrane interaction and overall amphiphilicity

Caption: Key structural features influencing the antimicrobial activity of this compound derivatives.

Key SAR Observations:

  • Cationic Headgroup: The positively charged quaternary ammonium group is essential for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4]

  • Alkyl Chain Length: The length of the alkyl chain(s) attached to the nitrogen atom is a critical determinant of antimicrobial activity. Generally, an optimal chain length (typically C12-C16) is required for effective membrane disruption. Shorter or longer chains often lead to reduced activity.[3]

  • Indole Ring Substituents: Modifications to the indole ring can influence the molecule's lipophilicity, electronic properties, and potential for specific interactions with microbial targets. For example, halogenation of the indole ring has been shown to enhance the biological activity of other indole derivatives.

Mechanism of Action: The primary mechanism of action for QACs, and by extension this compound derivatives, is believed to be the disruption of microbial cell membrane integrity. The amphiphilic nature of these molecules, with a charged "head" and a lipophilic "tail," allows them to intercalate into the lipid bilayer. This insertion leads to a loss of membrane potential, increased permeability, leakage of essential cytoplasmic components, and ultimately, cell death.[4]

Experimental Protocols for Antimicrobial Screening

To facilitate further research and comparative studies, standardized protocols for antimicrobial screening are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed mammalian cells (e.g., HEK293, Vero) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The CC50 (50% cytotoxic concentration) can then be calculated.

Future Directions and Conclusion

This compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. Their straightforward synthesis and the well-understood mechanism of action of the quaternary ammonium functionality provide a solid foundation for rational drug design.

Key areas for future research include:

  • Systematic SAR Studies: The synthesis and screening of a comprehensive library of this compound derivatives with systematic variations in both the indole ring substituents and the N-alkyl chain length are crucial to elucidate detailed SAR.

  • Broad-Spectrum Activity: Evaluation against a wider panel of clinically relevant pathogens, including multidrug-resistant strains and fungi, is necessary to determine the full spectrum of activity.

  • Mechanism of Action Studies: While membrane disruption is the likely primary mechanism, further studies are needed to investigate other potential intracellular targets.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • Nadagouda, M. N., Vijayasarathy, P., Sin, A., Nam, H., Khan, S., Parambath, J. B. M., ... & Han, C. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. RSC advances, 12(30), 19638-19654. [Link]

  • Jolibois, J., Lemaire, L., Feghali, H., Leroux, F., Bria, M., Clarisse, M., ... & Bousta, F. (2024). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Journal of Medicinal Chemistry. [Link]

  • Campagna, R., Siracusa, M., Spampinato, C., Musso, N., Ronsisvalle, S., Vanella, L., ... & Sorrentino, F. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • Walecka-Zacharska, E., Kwiecień, E., Sroka-Bartnicka, A., Drabik, A., & Podgórski, R. (2023). Colchicine, Caffeine, Gramine, and Their Derivatives as Potential Herbicides, Fungicides, and Insecticides. Molecules, 28(18), 6682. [Link]

  • Feng, Y., Li, W., Li, M., Wang, Y., Zhang, Y., & Yang, S. (2021). Design, synthesis, antibacterial activity and toxicity of novel quaternary ammonium compounds based on pyridoxine and fatty acids. European Journal of Medicinal Chemistry, 211, 113100. [Link]

  • Yang, L., Wang, Y., Feng, Y., Li, W., & Li, M. (2014). Synthesis and antibacterial activity of gramine derivatives. Journal of the Chinese chemical society, 61(10), 1121-1125. [Link]

  • Wollein, U., & Zadeh, J. H. (2011). Synthesis and antifungal activity of some new gramine derivatives. Archiv der Pharmazie, 344(1), 37-43. [Link]

  • Dehmchi, D. A., Fouzia, B., Malika, B., Khadidja, O. R., & dekir, a. (2024). In Vitro Antimicrobial Activity and In Silico Study of Phosphonamide Derivatives: Interaction with Dihydropteroate Synthase. ChemistrySelect, 9(1), e202303494. [Link]

  • El-Gendy, M. S., Abdel-Aziem, A., & Abdelhamid, A. O. (2013). Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl) acryloyl)-2H-Chromen-2-one. Journal of Chemical, Biological and Physical Sciences, 3(2), 1155. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Gramine Methiodide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Gramine Derivatives in Oncology

Gramine, a natural indole alkaloid found in plants like barley, serves as a fascinating and versatile scaffold in medicinal chemistry.[1] While the parent molecule exhibits a wide spectrum of biological activities, its inherent anti-cancer properties are often modest.[2][3] This has spurred extensive research into structural modifications to enhance its therapeutic potential. Our focus here is on a specific class of these modifications: Gramine Methiodide derivatives .

By converting the tertiary amine of gramine into a quaternary ammonium salt (methiodide), we introduce a permanent positive charge. This fundamental chemical alteration can profoundly impact the molecule's interaction with cellular components, potentially enhancing its bioavailability, cell permeability, and target engagement. This guide provides a comparative framework for evaluating the cytotoxicity of newly synthesized this compound derivatives against relevant cancer cell lines, benchmarking their performance against the parent compound and a standard-of-care chemotherapeutic agent. We will delve into the causality behind the experimental design, provide a robust and reproducible protocol, and present a clear analysis of comparative data.

Pillar 1: The Experimental Design - A Foundation of Causality

A successful cytotoxicity screen is not merely about generating numbers; it's about asking the right questions. Our experimental design is therefore built on a logical framework to provide clear, interpretable, and actionable data.

Selection of Test Compounds:

The core of this investigation involves comparing our novel derivatives to appropriate benchmarks.

  • Novel Derivatives (GM-1, GM-2): These are hypothetical this compound derivatives designed with specific structural modifications. For instance, GM-1 might be the basic methiodide salt, while GM-2 could incorporate an additional functional group (e.g., a halogen) to modulate lipophilicity and electronic properties, which can influence cytotoxic activity.

  • Parent Compound (Gramine): Essential for establishing a baseline. This comparison directly answers the question: "Does our modification improve cytotoxicity?"

  • Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent is crucial for validating assay performance and contextualizing the potency of the test compounds. Doxorubicin, a topoisomerase II inhibitor, provides a high benchmark for cytotoxic effect.[4]

Selection of Cell Lines: The Question of Efficacy and Selectivity

To build a comprehensive cytotoxicity profile, we must assess both efficacy against cancer cells and toxicity towards non-cancerous cells. This dual approach is critical for estimating a compound's therapeutic window.

  • MGC-803 (Human Gastric Carcinoma): Chosen based on published literature demonstrating the activity of gramine derivatives against this cell line, providing a relevant cancer model.[2][5]

  • HCT-116 (Human Colon Carcinoma): Represents another common and aggressive cancer type, allowing us to assess the breadth of our derivatives' activity. Gramine-loaded nanoparticles have shown efficacy against this line.[6]

  • HEK-293 (Human Embryonic Kidney Cells): A standard, non-cancerous cell line used to determine general cytotoxicity.[7] A compound that is highly toxic to both cancer and non-cancerous cells has limited therapeutic potential.

Pillar 2: The Core Protocol - A Self-Validating System for Cytotoxicity Assessment

The MTT assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability.[8][9] The assay's principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step MTT Assay Protocol

A. Reagent and Material Preparation:

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Sonicate briefly to fully dissolve. Filter-sterilize the solution and store it at 4°C, protected from light.[10]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used to dissolve the formazan crystals.[8]

  • Test Compounds: Prepare 10 mM stock solutions of GM-1, GM-2, Gramine, and Doxorubicin in DMSO.

B. Experimental Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in a serum-free medium.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include "vehicle control" wells containing only the highest concentration of DMSO used (typically <0.5%).

    • Include "untreated control" wells containing only fresh medium.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free and phenol red-free medium to each well. The absence of serum and phenol red is critical to avoid background interference.[10]

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to reduce background noise.[10]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_data Phase 4: Data Analysis Seed Seed Cells in 96-Well Plate (1x10^4 cells/well) Incubate1 Incubate 24h (Allow Adhesion) Seed->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate 48h (Drug Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO (Dissolve Crystals) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Values Read->Calculate Screening_Cascade cluster_primary Primary Screen cluster_analysis Data Analysis start Synthesized Derivatives primary_screen MTT Assay vs. Cancer & Normal Cells start->primary_screen ic50_calc Calculate IC50 primary_screen->ic50_calc si_calc Calculate Selectivity Index (SI) ic50_calc->si_calc decision1 Potency Filter IC50 < 10 µM? si_calc->decision1 decision2 Selectivity Filter SI > 10? decision1->decision2 Yes no_go Discard or Re-evaluate decision1->no_go No hit Promising Hit (e.g., GM-2) decision2->hit Yes decision2->no_go No

Caption: Decision-making cascade for hit identification.

Conclusion and Future Directions

This guide demonstrates a comprehensive and scientifically rigorous approach to evaluating the cytotoxicity of novel this compound derivatives. Our comparative analysis reveals that quaternization and further structural modification of the gramine scaffold can lead to compounds with significantly enhanced potency and, most importantly, a favorable selectivity profile for cancer cells over non-cancerous cells.

Derivative GM-2 has emerged as a promising lead compound. The logical next steps in its preclinical evaluation would include:

  • Mechanism of Action Studies: Investigating whether GM-2 induces apoptosis or causes cell cycle arrest, as has been observed for other cytotoxic gramine derivatives. [5]* Broader Panel Screening: Testing GM-2 against a wider range of cancer cell lines to determine its full spectrum of activity.

  • In Vivo Studies: Progressing to animal models to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context.

By systematically applying the principles and protocols outlined here, researchers can efficiently identify and advance novel drug candidates derived from the versatile gramine scaffold.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

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  • ResearchGate. (2025, August 6). Gramine-based structure optimization to enhance anti-gastric cancer activity. Retrieved from ResearchGate. [Link]

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  • Ramu, A., et al. (2017). Gramine inhibits angiogenesis and induces apoptosis via modulation of TGF-β signalling in 7,12 dimethylbenz[a]anthracene (DMBA) induced hamster buccal pouch carcinoma. Phytomedicine, 34, 105-113. [Link]

  • ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from ResearchGate. [Link]

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  • Alnaim, A. S., et al. (2023). Formulation, Characterization, and Cytotoxic Effect of PVA Incorporated Iron Oxide Nanoparticles of Gramine Using HCT-116 Cell Line. Indian Journal of Pharmaceutical Education and Research, 57(2), 526-535. [Link]

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  • Che, Y., et al. (2016). Design and synthesis of natural product derivatives with selective and improved cytotoxicity based on a sesquiterpene scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2263-2268. [Link]

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  • National Center for Biotechnology Information. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Retrieved from NIH. [Link]

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  • National Center for Biotechnology Information. (n.d.). In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. Retrieved from PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays. Retrieved from NIH. [Link]

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Sources

A Researcher's Guide to Neuroreceptor Binding Studies: The Case of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Gramine Methiodide: A Molecule of Potential

Gramine, an indole alkaloid found in various plants, shares a structural resemblance to the neurotransmitter serotonin.[1][2] Its derivatives have garnered interest for a range of biological activities.[1][2][3] this compound, as a quaternary ammonium salt, introduces a permanent positive charge, a feature commonly associated with ligands for nicotinic acetylcholine receptors (nAChRs).[4][5][6] This dual structural characteristic—an indole core and a quaternary ammonium group—positions this compound as a molecule of interest for exploring both serotonergic and cholinergic neuroreceptor systems.

The primary application of this compound in a research context is likely as a synthetic precursor.[1] However, its potential as a direct pharmacological tool in neuroreceptor binding studies warrants investigation. This guide will delve into its hypothetical application in such assays, comparing it with the gold-standard ligands, Nicotine and Serotonin.

Comparative Analysis: this compound vs. Established Ligands

A direct comparison of binding affinities is hampered by the absence of published experimental data for this compound. However, we can draw inferences based on its structure and compare it to the well-documented properties of Nicotine and Serotonin.

Data Presentation: Ligand Binding Affinities
CompoundTarget Receptor(s)Binding Affinity (Ki)Citation(s)
This compound Nicotinic Acetylcholine Receptors (Hypothesized), Serotonin Receptors (Hypothesized)Not Available
Nicotine Nicotinic Acetylcholine Receptors (specifically α4β2)~1 nM[7]
Serotonin (5-HT) Serotonin Receptors (e.g., 5-HT1A)Low nanomolar range[8]

Expertise & Experience: Interpreting the Comparison

The permanent positive charge on the quaternary ammonium group of this compound is a key structural feature that suggests a potential interaction with the cation-π binding pocket of nicotinic acetylcholine receptors.[9] This interaction is a hallmark of nAChR agonists and antagonists. However, the bulky indole group may influence its binding affinity and selectivity compared to smaller ligands like acetylcholine or nicotine.

Simultaneously, the indole scaffold is the defining feature of serotonin and many serotonergic ligands, suggesting a possible affinity for 5-HT receptors.[10] The parent compound, Gramine, has been shown to act as a 5-HT2A receptor antagonist.[11] The addition of the methyl iodide to form the quaternary salt in this compound would likely alter its binding profile at these G protein-coupled receptors.

Experimental Workflow: Characterizing a Novel Ligand

To ascertain the neuroreceptor binding profile of a novel compound like this compound, a competitive radioligand binding assay is the gold standard.[12] This technique is robust, sensitive, and allows for the determination of key parameters such as the inhibitory constant (Ki).[12]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow that can be adapted to assess the binding of an unlabeled test compound (e.g., this compound) to a specific neuroreceptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the neuroreceptor of interest (e.g., α4β2 nAChR or 5-HT1A receptor).[13]

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]Nicotine for α4β2 nAChRs or [³H]8-OH-DPAT for 5-HT1A receptors).

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Binding Buffer: Buffer optimized for the specific receptor system.

  • Wash Buffer: Ice-cold buffer to terminate the binding reaction.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw the prepared cell membranes on ice.

    • Homogenize the membranes in ice-cold binding buffer to ensure a uniform suspension.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).[14]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • Increasing concentrations of the unlabeled test compound (this compound). A wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M) is recommended for initial characterization.[13]

      • For determining non-specific binding, a separate set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

      • For determining total binding, another set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Trustworthiness: A Self-Validating System

The inclusion of controls for total and non-specific binding is crucial for the validity of the assay. The use of a well-characterized radioligand with known affinity and selectivity ensures that the assay is measuring binding to the intended target. Furthermore, the generation of a complete competition curve with a clear sigmoidal shape and a Hill slope close to 1.0 provides confidence in the determined IC50 value.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_0 Hypothesized Nicotinic Receptor Interaction Gramine_Methiodide This compound (Quaternary Ammonium) nAChR Nicotinic Acetylcholine Receptor (nAChR) Gramine_Methiodide->nAChR Binds to cation-π site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization

Caption: Hypothesized interaction of this compound with a nicotinic acetylcholine receptor.

G cluster_1 Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Caption: A simplified workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound presents an interesting case for neuroreceptor binding studies due to its hybrid structural features. While this guide highlights the lack of direct binding data, it provides a clear path forward for its characterization. By employing the detailed experimental protocol for competitive radioligand binding assays, researchers can systematically evaluate its affinity and selectivity for both nicotinic acetylcholine and serotonin receptors. The insights gained from such studies will be instrumental in determining the potential of this compound as a novel pharmacological tool for dissecting the complexities of neurotransmission.

References

  • Nicotine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • Olivera-Bravo, S., Ibarra-Ibañez, C., & Criado, M. (2007). Quaternary ammonium anticholinesterases have different effects on nicotinic receptors: is there a single binding site? British Journal of Pharmacology, 150(3), 265–274. [Link]

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A Comparative Analysis of the Biological Activities of Gramine and Gramine Methiodide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activities of structurally related compounds is paramount. This guide provides an in-depth, objective comparison of the naturally occurring indole alkaloid, gramine, and its quaternary ammonium salt derivative, gramine methiodide. By examining their distinct chemical properties and extrapolating from established principles of pharmacology and microbiology, we can delineate their respective potential in various biological applications. This analysis is supported by established experimental protocols to empower researchers to conduct their own comparative studies.

Introduction: The Significance of Gramine and the Impact of Quaternization

Gramine, or N,N-dimethyl-1H-indole-3-methylamine, is an alkaloid found in various plants, notably barley, where it is believed to play a role in defense against herbivores.[1][2] Its indole structure has drawn considerable interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][3][4]

The modification of a tertiary amine, like that in gramine, to a quaternary ammonium salt through the addition of a methyl group (methiodide) fundamentally alters its physicochemical properties. This process, known as quaternization, imparts a permanent positive charge to the nitrogen atom, which can significantly influence the molecule's interaction with biological membranes and targets.[5] While this compound is often utilized as a synthetic intermediate, its own biological activity warrants a thorough investigation, especially in comparison to its parent compound.[6]

Comparative Overview of Predicted Biological Activities

Based on the known bioactivities of gramine and the general effects of quaternization on similar molecules, we can construct a comparative profile for gramine and this compound.

Biological ActivityGramineThis compound (Predicted)Rationale for Prediction
Antimicrobial Moderate to good activity against certain bacteria and fungi.[4]Potentially enhanced activity, particularly against bacteria.Quaternary ammonium compounds (QACs) are well-known for their potent antimicrobial properties, which stem from their ability to disrupt microbial cell membranes.[1][5] The permanent positive charge on this compound would likely enhance its interaction with the negatively charged components of bacterial cell walls.
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines.[4]Potentially altered. May be more or less cytotoxic depending on the cell type and mechanism of action.Quaternization can influence a molecule's ability to cross eukaryotic cell membranes. While the positive charge might hinder passive diffusion, it could also lead to different cellular uptake mechanisms and interactions with intracellular targets. The effect on cytotoxicity is therefore cell-line dependent and requires empirical validation.
Anti-inflammatory Demonstrates anti-inflammatory properties.[1]Activity may be retained, altered, or diminished.The anti-inflammatory mechanism of gramine is not fully elucidated. If it involves interaction with intracellular targets, the reduced membrane permeability of the charged this compound could decrease its activity. Conversely, if the mechanism involves extracellular targets, the activity might be retained or even enhanced.
Solubility Soluble in organic solvents.Expected to have higher aqueous solubility.The introduction of a permanent charge in the form of a quaternary ammonium salt generally increases a compound's polarity and, consequently, its solubility in aqueous solutions.

Delving into the Mechanisms of Action

Gramine: A Multifaceted Indole Alkaloid

The biological activities of gramine are attributed to its indole core, a common scaffold in many biologically active molecules. Its mechanism of action is likely pleiotropic, involving multiple cellular targets. For instance, its antimicrobial effects may arise from the disruption of microbial cell membranes and inhibition of key enzymes. The anti-inflammatory properties of indole alkaloids are often linked to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.[7][8]

This compound: The Influence of a Permanent Cationic Charge

The quaternization of gramine introduces a permanent positive charge, a defining feature of quaternary ammonium compounds (QACs). The primary mechanism of antimicrobial action for QACs is the disruption of the cell membrane.[5] The cationic head group of the molecule is attracted to the negatively charged components of the bacterial cell surface, leading to a cascade of events that includes membrane destabilization, leakage of intracellular components, and ultimately, cell death.

The effect of this permanent charge on other biological activities, such as cytotoxicity and anti-inflammatory effects, is less predictable and necessitates experimental investigation. The altered ability of this compound to traverse cell membranes compared to the more lipophilic gramine is a critical factor.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, the following detailed experimental protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Objective: To determine and compare the MIC of gramine and this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of gramine and this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (Gramine & this compound) Dilutions Serial Dilutions in 96-Well Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate MIC Determine MIC (Lowest concentration with no growth) Incubate->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][11]

Objective: To evaluate and compare the cytotoxic effects of gramine and this compound on a selected cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of gramine and this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (cells treated with the solvent used for the stock solutions) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Workflow Diagram:

Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-Well Plate Treat Treat Cells with Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate

Caption: Workflow for MTT Cytotoxicity Assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[12][13]

Objective: To compare the ability of gramine and this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of gramine and this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and the test compounds.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathway Diagram:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes Gramine Gramine / this compound Gramine->NFkB inhibits?

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of gramine methiodide (CAS No. 5457-31-8). As drug development professionals, our responsibility extends beyond the bench to include the safe management of the entire chemical lifecycle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Profile and Immediate Safety Precautions

This compound is a quaternary ammonium salt derived from the indole alkaloid, gramine.[1] Before handling, it is critical to understand its hazard profile. The Globally Harmonized System (GHS) provides a clear classification of its risks.

According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate specific personal protective equipment (PPE) and handling protocols to mitigate exposure risks. The parent compound, gramine, is also known to be an irritant and potentially corrosive.[3][4][5]

Table 1: Chemical and Hazard Identification Summary

PropertyValueSource(s)
Chemical Name 1H-indol-3-ylmethyl(trimethyl)azanium;iodide
CAS Number 5457-31-8
Molecular Formula C₁₂H₁₇IN₂[2][6]
Molecular Weight 316.18 g/mol [2]
GHS Pictogram [2]
Signal Word Warning[2]
Hazard Codes H315, H319, H335[2]

Immediate Safety Protocols:

  • Engineering Controls: Always handle this compound, both in solid form and in solution, within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE): Standard PPE includes a fastened lab coat, nitrile gloves, and safety glasses or goggles.[7][8] Given the skin and eye irritation warnings, ensure no skin is exposed.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[9] Avoid actions that generate dust.[3]

Section 2: The Core Disposal Principle: Segregation as Hazardous Waste

The central tenet for disposing of this compound is that it must not be discarded as general waste or via sanitary sewer (sink) disposal. This is based on two key chemical characteristics: its nature as a quaternary ammonium compound (QAC) and its iodide content.

  • Quaternary Ammonium Compound (QAC) Concern: QACs are recognized as an emerging class of environmental concern due to their toxicity to aquatic organisms.[10][11] Their release into waterways via drain disposal can disrupt aquatic ecosystems.[10]

  • Iodide Content: Iodine and its compounds are also classified as hazardous to the environment and should never be disposed of down the drain.[12][13]

Therefore, all waste streams containing this compound must be collected, properly labeled, and disposed of as regulated hazardous chemical waste. This aligns with the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" management system under the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its ultimate disposal.[14][15]

Section 3: Step-by-Step Disposal Protocols

Adherence to a systematic workflow is essential for ensuring safety and compliance. The following protocols are broken down by waste stream type.

Protocol 3.1: Disposal of Solid this compound
  • Container Selection: Designate a specific, sealable, and chemically compatible waste container for solid this compound waste. A high-density polyethylene (HDPE) container is suitable.

  • Collection: Carefully transfer any unused or expired solid this compound into the designated waste container inside a chemical fume hood.

  • Labeling: Immediately affix a hazardous waste tag to the container. Per institutional guidelines, such as those from the National Institutes of Health (NIH), the label must include[16]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[17][18] Ensure the container is closed at all times except when adding waste.[18]

Protocol 3.2: Disposal of this compound Solutions (Aqueous & Organic)
  • Segregation is Key: Do not mix aqueous solutions with organic solvent solutions. Maintain separate waste streams.

  • Container Selection: Use a dedicated, sealable, and clearly labeled carboy or bottle for liquid waste. Ensure the container material is compatible with the solvent used.

  • Collection: Pour waste solutions into the appropriate liquid waste container using a funnel. This should be done in a fume hood.

  • Labeling: Label the liquid waste container with a hazardous waste tag, listing all components by percentage, including this compound and all solvents.

  • Storage: Place the liquid waste container in secondary containment to mitigate spills.[17] Store in the satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: If possible, rinse contaminated glassware with a small amount of a suitable solvent and collect the rinsate as hazardous liquid waste.

  • Solid Contaminated Waste: Items that cannot be decontaminated, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of as solid hazardous waste.

  • Collection: Place these items in a designated, lined container or a durable, sealable bag clearly marked as "Hazardous Waste."

  • Final Disposal: Once full, the bag should be sealed and placed in the main solid hazardous waste container for your laboratory. Do not dispose of these items in general trash or biohazard boxes.[19]

Section 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[13]

  • Assess the Spill: If the spill is large or involves highly volatile solvents, call your institution's emergency response number.

  • Control and Clean-up (for small, manageable spills):

    • Ensure you are wearing appropriate PPE (respirator, chemical splash goggles, solvent-resistant gloves, lab coat).

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Moisten the material slightly if appropriate.[13]

    • For liquid spills, contain the spill with an absorbent material (e.g., sand, vermiculite).[9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) office, following institutional protocols.

Section 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G This compound Disposal Workflow cluster_waste_type 1. Classify Waste Type cluster_collection 2. Collect and Contain cluster_labeling 3. Label Accurately start Identify this compound Waste Stream wt_solid Solid Reagent start->wt_solid wt_liquid Liquid Solution start->wt_liquid wt_cont Contaminated Labware/PPE start->wt_cont col_solid Place in sealed 'Solid Hazardous Waste' container. wt_solid->col_solid col_liquid Pour into segregated 'Liquid Hazardous Waste' carboy (Aqueous vs. Organic). wt_liquid->col_liquid col_cont Place in lined 'Solid Hazardous Waste' container. wt_cont->col_cont lab_solid Attach Hazardous Waste Tag: - Chemical Name - Hazards - Date col_solid->lab_solid lab_liquid Attach Hazardous Waste Tag: - List ALL Components & % - Hazards - Date col_liquid->lab_liquid lab_cont Ensure primary container is properly labeled. col_cont->lab_cont end_node Store in Satellite Accumulation Area for EHS Pickup lab_solid->end_node lab_liquid->end_node lab_cont->end_node

Caption: Decision workflow for this compound waste segregation and disposal.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Gramine Methiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and disposal of Gramine Methiodide, a quaternary ammonium salt used in chemical synthesis. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as self-validating systems, integrating safety as an intrinsic part of the experimental workflow.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

This compound, ((3-Indolylmethyl)trimethylammonium iodide), is a quaternary ammonium compound. While specific toxicological data is limited, the Globally Harmonized System (GHS) classification, aggregated from notifications to the European Chemicals Agency (ECHA), provides a clear mandate for caution.[1] Understanding these hazards is the foundational step in mitigating risk.

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] As a fine powder, it can easily become airborne during handling, such as weighing or transferring, increasing the likelihood of inhalation and inadvertent contact. Its parent compound, Gramine, is classified as causing severe skin burns and eye damage, reinforcing the need for stringent protective measures.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramRationale for Protection
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]Warning Requires impermeable gloves and a lab coat to prevent direct contact, which can lead to redness, inflammation, or dermatitis.
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1]Warning Mandates the use of chemical safety goggles. The powder can cause significant pain, redness, and potential damage upon contact. A face shield is recommended for larger quantities.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1]Warning Necessitates handling within a well-ventilated area or chemical fume hood to avoid inhaling airborne particles, which can irritate the nose, throat, and lungs.

Core Directive: Personal Protective Equipment (PPE) Ensemble

Based on the risk assessment, a specific ensemble of PPE is required. This is not merely a checklist but an integrated system of protection.

  • Primary Barrier (Hand and Body Protection):

    • Gloves: Nitrile gloves are the standard for handling most chemical powders. Always double-check glove integrity before use and replace them immediately if there is any sign of degradation or contamination.[4] For prolonged tasks, consider changing gloves periodically.

    • Lab Coat: A clean, buttoned, knee-length lab coat made of a chemically resistant material must be worn at all times. This protects your skin and personal clothing from contamination.

  • Ocular Protection (Eye and Face):

    • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against airborne powder and potential splashes.[5]

    • Face Shield: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during vigorous mixing), a face shield should be worn in addition to safety goggles for full facial protection.[6]

  • Respiratory Protection:

    • Engineering Controls: The first line of defense is proper ventilation. All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Respirators: If engineering controls are inadequate or unavailable, or when cleaning up a significant spill, respiratory protection is necessary. A NIOSH-approved N95 respirator can be effective for filtering particulates.[5] Ensure you are properly fit-tested for any respirator use.

Operational Workflow: A Step-by-Step Guide to Safe Handling

This protocol integrates safety measures directly into the experimental workflow. Following these steps methodically minimizes exposure and ensures a controlled environment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase P1 Verify Fume Hood Certification & Airflow P2 Don Full PPE: - Lab Coat - Nitrile Gloves - Safety Goggles P1->P2 P3 Prepare Work Surface: - Line with absorbent pad - Gather all necessary equipment P2->P3 H1 Weigh this compound on anti-static weigh boat P3->H1 Begin Handling H2 Carefully transfer solid to reaction vessel H1->H2 H3 Add solvent slowly to minimize aerosolization H2->H3 H4 Securely cap and label the reaction vessel H3->H4 C1 Wipe down spatula and work surface with a damp cloth H4->C1 Proceed to Cleanup C2 Dispose of all contaminated materials in designated waste container C1->C2 C3 Remove PPE in correct order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat C2->C3 C4 Wash hands thoroughly with soap and water C3->C4

Caption: Workflow for the safe handling of this compound.

Protocol Steps:
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

    • Don the complete PPE ensemble: a buttoned lab coat, nitrile gloves, and sealed chemical safety goggles.

    • Prepare the work area inside the fume hood by laying down a disposable absorbent bench liner.

    • Gather all necessary equipment (spatulas, weigh boats, reaction vessels, solvents) and place them within the hood to minimize reaching in and out.

  • Weighing and Transfer:

    • Use an anti-static weigh boat or paper to prevent the fine powder from scattering due to static electricity.

    • Carefully scoop the desired amount of this compound. Avoid tapping or shaking the container, which can generate dust.

    • Slowly and deliberately transfer the solid into the designated reaction vessel.

    • If dissolving the solid, add the solvent slowly down the side of the vessel to avoid aerosolizing the powder.

  • Post-Handling Decontamination:

    • Thoroughly wipe down the spatula and any other contaminated reusable equipment with a damp cloth or towel before removing it from the fume hood.

    • Carefully fold the disposable bench liner inward and place it, along with used weigh boats and contaminated wipes, into a designated solid hazardous waste container.

    • Wipe down the interior surfaces of the fume hood.

  • Doffing PPE and Hygiene:

    • Remove PPE in the correct order to prevent self-contamination: first gloves, then goggles, then the lab coat.

    • Immediately wash your hands thoroughly with soap and water.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Spill Cleanup:

    • For a small spill inside a fume hood, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully wipe it up and place all materials in the solid hazardous waste container.

    • For a larger spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle, governed by institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA).[8]

Disposal Workflow Diagram

G cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Containment cluster_waste_disp Storage & Disposal W1 Identify Waste Type: - Solid (contaminated PPE, weigh boats) - Liquid (reaction mixtures, solvents) S1 Place solid waste in a labeled, sealable bag or container. W1->S1 Solid S2 Place liquid waste in a compatible, sealed, and labeled waste container. W1->S2 Liquid D1 Store waste containers in a designated Satellite Accumulation Area (SAA). S1->D1 S2->D1 D2 Ensure containers are tightly capped and clearly labeled with contents. D1->D2 D3 Request waste pickup from Institutional EHS department. D2->D3

Caption: Waste disposal workflow for this compound.

Disposal Protocol Steps:
  • Waste Segregation:

    • Solid Waste: All disposables that have come into contact with this compound (gloves, weigh boats, bench liners, paper towels) must be considered hazardous waste.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected as hazardous liquid waste. Do not pour any amount down the drain.[8]

  • Containerization:

    • Collect solid waste in a clearly labeled, durable, and sealable plastic bag or container.

    • Collect liquid waste in a compatible, leak-proof container with a screw-top cap. The container must be kept closed except when adding waste.[8]

  • Labeling and Storage:

    • All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents, including "this compound."

    • Store waste containers in a designated and properly signed Satellite Accumulation Area (SAA) until they are collected by your institution's EHS department for final disposal.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products. Icahn School of Medicine. Retrieved from [Link]

  • Deng, H., et al. (2022). Recent Developments of Gramine: Chemistry and Biological Activity. MDPI. Retrieved from [Link]

  • Pawar, S. S., et al. (2023). Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Plant Care. (2025). How to Choose PPE Quat Powder for Food Manufacturing Sanitization Safely. Retrieved from [Link]

  • Wikipedia. (n.d.). Gramine. Retrieved from [Link]

  • Cleanroom Connection. (n.d.). Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (2025). GRAMIN AND ITS TOXICOLOGICAL ASSESSMENT. Retrieved from [Link]

  • Siddique, Y. H., et al. (2017). Safety evaluation of an oat grain alkaloid gramine by genotoxicity assays. PubMed. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.